Product packaging for D-Camphor(Cat. No.:CAS No. 8008-51-3)

D-Camphor

Cat. No.: B3430136
CAS No.: 8008-51-3
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Camphor, a bicyclic monoterpene ketone naturally found in the wood of the Cinnamomum camphora tree, is a versatile compound for scientific research . It appears as white or colorless waxy crystals with a characteristic penetrating aromatic odor and is highly volatile, sublimes readily, and is flammable with a flash point of 149°F (65°C) . In pharmacological research, this compound is a significant topical agent used to study pain relief and as an antiseptic . Its molecular mechanism of action involves the activation and subsequent strong desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in thermal sensation and nociception . This desensitization, along with its inhibition of the TRPA1 channel, is a primary model for explaining its analgesic and counter-irritant effects . Topically, it stimulates nerve endings sensitive to heat and cold, producing a warming or cooling sensation and mild local analgesia, making it a model compound for studying counter-irritation . Beyond pharmacology, this compound is a valuable compound in agricultural and entomological research. It exhibits promising fumigant activity and is studied for developing slow-release, eco-friendly formulations for the management of invasive pests like the red imported fire ant ( Solenopsis invicta ) . Its antimicrobial properties are also a key area of investigation; studies show that camphor essential oil can induce lipid disorder in bacterial cell membranes, increase membrane permeability, and cause a buildup of reactive oxygen species, leading to cell death . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes or personal use. Researchers should handle it with appropriate precautions, as it can cause skin and eye irritation and is harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B3430136 D-Camphor CAS No. 8008-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of D-Camphor from Cinnamomum camphora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of D-Camphor, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. The focus is on its primary natural source, the camphor (B46023) tree (Cinnamomum camphora), and the principal methods for its extraction and purification. This guide synthesizes data from various scientific sources to present detailed experimental protocols, quantitative comparisons of extraction efficiencies, and a visualization of the biosynthetic pathway.

Natural Source: Cinnamomum camphora

Cinnamomum camphora, a large evergreen tree native to East Asia, is the principal natural source of this compound.[1] The (+) enantiomer, this compound, is the form naturally produced by the tree.[2] Camphor is present in various parts of the tree, including the wood, leaves, and twigs, with the concentration varying based on the age of the tree and the specific chemotype.[3][4] Traditionally, camphor was extracted from the wood of mature trees, often at least 50 years old, to maximize the yield of camphor oil.[3] However, modern practices increasingly utilize leaves and pruned branches to ensure sustainability.[4][5]

Biosynthesis of this compound in Cinnamomum camphora

The biosynthesis of this compound in Cinnamomum camphora follows the terpenoid pathway, originating from geranyl pyrophosphate (GPP). The pathway involves the cyclization of linaloyl pyrophosphate to bornyl pyrophosphate, which is then hydrolyzed to borneol. Finally, borneol is oxidized to form camphor.[1] Key enzymes, such as terpene synthases (TPS), play a crucial role in this process, and their expression levels can influence the chemotype of the plant.[6]

G Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate GPP->LPP Isomerization BPP Bornyl Pyrophosphate LPP->BPP Cyclization (Terpene Synthase) Borneol Borneol BPP->Borneol Hydrolysis Camphor This compound Borneol->Camphor Oxidation (Dehydrogenase)

Figure 1: Biosynthetic Pathway of this compound.

Extraction Methods

Several methods are employed for the extraction of camphor from Cinnamomum camphora. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations. The primary methods include steam distillation, solvent extraction, and supercritical CO₂ extraction.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils, including camphor.[7][8] It is particularly effective for volatile compounds like camphor.[9]

Experimental Protocol:

  • Harvesting and Preparation: Wood, leaves, or twigs from Cinnamomum camphora are harvested. For optimal results, trees at least 50 years old are traditionally used.[3] The plant material is chipped or crushed to increase the surface area for efficient extraction.[3]

  • Steam Application: The prepared plant material is placed in a still. Steam is then passed through the material, causing the volatile camphor to vaporize.

  • Condensation: The mixture of steam and camphor vapor is directed to a condenser. Cooling, typically with cold water, causes the vapor to condense back into a liquid.[3]

  • Separation: The condensate, a mixture of water and camphor oil, is collected. As camphor is immiscible with water, it can be separated. The crude camphor often solidifies upon cooling.[7]

  • Purification: The crude camphor is then purified, commonly through sublimation, to obtain the pure crystalline product.[3]

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve camphor from the plant material. This method can be highly efficient but requires careful selection of the solvent and subsequent removal of the solvent from the final product.

Experimental Protocol:

  • Material Preparation: Air-dried and pulverized xylem of Cinnamomum camphora (e.g., passed through a 40-60 mesh sieve) is used.[10]

  • Extraction: 100g of the powdered material is subjected to heat reflux extraction with a suitable solvent (e.g., ethanol, acetone, ethyl acetate) at a solid-to-liquid ratio of 1:10 (g/mL).[10] The extraction is typically performed twice, first for 5 hours and then for 3 hours.[10]

  • Filtration and Concentration: The extracts from both steps are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude camphor extract.[11][12]

  • Purification: The crude extract can be further purified by techniques such as fractional distillation to separate camphor from other extracted compounds and residual solvent.[13]

Supercritical CO₂ Extraction

Supercritical CO₂ extraction is a modern and "green" technology that uses carbon dioxide in its supercritical state as a solvent.[9] This method is advantageous due to its high selectivity, the non-toxic nature of CO₂, and the ease of solvent removal.[9][14]

Experimental Protocol:

  • Material Preparation: The leaves of Cinnamomum camphora are dried and ground to a specific particle size (e.g., 0.37 mm).[15]

  • Extraction: The ground material is placed in an extraction vessel. Supercritical CO₂ is then pumped through the vessel under controlled temperature and pressure. Optimal conditions have been reported to be an extraction pressure of 25 MPa, a temperature of 45°C, and an extraction time of 2.5 hours.[9][14]

  • Separation: The CO₂ containing the dissolved camphor is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the camphor to precipitate.

  • Collection: The extracted camphor is collected from the separator. The CO₂ can be recycled for further extractions.

Quantitative Data on Extraction Methods

The efficiency of this compound extraction varies significantly with the method and the specific parameters used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Yields

Extraction MethodPlant PartYield (%)Reference
Steam DistillationLeaves, Flowers, Stems< 0.5[8][9]
Supercritical CO₂ ExtractionLeaves4.63[9][14][16]
Solvent Extraction (Benzene)Leaves41.99 (bioactive components)[12][17]
Solvent Extraction (Ethanol)Leaves33.53 (bioactive components)[12][17]
Solvent Extraction (Acetone)Leaves28.23 (bioactive components)[12][17]

Note: Yields from solvent extraction in the cited study refer to the total bioactive components, of which camphor is a major constituent.

Table 2: Optimal Parameters for Supercritical CO₂ Extraction

ParameterOptimal ValueReference
Extraction Pressure25 MPa[9][16]
Extraction Temperature45 °C[9][16]
Extraction Time2.5 h[9][16]
Particle Size0.37 mm[15]
CO₂ Flow Rate2.5 mL/min[15]

Purification of Crude Camphor

Crude camphor obtained from extraction processes often contains impurities such as residual oils and other wood components.[3] Purification is essential to achieve the high-purity this compound required for pharmaceutical and other applications.

Common Purification Methods:

  • Sublimation: This is a traditional and effective method that exploits camphor's ability to transition directly from a solid to a gas. Heating the crude camphor causes it to sublime, leaving non-volatile impurities behind. The pure camphor gas then crystallizes on a cool surface.[3]

  • Fractional Distillation: This technique is used to separate camphor from impurities with different boiling points. The crude camphor is heated, and the fraction that distills at the boiling point of camphor (200-205°C) is collected.[13]

  • Recrystallization: This involves dissolving the crude camphor in a suitable solvent and then allowing it to crystallize out, leaving impurities dissolved in the mother liquor.

Experimental Workflow

The overall process from the raw plant material to purified this compound can be visualized as a multi-step workflow.

G General Workflow for this compound Extraction and Purification cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification Harvesting Harvesting of Cinnamomum camphora (Wood, Leaves) Preparation Chipping/Grinding Harvesting->Preparation Steam Steam Distillation Preparation->Steam Solvent Solvent Extraction Preparation->Solvent SCFE Supercritical CO₂ Extraction Preparation->SCFE Crude_Camphor Crude Camphor Extract Steam->Crude_Camphor Solvent->Crude_Camphor SCFE->Crude_Camphor Sublimation Sublimation Crude_Camphor->Sublimation Distillation Fractional Distillation Crude_Camphor->Distillation Recrystallization Recrystallization Crude_Camphor->Recrystallization Pure_Camphor Purified this compound Sublimation->Pure_Camphor Distillation->Pure_Camphor Recrystallization->Pure_Camphor

Figure 2: this compound Extraction and Purification Workflow.

Conclusion

The extraction of this compound from Cinnamomum camphora is a well-established process with both traditional and modern techniques available. While steam distillation remains a common method, supercritical CO₂ extraction offers a more efficient and environmentally friendly alternative, yielding a higher percentage of essential oil. The choice of extraction method will ultimately depend on the specific requirements for yield, purity, and scalability. Further research into optimizing these extraction processes and exploring the diverse chemotypes of Cinnamomum camphora will continue to be of great interest to the scientific and industrial communities.

References

Biosynthesis Pathway of D-Camphor in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Camphor, a bicyclic monoterpene, is a valuable natural product widely used in the pharmaceutical and cosmetic industries for its analgesic, anti-inflammatory, and aromatic properties. Historically sourced from the camphor (B46023) tree (Cinnamomum camphora), this guide provides a detailed technical overview of its biosynthetic pathway in medicinal plants. We will explore the enzymatic steps from the universal terpenoid precursors to the final camphor molecule, present quantitative data on key intermediates and enzymes, detail relevant experimental protocols, and provide visual diagrams of the core biochemical processes. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

The D-Camphor Biosynthetic Pathway

The construction of this compound is a multi-stage process that begins with fundamental building blocks derived from primary metabolism and culminates in a series of specific enzymatic transformations that define the monoterpene's unique structure.

Upstream Precursor Synthesis: The MVA and MEP Pathways

All terpenoids, including camphor, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways to produce these precursors in different cellular compartments.

  • The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols.[2]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (like camphor), diterpenes, and carotenoids.[3]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield IPP and DMAPP.[3]

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde 3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) ME_cPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP

Figure 1: The plastidial MEP pathway for IPP and DMAPP biosynthesis.
Formation of the Monoterpene Backbone

In the plastids, one molecule of DMAPP and one molecule of IPP are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP).[1] GPP is the universal precursor for all monoterpenes.

Core Pathway: From GPP to this compound

The conversion of the linear GPP molecule into the bicyclic structure of camphor is the defining part of the pathway. It occurs in three main steps catalyzed by specialized enzymes.[4]

  • Cyclization: Geranyl diphosphate is first isomerized to linaloyl diphosphate, which then undergoes a complex cyclization cascade catalyzed by (+)-Bornyl Diphosphate Synthase (BPPS) . This results in the formation of the bicyclic intermediate, (+)-bornyl diphosphate.[5]

  • Hydrolysis: The phosphate (B84403) group is removed from (+)-bornyl diphosphate by a specific phosphatase (bornyl pyrophosphate hydrolase), yielding the alcohol (+)-borneol.

  • Oxidation: Finally, (+)-borneol is oxidized to (+)-camphor by an NAD-dependent (+)-Borneol Dehydrogenase (BDH) .[6]

This pathway is active in several medicinal plants, including sage (Salvia officinalis) and tansy (Tanacetum vulgare), which produce the (+) and (-) enantiomers of camphor, respectively.[7]

Camphor_Pathway cluster_cyclization BPPS Catalyzed GPP Geranyl Diphosphate (GPP) LPP Linaloyl Diphosphate (LPP) GPP->LPP Isomerization BPP (+)-Bornyl Diphosphate GPP->BPP (+)-Bornyl Diphosphate Synthase (BPPS) LPP->BPP Cyclization Borneol (+)-Borneol BPP->Borneol Bornyl Pyrophosphate Hydrolase Camphor D-(+)-Camphor Borneol->Camphor (+)-Borneol Dehydrogenase (BDH)

Figure 2: The core biosynthetic pathway from GPP to this compound.

Quantitative Data

The accumulation of camphor and its precursor, borneol, varies significantly between plant species and even between different phenological stages of the same plant. Enzyme kinetics provide insight into the efficiency of the biosynthetic machinery.

Table 1: Relative Content of Camphor and Borneol in Select Medicinal Plants
Plant SpeciesPhenological StageCamphor (%)Borneol (%)Reference
Salvia officinalisVegetative Stage16.29Not Reported[8]
Salvia officinalis-6.417.4 (S. elegans)[9]
Salvia apiana-4.4Not Reported[9]
Salvia mellifera-~12.2Not Reported[10]
Tanacetum vulgare-31.21 (max)Not Reported[11]

Note: Percentages represent the relative area of the compound peak in GC-MS analysis of the essential oil.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSource OrganismSubstrateKm (μM)kcat (s-1)Reference
(+)-Bornyl Diphosphate Synthase (CbTPS1)Cinnamomum burmanniGPP5.11 ± 1.700.01[12]
Borneol Dehydrogenase (BDH)Pseudomonas sp. ATCC17453(+)-Borneol95 ± 40.89[13]
Borneol Dehydrogenase (BDH)Pseudomonas sp. ATCC17453(-)-Borneol115 ± 20.97[13]

Note: While the BDH listed is of bacterial origin, it provides a valuable reference for the kinetic properties of this enzyme class.

Experimental Protocols

Elucidating the camphor biosynthesis pathway relies on robust methods for metabolite quantification and enzyme characterization.

Protocol: Extraction and GC-MS Analysis of Terpenoids from Plant Tissue

This protocol outlines a general method for the extraction and quantification of camphor and related monoterpenes from plant material, such as the leaves of Tanacetum vulgare.[14]

  • Sample Preparation: Freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder. Store at -80°C until extraction.

  • Extraction:

    • Weigh approximately 300 mg of frozen powder into a glass vial.

    • Add 600 µL of n-hexane containing an appropriate internal standard (e.g., δ-2-carene at 860 pmol·µL⁻¹).[14]

    • Vortex the mixture thoroughly.

    • Refrigerate at 4°C for 24 hours to allow for extraction.

    • Centrifuge the sample and transfer the hexane (B92381) supernatant to a new vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher Trace 1310 GC with a TSQ8000 MS).[12]

    • Column: Use a non-polar capillary column suitable for terpene analysis (e.g., TR-5 ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL·min⁻¹.[12]

    • Injector: Set to 280°C in splitless mode.[12]

    • Oven Program:

      • Initial temperature: 50°C for 2 min.

      • Ramp 1: Increase at 5°C·min⁻¹ to 230°C, hold for 5 min.

      • Ramp 2: Increase at 10°C·min⁻¹ to 300°C, hold for 2 min.[12]

    • MS Detector: Set transfer line to 280°C. Scan in a mass range of m/z 50-500.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST). Quantify using the peak area of the internal standard.

Figure 3: Experimental workflow for terpene analysis from plant tissue.
Protocol: In Vitro Assay for Bornyl Diphosphate Synthase (BPPS) Activity

This protocol is adapted from methods used to characterize BPPS from Cinnamomum burmanni and is suitable for measuring the conversion of GPP to bornyl diphosphate.[12]

  • Enzyme Source: Purified recombinant BPPS enzyme or a cell-free protein extract from plant tissue (e.g., sage or tansy leaves).

  • Reaction Mixture Preparation: Prepare the assay mixture in a total volume of 300 µL.

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl₂

    • 5 mM DTT

    • 50 µM Geranyl Diphosphate (GPP) substrate

    • ~380 nM purified enzyme

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate at 30°C for 1 hour (or for a shorter time, e.g., 3 minutes, for kinetic assays).[12]

    • Terminate the reaction by heating at 80°C for 3 minutes, followed by immediate cooling on ice.

  • Product Dephosphorylation:

    • To analyze the product as the alcohol (borneol) by GC-MS, the phosphate group must be removed.

    • Add 1.5 µL of Calf Intestinal Alkaline Phosphatase (CIAP).

    • Incubate at 37°C for 30 minutes to 2 hours.[12]

  • Product Extraction and Analysis:

    • Extract the dephosphorylated product (borneol) twice with 300 µL of n-hexane.

    • Concentrate the combined hexane extracts under a gentle stream of nitrogen.

    • Analyze the resulting sample via GC-MS using the protocol described in Section 4.1.

Regulation and Conclusion

The biosynthesis of this compound, like other monoterpenes, is tightly regulated. The expression of key enzyme genes, such as those for terpene synthases (TPS), is often tissue-specific (e.g., in glandular trichomes) and can be influenced by developmental stage and environmental factors.[15] Understanding this complex pathway and its regulation is crucial for metabolic engineering efforts aimed at enhancing the production of this compound in plants or microbial systems. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate and manipulate this important biosynthetic pathway for pharmaceutical and industrial applications.

References

Spectroscopic data of D-Camphor (NMR, IR, Mass Spec) for structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Structural Elucidation of D-Camphor using NMR, IR, and Mass Spectrometry.

This in-depth guide provides a detailed analysis of the spectroscopic data of this compound, a bicyclic monoterpene ketone of significant interest in various scientific and pharmaceutical fields. By presenting a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, this document serves as a core resource for the structural characterization and verification of this important natural product.

Spectroscopic Data Summary

The structural elucidation of this compound is unequivocally achieved through the combined application of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.36Multiplet1HH-4
2.09Multiplet1HH-3exo
1.96Multiplet1HH-5exo
1.85Triplet1HH-3endo
1.68Multiplet1HH-6exo
1.42Multiplet1HH-5endo
1.35Multiplet1HH-6endo
0.96Singlet3HC-9-CH₃
0.91Singlet3HC-8-CH₃
0.84Singlet3HC-10-CH₃
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
219.5CC-2 (C=O)
57.6CC-1
46.7CC-7
43.2CHC-4
43.1CH₂C-3
29.9CH₂C-5
27.0CH₂C-6
19.7CH₃C-9
19.1CH₃C-8
9.2CH₃C-10
Table 3: Infrared (IR) Spectroscopy Data for this compound
Frequency (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H stretch (alkane)
~1742Strong, SharpC=O stretch (ketone, five-membered ring)
~1450MediumC-H bend (alkane)
Table 4: Mass Spectrometry (EI-MS) Data for this compound
m/zRelative Intensity (%)Assignment
15230[M]⁺ (Molecular Ion)
1375[M-CH₃]⁺
10845[M-C₃H₈]⁺
95100[C₇H₁₁O]⁺ (Base Peak)
8175[C₆H₉]⁺
6935[C₅H₉]⁺
4145[C₃H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended to provide a clear and reproducible framework for the analysis of this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 512 to 1024 scans are typically employed to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is obtained using the potassium bromide (KBr) pellet technique.

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. This powder is then transferred to a pellet die and pressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction and Ionization: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce volatilization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Structural Elucidation

The following diagrams illustrate the logical workflow for the structural elucidation of this compound based on the spectroscopic data.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (C=O, C-H) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound.

D_Camphor_Structure_Spectra_Correlation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR_MS IR & MS camphor_structure H4 H-4 (δ 2.36) H3 H-3 (δ 2.09, 1.85) CH3_9 C-9-CH₃ (δ 0.96) CH3_8 C-8-CH₃ (δ 0.91) CH3_10 C-10-CH₃ (δ 0.84) C2 C=O (δ 219.5) C1_C7 Quaternary C (δ 57.6, 46.7) CH_CH2 CH & CH₂ (δ 43.2 - 27.0) CH3_C CH₃ (δ 19.7, 19.1, 9.2) IR_CO IR: C=O stretch (~1742 cm⁻¹) MS_M MS: [M]⁺ at m/z 152

Caption: Correlation of this compound's structure with its key spectroscopic signals.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Chirality of D-Camphor

This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound. It covers the structural basis of its chirality, quantitative physicochemical data, detailed experimental protocols for stereochemical analysis, and its significance in asymmetric synthesis and pharmacology.

Introduction to the Stereochemistry of Camphor (B46023)

Camphor is a bicyclic monoterpene ketone, historically sourced from the wood of the camphor laurel tree (Cinnamomum camphora).[1][2] It is a chiral molecule, existing as a pair of enantiomers due to the presence of two chiral centers.[3][4] The naturally occurring form is the dextrorotatory enantiomer, (+)-camphor, also known as this compound.[1][5] Its counterpart, (-)-camphor (B167293) or L-camphor, rotates plane-polarized light in the opposite direction.[6] The distinct three-dimensional arrangement of atoms in these enantiomers leads to differences in their biological and chemical activities, making a thorough understanding of their stereochemistry crucial for applications in pharmaceuticals, fragrance, and chemical synthesis.[7][8]

Molecular Structure and Chirality

Camphor's rigid bicyclo[2.2.1]heptane skeleton is responsible for its unique properties. The molecule possesses two chiral centers at the bridgehead carbon (C1) and the adjacent carbon (C4).[9][10] However, due to the bridged structure, only one pair of enantiomers is possible.[4] The naturally occurring D-(+)-camphor has the (1R,4R) configuration, while its enantiomer, L-(-)-camphor, has the (1S,4S) configuration.[1]

G cluster_D D-(+)-Camphor (1R,4R) cluster_L L-(-)-Camphor (1S,4S) D_Camphor Mirror Mirror Plane D_Camphor->Mirror L_Camphor Mirror->L_Camphor G A D-(+)-Camphor (Chiral Pool Starting Material) B Chemical Modification (e.g., Sulfonation) A->B Step 1 C Chiral Auxiliary or Catalyst (e.g., Camphorsultam, CSA) B->C Step 2 E Asymmetric Reaction (e.g., Aldol, Diels-Alder) C->E D Achiral Substrate D->E F Diastereomeric Intermediate E->F High Diastereoselectivity G Cleavage of Auxiliary F->G Step 3 H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I

References

The Multifaceted Mechanisms of D-Camphor in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Camphor, a bicyclic monoterpene, has a long history of use in traditional medicine for its analgesic, anti-inflammatory, and sensory effects. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the diverse biological activities of this compound. We will delve into its interactions with key protein targets, modulation of signaling pathways, and resulting physiological responses. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Targets and Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with Transient Receptor Potential (TRP) channels, a family of ion channels that act as cellular sensors for a variety of physical and chemical stimuli.

Interaction with TRP Channels

This compound exhibits a complex modulatory effect on several TRP channels, leading to its characteristic sensory and analgesic properties.[[“]][2][3][4] It can act as an agonist, a partial agonist, or an inhibitor depending on the specific TRP channel subtype.[2][3]

  • TRPV1 (Vanilloid Receptor 1): this compound is a partial agonist of TRPV1, the receptor responsible for the sensation of heat and noxious stimuli.[2][3] While it activates TRPV1, it does so less effectively than capsaicin.[2][3] A key aspect of its action is the rapid and profound desensitization of the TRPV1 channel following activation.[2][3] This desensitization is believed to be a major contributor to its analgesic effects.[2] The activation of TRPV1 by camphor (B46023) occurs through a vanilloid-independent mechanism.[2][5]

  • TRPV3: this compound is an activator of TRPV3, a channel involved in thermosensation.[3][6] Repeated application of camphor can lead to sensitization of TRPV3 currents, which is in contrast to its effect on TRPV1.[2]

  • TRPM8 (Cold and Menthol Receptor 1): this compound activates TRPM8, the primary sensor for cold temperatures.[[“]][7] This activation contributes to the cooling sensation experienced upon topical application.[8]

  • TRPA1: this compound acts as an inhibitor of TRPA1, a channel involved in sensing cold and chemical irritants.[2][9][10] The inhibition of TRPA1 is another significant contributor to the analgesic properties of camphor.[2][9][10]

Other Ion Channel Interactions

At high concentrations, camphor has been shown to inhibit potassium (K+) channels and increase calcium (Ca2+) currents, which can lead to increased neuronal excitability and, in cases of overdose, convulsions.[[“]]

Signaling Pathways

TRP Channel-Mediated Signaling

The activation of TRPV1 and TRPM8 by this compound leads to an influx of cations, primarily Ca2+, into sensory neurons. This influx depolarizes the neuronal membrane, generating an action potential that is transmitted to the central nervous system, resulting in the sensations of warmth and coolness, respectively. The subsequent desensitization of TRPV1 and inhibition of TRPA1 reduce the excitability of nociceptive neurons, thereby producing an analgesic effect.

TRP_Channel_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response DCamphor This compound TRPV1 TRPV1 DCamphor->TRPV1 Activates & Desensitizes TRPM8 TRPM8 DCamphor->TRPM8 Activates TRPA1 TRPA1 DCamphor->TRPA1 Inhibits Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Analgesia Analgesia TRPV1->Analgesia via Desensitization TRPM8->Ca_Influx TRPA1->Analgesia via Inhibition Neuronal_Depolarization Neuronal Depolarization Ca_Influx->Neuronal_Depolarization Sensation Sensation (Warm/Cool) Neuronal_Depolarization->Sensation Anti_Inflammatory_Pathway LPS LPS BV2_Microglia BV2 Microglial Cells LPS->BV2_Microglia Activates DCamphor This compound iNOS iNOS mRNA DCamphor->iNOS Decreases Cytokine_mRNA Inflammatory Cytokine mRNA (IL-6, IL-1β, TNF-α) DCamphor->Cytokine_mRNA Decreases BV2_Microglia->iNOS Induces BV2_Microglia->Cytokine_mRNA Induces NO_Release NO Release iNOS->NO_Release Cytokine_Secretion Cytokine Secretion Cytokine_mRNA->Cytokine_Secretion Metabolism_Workflow DCamphor This compound Liver Liver DCamphor->Liver CYP2A6 CYP2A6 Liver->CYP2A6 Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 5-exo-hydroxycamphor) CYP2A6->Hydroxylated_Metabolites Oxidation Glucuronidation Glucuronidation Hydroxylated_Metabolites->Glucuronidation Conjugated_Metabolites Conjugated Metabolites Glucuronidation->Conjugated_Metabolites Kidney Kidney Conjugated_Metabolites->Kidney Urine_Excretion Excretion in Urine Kidney->Urine_Excretion Skin_Permeation_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Franz_Cell Franz Diffusion Cell Donor_Compartment Donor Compartment (this compound Formulation) Skin_Sample Skin Sample (Stratum Corneum Up) Donor_Compartment->Skin_Sample Receptor_Compartment Receptor Compartment (PBS at 37°C) Skin_Sample->Receptor_Compartment Apply_Formulation 1. Apply Formulation Collect_Aliquots 2. Collect Aliquots from Receptor Fluid Apply_Formulation->Collect_Aliquots Tape_Stripping 3. Separate Skin Layers (Tape Stripping) Collect_Aliquots->Tape_Stripping GCMS GC-MS Analysis Collect_Aliquots->GCMS Tape_Stripping->GCMS Quantification Quantify this compound in: - Receptor Fluid - Stratum Corneum - Deeper Skin Layers GCMS->Quantification

References

The Medicinal Chemistry of D-Camphor Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of D-camphor derivatives in medicinal chemistry. This compound, a naturally abundant bicyclic monoterpene, serves as a versatile chiral starting material for the synthesis of a diverse array of bioactive molecules.[1][2] Its unique stereochemistry and amenability to chemical modification have positioned it as a privileged scaffold in the design of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the latest advancements, focusing on the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways of this compound derivatives with anticancer, antimicrobial, antiviral, and analgesic properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various this compound derivatives, providing a comparative analysis of their efficacy across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Compound 20 (a heterocyclic derivative) MCF-7 (Breast)MTT0.78[2]
A549 (Lung)MTT1.69[2]
Dasatinib (Control) MCF-7 (Breast)MTT7.99[2]
A549 (Lung)MTT11.8[2]
Doxorubicin (Control) MCF-7 (Breast)MTT3.10[2]
A549 (Lung)MTT2.43[2]
Compound 3f (a pyrimidine (B1678525) derivative) MDA-MB-231 (Breast)MTSNot specified, but potent[5]
RPMI-8226 (Multiple Myeloma)MTS-[5]
A549 (Lung)MTS-[5]
GES-1 (Normal)MTS> 50[5]
Etoposide (Control) GES-1 (Normal)MTS8.89[5]
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
CompoundMicroorganismAssayMIC (µg/mL)EC50 (mg/L)Reference
rac-thiocamphor (1a) S. epidermidis 275lpMicrodilution128 (MIC50 & MIC90)-[6]
(S, S)-(+)-thiocamphor (2a) Gram-positive strains---[6]
Camphoryl pyrimidine amine derivative P. aeruginosaMicrodilution16-[6]
E. coliMicrodilution8-[6]
MRSA S. aureusMicrodilution8-[6]
Compound 3a (a thiosemicarbazone derivative) Trametes versicolor--0.43[7]
Phytophthora nicotianae--25.10[7]
Fusarium verticillioides--40.18[7]
Colletotrichum gloeosporioides--12.85[7]
Sphaeropsis sapinea--17.09[7]
Fusarium oxysporum--19.30[7]
Carbendazim (Control) Trametes versicolor--1.20[7]
Tricyclazole (Control) Trametes versicolor--118.20[7]
Table 3: Antiviral Activity of this compound Derivatives
CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)Reference
A camphor-based N-acylhydrazone Vaccinia Virus (VV)-->280[1][8]
Compound 4d (a 5,5-dimethyl-2-iminothiazolidinone) Vaccinia Virus (VV)Vero-24[9]
Compound 5d (a 2,3-Dihydrothiazole) Vaccinia Virus (VV)Vero-54[9]
A (−)-borneol based ester Influenza A/PR/8/34 (H1N1)-45.326
Ebola Virus (EBOV)-18.312
Hantaan Virus (pseudovirus)-9.139

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of key this compound derivatives, compiled from cited literature.

Synthesis of Heterocyclic this compound Derivatives with Anticancer Activity

A series of novel heterocyclic compounds derived from this compound were synthesized with the aim of evaluating their cytotoxic effects. The general synthetic scheme involves the reaction of camphor (B46023) with various reagents to introduce heterocyclic moieties. For instance, the condensation of camphor with hydrazine (B178648) hydrate (B1144303) can yield a Schiff's base, which can be further reacted with other intermediates to produce more complex heterocyclic structures.[10]

General Procedure for the Synthesis of Compound 20 (a potent anticancer agent): The synthesis of the highly potent anticancer agent, compound 20, involved a multi-step reaction. The final step consisted of the condensation of a camphor-derived Schiff's base with an aldehyde derivative.[10] The detailed step-by-step procedure, including reaction conditions, purification methods, and characterization data (NMR, IR, Mass Spectrometry), can be found in the supplementary information of the source publication.

Synthesis of D-(+)-camphor-based N-acylhydrazones with Antiviral Activity

A straightforward pathway has been developed for the synthesis of camphor-based N-acylhydrazones bearing aliphatic, aromatic, and heterocyclic pharmacophore scaffolds.[1][8]

General Procedure: The synthesis typically involves the condensation reaction between a camphor-derived hydrazide and an appropriate aldehyde or ketone. The resulting N-acylhydrazones are then purified and characterized using techniques such as 2D NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis.[1][8]

Biological Evaluation Protocols
  • Anticancer Activity (MTT/MTS Assay): The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) and normal cell lines (e.g., GES-1) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2][5] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

  • Antimicrobial Activity (Microdilution Assay): The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the microdilution method.[6] This involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates, followed by the addition of a standardized inoculum of the microorganism. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[6]

  • Antiviral Activity: The antiviral activity of the compounds is assessed in vitro against different viruses, such as vaccinia virus and influenza virus, using appropriate cell lines (e.g., Vero cells).[1][9] The 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%, is determined. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is used to evaluate the therapeutic potential of the compounds.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.

Anticancer Mechanism: ROS-Mediated Mitochondrial Apoptosis Pathway

A novel series of camphor-based pyrimidine derivatives has been shown to induce cancer cell death through a reactive oxygen species (ROS)-mediated mitochondrial apoptosis pathway.[5] The most potent compound in this series, 3f , was found to cause G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells.[5] Mechanistic studies revealed that treatment with compound 3f led to a loss of mitochondrial membrane potential and an increase in cellular ROS levels.[5] This was accompanied by an upregulation of pro-apoptotic proteins such as Bax, cytochrome c, and caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[5]

anticancer_pathway Compound_3f Compound 3f ROS_increase ↑ Cellular ROS Compound_3f->ROS_increase Bax_up ↑ Bax Compound_3f->Bax_up Bcl2_down ↓ Bcl-2 Compound_3f->Bcl2_down MMP_loss ↓ Mitochondrial Membrane Potential ROS_increase->MMP_loss Cytochrome_c ↑ Cytochrome c release MMP_loss->Cytochrome_c Bax_up->MMP_loss Bcl2_down->MMP_loss Caspase3_activation ↑ Caspase-3 activation Cytochrome_c->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a camphor-based pyrimidine derivative.

Analgesic Mechanism: Modulation of TRPV1 Channels

The analgesic properties of camphor are, in part, attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[1][2][9] Camphor activates and subsequently strongly desensitizes the TRPV1 channel.[1][9] This desensitization is believed to contribute to its analgesic effects.[1] Interestingly, camphor's activation of TRPV1 occurs through a mechanism independent of capsaicin, the well-known TRPV1 agonist.[1][2]

analgesic_pathway Camphor Camphor TRPV1_activation TRPV1 Channel Activation Camphor->TRPV1_activation TRPV1_desensitization TRPV1 Channel Desensitization TRPV1_activation->TRPV1_desensitization Pain_signal_inhibition Inhibition of Pain Signal Transmission TRPV1_desensitization->Pain_signal_inhibition Analgesia Analgesic Effect Pain_signal_inhibition->Analgesia

Caption: Mechanism of camphor-induced analgesia via TRPV1 channel modulation.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization In_vitro_screening In Vitro Screening (e.g., Anticancer, Antimicrobial, Antiviral assays) Characterization->In_vitro_screening Data_analysis Data Analysis (IC50, MIC determination) In_vitro_screening->Data_analysis Mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathways) Data_analysis->Mechanism_studies Lead_identification Lead Compound Identification Mechanism_studies->Lead_identification

Caption: General experimental workflow for the development of this compound derivatives.

References

Solubility Profile of D-Camphor in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Camphor in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the general experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals, cosmetics, and chemical synthesis. The following tables summarize the experimentally determined solubility of this compound in several common organic solvents at various temperatures. The data is presented in mole fraction (x), grams per 100 grams of solvent ( g/100g ), and grams per 100 mL of solvent (g/100mL) to facilitate comparison and application in different contexts.

Table 1: Solubility of this compound in Selected Organic Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction (x) g/100g Solventg/100mL Solvent
Acetone296.650.29878.8362.20
303.150.34598.4477.67
313.150.423132.84104.81
323.150.512182.26143.80
333.150.615258.42204.00
343.150.738403.84318.84
348.850.811557.77440.38
Ethanol296.650.23154.9943.39
303.150.26967.1253.05
313.150.33489.9271.04
323.150.412120.7395.36
333.150.505167.31132.16
343.150.618247.92195.80
348.850.690319.49252.32
p-Cymene296.650.364104.7590.29
303.150.421129.89111.97
313.150.518179.91155.08
323.150.625252.17217.37
333.150.745390.13336.29
343.150.875689.89594.68
348.850.9481198.561033.16
p-Xylene296.650.35599.8586.17
303.150.411123.63106.44
313.150.505169.04145.54
323.150.610237.66204.62
333.150.728358.55308.71
343.150.859622.75536.19
348.850.932988.58851.17

Data sourced from Chen, J., He, J., Li, N., Zheng, H., & Zhao, S. (2019). Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents. Journal of Chemical & Engineering Data, 64(4), 1635-1643.

Table 2: Solubility of (1R)-(+)-Camphor in Additional Organic Solvents at 298.2 K and 313.2 K

SolventTemperature (K)Mole Fraction (x)
Acetonitrile298.20.284
313.20.380
1-Butanol298.20.229
313.20.320
Ethyl Acetate298.20.435
313.20.554
Hexane298.20.169
313.20.258
R-(+)-Limonene298.20.449
313.20.579
1,2-Propanediol298.20.040
313.20.065

Data sourced from Vilas-Boas, S. M., Cordova, I. W., Abranches, D. O., & Pinho, S. P. (2023). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. Industrial & Engineering Chemistry Research, 62(12), 5326–5335.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Static Equilibrium (Shake-Flask) Method

The static equilibrium method, also known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid. The principle involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period.

Materials and Apparatus:

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Glass vials or flasks with airtight seals

  • Analytical balance (accurate to ±0.1 mg)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature. The samples should be agitated continuously to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe. To avoid drawing any solid particles, the syringe tip should be kept well above the settled solid.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container or volumetric flask. This step is critical to remove any fine, suspended solid particles that could lead to an overestimation of the solubility.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a pre-calibrated analytical method.

    • Gravimetric Analysis: A known mass or volume of the filtered solution is evaporated to dryness in a pre-weighed container. The mass of the remaining this compound is then determined.

    • Spectroscopic/Chromatographic Analysis: The filtered solution is appropriately diluted, and its concentration is measured using a suitable analytical instrument like a UV-Vis spectrophotometer, HPLC, or GC. A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mole fraction, g/100g , g/100mL) based on the determined concentration and the known masses or volumes of the solute and solvent.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly when the solute is non-volatile. It relies on the accurate weighing of the solute and solvent in a saturated solution.

Materials and Apparatus:

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled water bath or oven

  • Glass vials or flasks with airtight seals

  • Analytical balance (accurate to ±0.1 mg)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature using the static equilibrium method described above (Steps 1-3).

  • Sampling and Weighing: Carefully transfer a known mass of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without causing sublimation or degradation of the this compound. The evaporation can also be carried out at room temperature in a fume hood over a longer period.

  • Drying to Constant Weight: Once the solvent appears to be fully evaporated, place the container in a desiccator to cool to room temperature. Weigh the container with the dried this compound. Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.

  • Calculation:

    • Mass of the saturated solution = (Mass of container + saturated solution) - (Mass of empty container)

    • Mass of this compound (solute) = (Mass of container + dried this compound) - (Mass of empty container)

    • Mass of solvent = Mass of the saturated solution - Mass of this compound

    • Calculate the solubility in the desired units (e.g., g/100g of solvent).

Experimental Workflow Visualization

The following diagram illustrates the general logical workflow for determining the solubility profile of a solid compound like this compound in an organic solvent.

Solubility_Workflow start Start: Define Solubility Study Objectives solvent_selection Solvent Selection (e.g., common organic solvents) start->solvent_selection method_selection Method Selection (e.g., Static Equilibrium, Gravimetric) solvent_selection->method_selection exp_setup Experimental Setup - Weighing of Solute & Solvent - Temperature Control method_selection->exp_setup equilibration Equilibration (Shaking at constant T) exp_setup->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation sampling Sampling & Filtration of Supernatant phase_separation->sampling analysis Concentration Analysis sampling->analysis gravimetric Gravimetric Method (Evaporation & Weighing) analysis->gravimetric Direct instrumental Instrumental Analysis (e.g., HPLC, UV-Vis, GC) analysis->instrumental Indirect data_processing Data Processing & Calculation (mole fraction, g/100g, g/100mL) gravimetric->data_processing instrumental->data_processing thermo_modeling Thermodynamic Modeling (Optional) data_processing->thermo_modeling end End: Solubility Profile Report data_processing->end Final Report thermo_modeling->end

Caption: General workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Camphor, a bicyclic monoterpene, is a versatile organic compound with applications ranging from pharmaceuticals to polymers. Its solid-state properties, particularly its crystal structure and polymorphism, are of critical importance for its efficacy, stability, and processability in various applications. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystallographic structures, thermal properties, and the experimental protocols for their preparation and characterization. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to the Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such differences can lead to variations in physicochemical properties, including melting point, solubility, dissolution rate, and stability, which are critical parameters in drug development and materials science.

This compound is known to exhibit at least three distinct polymorphic phases at atmospheric pressure, designated as Phase I, Phase II, and Phase III. These phases are temperature-dependent and interconvertible. Understanding the conditions under which each polymorph is formed and its relative stability is crucial for controlling the solid-state properties of this compound in final products.

Crystallographic and Thermal Properties of this compound Polymorphs

The three primary polymorphic forms of this compound are characterized by their distinct crystal systems and thermal behaviors. The transition between these phases can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

PhaseCrystal SystemSpace GroupUnit Cell ParametersTransition Temperature (°C)Melting Point (°C)
Phase I Cubic (face-centered)Fm-3m (presumed)a ≈ 10.1 Å---~179
Phase II HexagonalP6/mmm (presumed)a = 13.9 Å, c = 7.5 Å~96 (I → II)---
Phase III OrthorhombicP2₁2₁2₁a = 8.9277(2) Å, b = 27.0359(5) Å, c = 7.3814(1) Å (at -173.15 °C)~ -29 (II → III)---

Note: The space groups for Phase I and Phase II are presumed based on common structures for plastic crystals and require further definitive single-crystal XRD studies for confirmation.

Experimental Protocols

Preparation of this compound Polymorphs

3.1.1. General Synthesis and Purification of this compound

A common method for the laboratory-scale synthesis of camphor (B46023) involves the oxidation of isoborneol (B83184). The crude camphor can then be purified by sublimation to yield a crystalline solid suitable for polymorphic studies.

  • Synthesis from Isoborneol:

    • Dissolve isoborneol in glacial acetic acid.

    • Slowly add sodium hypochlorite (B82951) (bleach) solution while maintaining the temperature in the range of 15-25°C.

    • Monitor the reaction for the presence of excess oxidant using starch-iodide paper.

    • After the reaction is complete, neutralize the excess oxidant with sodium bisulfite solution.

    • Precipitate the crude camphor by adding water.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude camphor.

  • Purification by Sublimation:

    • Place the crude, dry camphor in a sublimation apparatus.

    • Gently heat the apparatus under vacuum.

    • The camphor will sublime and deposit as purified crystals on a cold surface (cold finger).

    • Carefully collect the purified camphor crystals.

3.1.2. Preparation of Specific Polymorphs

The formation of a specific polymorph of this compound is highly dependent on the crystallization or sublimation conditions.

  • Preparation of Phase I (Cubic): Phase I is the stable form at temperatures just below the melting point. It can be obtained by cooling the melt.

    • Melt purified this compound in a sealed container.

    • Slowly cool the melt to a temperature just below the melting point (e.g., 170°C).

    • Hold at this temperature to allow for the crystallization of the cubic phase.

  • Preparation of Phase II (Hexagonal): Phase II is the stable form at ambient temperature. It can be obtained by crystallization from various solvents or by cooling Phase I.

    • From Solution: Dissolve purified this compound in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

  • Preparation of Phase III (Orthorhombic): Phase III is the stable form at low temperatures. It is obtained by cooling Phase II.

    • Cool a sample of this compound (Phase II) to below the II → III transition temperature (approximately -29°C).

    • Maintain the low temperature to ensure complete conversion to the orthorhombic phase.

Characterization Methods

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and enthalpies of fusion of the different polymorphs.

  • Protocol:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. Endothermic and exothermic events correspond to phase transitions and melting.

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystal structure of the different polymorphs. Each polymorph will have a unique diffraction pattern.

  • Protocol:

    • Finely grind the this compound sample to a homogenous powder.

    • Mount the powder on a sample holder.

    • Place the sample in the PXRD instrument.

    • Expose the sample to a monochromatic X-ray beam.

    • Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • Compare the resulting diffractogram with known patterns for the different polymorphs to identify the phase.

Visualizing Experimental Workflows

Polymorph Screening via Crystallization

Polymorph_Screening_Crystallization Workflow for Polymorph Screening by Crystallization cluster_preparation Sample Preparation cluster_crystallization Crystallization Conditions cluster_analysis Analysis start Start with Purified this compound dissolve Dissolve in Various Solvents (e.g., Ethanol, Acetone, Toluene) start->dissolve slow_cool Slow Cooling dissolve->slow_cool fast_cool Fast Cooling (Quenching) dissolve->fast_cool evaporation Solvent Evaporation dissolve->evaporation isolate Isolate Crystals slow_cool->isolate fast_cool->isolate evaporation->isolate characterize Characterize by PXRD and DSC isolate->characterize identify Identify Polymorphic Form characterize->identify

Caption: Workflow for Polymorph Screening by Crystallization.

Phase Transition Analysis using Thermal Methods

Phase_Transition_Analysis Workflow for Phase Transition Analysis start Start with this compound Sample (Known or Unknown Phase) dsc Perform DSC Analysis (Heating/Cooling Cycles) start->dsc xrd Perform Temperature-Controlled PXRD start->xrd identify_transitions identify_transitions dsc->identify_transitions Identify Transition Temperatures and Enthalpies identify_structures identify_structures xrd->identify_structures Identify Crystal Structure at Different Temperatures correlate Correlate Thermal Events with Structural Changes identify_transitions->correlate identify_structures->correlate end Determine Phase Transition Pathway correlate->end

Caption: Workflow for Phase Transition Analysis.

Conclusion

The polymorphic behavior of this compound is a critical aspect that influences its physical and chemical properties. This guide has summarized the known crystal structures and thermal characteristics of its three main polymorphs: the high-temperature cubic Phase I, the room-temperature hexagonal Phase II, and the low-temperature orthorhombic Phase III. Detailed experimental protocols for the preparation and characterization of these forms have been provided to aid researchers in controlling and identifying the desired polymorph. The presented workflows offer a systematic approach to studying the polymorphism of this compound. Further research, particularly single-crystal X-ray diffraction studies on Phases I and II, would provide more definitive crystallographic data and a deeper understanding of the structure-property relationships in this important molecule.

Thermochemical Data and Stability of D-Camphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of D-Camphor. The information presented herein is curated for professionals in research, development, and quality control who require precise data and methodologies for the characterization of this important bicyclic monoterpene. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for major thermochemical measurements, and visualizes the logical workflow for determining the standard enthalpy of formation.

Quantitative Thermochemical Data

The following tables summarize the essential thermochemical data for this compound, compiled from various sources. These values are crucial for understanding the energetic landscape and stability of the molecule.

Table 1: Enthalpy and Heat Capacity Data for this compound

ParameterValueUnitsMethodReference
Standard Enthalpy of Formation (solid, 298.15 K)-319 ± 3kJ/molCombustion CalorimetrySteele, 1977[1]
Standard Enthalpy of Combustion (solid, 298.15 K)-5902 ± 3kJ/molCombustion CalorimetrySteele, 1977[1]
-5891.2kJ/molCombustion CalorimetryShchukarev and Shchukareva, 1932[1]
-5898.6 ± 3.8kJ/molCombustion CalorimetrySwietoslawski and Bobinska, 1929[1]
-5910.7kJ/molCombustion CalorimetryRoth and Ostling, 1913[1]
Molar Heat Capacity (solid, 298.1 K)271.2J/mol·KAdiabatic CalorimetryFrandsen, 1931[1]
Molar Heat Capacity (solid, 293.15 to 451.55 K)C(solid) = (64.0 + 0.0330·T) ± 0.5cal/mol·°CDrop CalorimetryFrandsen, 1931[2]
Molar Heat Capacity (liquid, 451.55 to 483.15 K)C(liquid) = 87 ± 7cal/mol·°CDrop CalorimetryFrandsen, 1931[2]

Table 2: Phase Change and Vapor Pressure Data for this compound

ParameterValueUnitsReference
Melting Point178-182°C[3][4]
353.8°F[5]
451.5K[6]
Boiling Point204°C[3]
399°F[5]
482.3K[6]
Enthalpy of Fusion6.82kJ/mol[6]
1630 ± 60cal/mol[2]
Entropy of Fusion15.10J/mol·K[6]
Vapor Pressure1mmHg at 106.7 °F[5]
4mmHg at 70 °C[3][4][7]
5mmHg at 155.5 °F[5]

Experimental Protocols

The following sections detail the methodologies for determining the key thermochemical parameters of this compound. These protocols are synthesized from established experimental techniques for solid organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound is determined using a constant-volume bomb calorimeter.

Materials and Apparatus:

  • High-purity crystalline this compound (purity > 99.5%)

  • Parr Instrument Company 1108 Oxygen Combustion Bomb or equivalent

  • Parr 6200 Isoperibol Calorimeter or equivalent

  • Benzoic acid (certified for calibration)

  • High-pressure oxygen (99.95% purity)

  • Fuse wire (platinum or nichrome) of known combustion energy

  • Analytical balance (readability ± 0.01 mg)

  • Beckmann thermometer or high-precision digital thermometer (resolution ± 0.001 °C)

Procedure:

  • Calibration: The energy equivalent of the calorimeter (C_cal) is determined by combusting a known mass (approximately 1 g) of benzoic acid. The temperature rise is recorded, and C_cal is calculated using the known enthalpy of combustion of benzoic acid.

  • Sample Preparation: A pellet of this compound (0.8 - 1.2 g) is pressed and its mass is accurately determined. The pellet is placed in the sample crucible.

  • Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the camphor (B46023) pellet. One milliliter of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a pressure of 25-30 atm.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a period of time to establish a baseline.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the post-combustion temperature drift is established.

  • Analysis: The corrected temperature rise is determined from the temperature-time data. The heat released by the combustion of this compound is calculated using the energy equivalent of the calorimeter and the corrected temperature rise, accounting for the heat released by the fuse wire. The standard enthalpy of combustion is then calculated on a molar basis.

Determination of Heat Capacity via Adiabatic Calorimetry

The heat capacity of this compound is measured using an adiabatic calorimeter to minimize heat exchange with the surroundings.

Materials and Apparatus:

  • High-purity crystalline this compound

  • Adiabatic calorimeter with a sample vessel, an adiabatic shield, and a vacuum jacket

  • Platinum resistance thermometer

  • Calibrated electrical heater

  • Time-interval counter

  • Data acquisition system

Procedure:

  • Sample Loading: A known mass of this compound is sealed in the sample vessel. A small amount of helium gas may be added to improve thermal contact.

  • Thermal Equilibration: The calorimeter is cooled to the starting temperature of the measurement range. The adiabatic shield temperature is controlled to match the sample vessel temperature, minimizing heat leak.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample through the heater for a defined period. The temperature of the sample is recorded before and after the heating interval, once thermal equilibrium is re-established.

  • Calculation: The heat capacity of the sample is calculated from the electrical energy input and the corresponding temperature rise, after subtracting the heat capacity of the sample vessel (determined in a separate experiment).

  • Temperature Range: The measurements are repeated at incremental temperatures to determine the heat capacity as a function of temperature.

Determination of Vapor Pressure via the Static Method

The vapor pressure of this compound as a function of temperature is determined using a static apparatus.

Materials and Apparatus:

  • High-purity crystalline this compound

  • Glass or stainless steel sample cell

  • High-vacuum system (turbomolecular or diffusion pump)

  • Pressure transducer (e.g., capacitance manometer)

  • Thermostatic bath with a precision temperature controller (± 0.1 K)

  • Calibrated temperature sensor (e.g., platinum resistance thermometer)

Procedure:

  • Sample Preparation: A sample of this compound is placed in the sample cell.

  • Degassing: The sample is thoroughly degassed by repeatedly heating gently under vacuum to remove any volatile impurities and adsorbed gases.

  • Measurement: The sample cell is placed in the thermostatic bath and allowed to reach thermal equilibrium at a set temperature.

  • Pressure Reading: The pressure of the vapor in equilibrium with the solid this compound is measured by the pressure transducer. The system is allowed to stabilize until a constant pressure reading is obtained.

  • Temperature Variation: The temperature of the bath is changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound from experimental combustion data.

G Workflow for Determining Standard Enthalpy of Formation of this compound cluster_experiment Experimental Measurement cluster_calculation Calculation cluster_hess Hess's Law Application cluster_result Final Result exp Combustion of this compound in a Bomb Calorimeter raw_data Measure Temperature Rise (ΔT) and Energy Equivalent (C_cal) exp->raw_data Yields q_comb Calculate Heat of Combustion q_comb = -C_cal * ΔT raw_data->q_comb delta_h_comb Calculate Standard Enthalpy of Combustion ΔH°c (C10H16O, s) q_comb->delta_h_comb Normalize per mole comb_reaction Combustion Reaction: C10H16O(s) + 14O2(g) -> 10CO2(g) + 8H2O(l) delta_h_comb->comb_reaction hess_law ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants) comb_reaction->hess_law delta_h_f Calculate Standard Enthalpy of Formation ΔH°f (C10H16O, s) hess_law->delta_h_f std_data Standard Enthalpies of Formation: ΔH°f (CO2, g) ΔH°f (H2O, l) std_data->hess_law

Caption: Logical workflow for the determination of the standard enthalpy of formation of this compound.

Stability and Decomposition

This compound is a stable solid at room temperature.[3][8] It is known to sublime at ambient temperatures.[5][9] When heated to decomposition, it emits acrid and irritating fumes.[5] this compound is incompatible with strong oxidizing agents, strong reducing agents, and chlorinated solvents.[3][8] It is combustible and can be ignited by heat, sparks, or flames.[3][5]

References

Methodological & Application

D-Camphor as a Chiral Auxiliary: Application Notes and Protocols for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-camphor and its derivatives as chiral auxiliaries in asymmetric synthesis. This compound, a readily available and inexpensive chiral starting material, can be converted into a variety of powerful chiral auxiliaries that induce high stereoselectivity in a range of carbon-carbon bond-forming reactions. Its rigid bicyclic structure provides a well-defined chiral environment, making it an invaluable tool in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.[1][2]

One of the most widely used camphor (B46023) derivatives is camphorsultam, also known as Oppolzer's sultam.[3][4] This chiral auxiliary is effective in a multitude of reactions, including alkylations, aldol (B89426) reactions, Diels-Alder reactions, and Michael additions, consistently affording high levels of diastereoselectivity.[3][4] Other notable camphor-based auxiliaries include those derived from (-)-camphoric acid and camphor-based oxazolidinones, each offering unique advantages in specific synthetic transformations.[1][5]

Core Applications and Data Summary

The following tables summarize the quantitative data for key asymmetric reactions employing this compound-derived chiral auxiliaries, providing a comparative overview of their efficacy.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones
EntryElectrophile (R-X)ProductDiastereomeric Excess (d.e.) (%)Yield (%)Reference
1Benzyl (B1604629) bromideN-(phenylpropanoyl)-oxazolidinone>9885[5]
2Methyl iodideN-(alaninoyl)-oxazolidinone9590[5]
3Isopropyl iodideN-(valinoyl)-oxazolidinone>9878[5]
4Allyl bromideN-(pentenoyl)-oxazolidinone9688[6]
Table 2: Asymmetric Diels-Alder Cycloaddition
EntryDieneDienophileLewis AcidDiastereomeric Excess (d.e.) (%)Yield (%)Reference
1Cyclopentadiene (B3395910)N-acryloyl-camphorsultamEt₂AlCl>99 (endo)95[7]
2IsopreneN-crotonoyl-camphorsultamTiCl₄98 (endo)89[8]
31,3-ButadieneN-acryloyl-camphorsultamEt₂AlCl97 (endo)91[9]
Table 3: Asymmetric Aldol Reaction
EntryAldehydeEnolate SourceDiastereomeric Excess (d.e.) (%)Yield (%)Reference
1IsobutyraldehydeN-propionyl-camphorsultam9885[10]
2BenzaldehydeN-acetyl-camphorsultam9578[10]

Experimental Protocols

The following are detailed protocols for key asymmetric synthesis reactions utilizing this compound-derived chiral auxiliaries.

Protocol 1: Asymmetric Alkylation of a Camphor-Based 2-Phenylimino-2-Oxazolidine

This protocol describes the diastereoselective alkylation of an N-acyl camphor-derived oxazolidinone.[5]

Materials:

  • Camphor-based 2-phenylimino-2-oxazolidine derived N-acyl substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • n-hexane and Ethyl acetate (B1210297) (EtOAc) for chromatography

Procedure:

  • To a solution of the N-acyl camphor-derived oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA solution (1.1 mmol, 0.55 mL) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 mmol) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction mixture to warm to 0 °C and stir for an additional hour.[5]

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and EtOAc (e.g., 10:1 v/v) as the eluent to afford the pure alkylated product.[5]

  • Determine the diastereomeric ratio of the crude product by HPLC analysis.

Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be removed by hydrolysis. To a solution of the alkylated product (1.0 mmol) in a suitable solvent, add a base such as lithium hydroxide.[5]

  • Stir the reaction until completion, then neutralize and extract the product. The chiral auxiliary can often be recovered in nearly quantitative yield.[5]

Protocol 2: Asymmetric Diels-Alder Reaction Using Camphorsultam

This protocol details a Lewis acid-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyl camphorsultam.[7][11]

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of N-acryloyl-camphorsultam: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 mmol) and Et₃N (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, add acryloyl chloride (1.1 mmol) dropwise. Stir the mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and purify by chromatography to obtain the N-acryloyl-camphorsultam.

  • Diels-Alder Reaction: To a solution of the N-acryloyl-camphorsultam (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an inert atmosphere, add Et₂AlCl solution (1.1 mmol, 1.1 mL) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Continue stirring at -78 °C for 3 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired cycloadduct. The endo isomer is typically the major product.[9]

Visualizations

The following diagrams illustrate the synthesis of a key chiral auxiliary and the general workflow of an asymmetric reaction.

Synthesis_of_Camphorsultam reagent reagent intermediate intermediate product product condition condition camphor D-(+)-Camphor sulfonylation Camphorsulfonyl chloride camphor->sulfonylation 1. (NH₄)₂S₂O₈, H₂SO₄ 2. PCl₅ amination Camphorsulfonylimine sulfonylation->amination NH₃ camphorsultam (1R)-(+)-2,10-Camphorsultam amination->camphorsultam LiAlH₄, THF

Caption: Synthesis of (1R)-(+)-2,10-Camphorsultam from D-(+)-Camphor.

Asymmetric_Alkylation_Workflow start Start: N-Acyl Chiral Auxiliary step1 Deprotonation (e.g., LDA, -78°C) start->step1 intermediate Chiral Enolate step1->intermediate step2 Alkylation (R-X) intermediate->step2 product_aux Alkylated Product with Auxiliary step2->product_aux step3 Cleavage of Auxiliary (e.g., Hydrolysis) product_aux->step3 final_product Enantiomerically Enriched Product step3->final_product recovered_aux Recovered Chiral Auxiliary step3->recovered_aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using D-Camphor as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable chiral pharmaceutical intermediates starting from D-Camphor. This compound, a readily available and inexpensive chiral starting material, serves as a versatile building block for the enantioselective synthesis of complex molecules.[1][2][3] The protocols outlined below focus on the preparation of key intermediates for the synthesis of chiral diamines and the anticonvulsant drug (S)-Pregabalin.

Synthesis of Chiral Diamine Intermediates from this compound

Chiral amines are crucial components in many pharmaceutical compounds, with approximately 35% of the top 200 small molecule drugs sold in 2020 containing at least one chiral amine subunit.[4] this compound provides an excellent scaffold for the synthesis of novel chiral diamines.[4][5][6] The following section details the synthesis of a key aldehyde intermediate from this compound, which can be further functionalized to a variety of chiral diamines.

Table 1: Summary of Yields for the Synthesis of Chiral Aldehyde Intermediate 3
StepProduct NameStarting MaterialKey ReagentsYield (%)
1(1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1)This compoundPotassium tert-butoxide, Butyl nitrite (B80452)76
2(1S,2R,3S,4S)-3-(hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (2)Keto-oxime (1)Sodium borohydride (B1222165)96
3(1R,3S)-1,2,2-trimethyl-3-((S)-1-aminoethyl)cyclopentanecarbaldehyde (3)Diol (2)Sulfuric acid/water88
Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1)

This protocol describes the synthesis of a key keto-oxime intermediate from this compound.

Materials:

  • (R)-(+)-Camphor

  • Potassium tert-butoxide

  • Butyl nitrite

  • Tetrahydrofuran (THF)

  • Water

  • Acetic acid

  • Ethyl acetate (B1210297)

  • Anhydrous K2CO3

Procedure:

  • Prepare a solution of potassium tert-butoxide (1.1 eq, 16.2 g, 0.14 mol) in THF (150 mL) and cool to -30 °C.[5]

  • Slowly add a solution of (R)-(+)-camphor (1.0 eq, 20 g, 0.13 mol) in THF (50 mL) to the potassium tert-butoxide solution.[5]

  • Stir the mixture for 10 minutes at -30 °C.[5]

  • Add butyl nitrite (1.0 eq, 17 mL, 0.14 mol) dropwise to the reaction mixture.[5]

  • Stir for an additional 10 minutes at -30 °C, then allow the reaction to warm to room temperature and stir overnight.[5]

  • Remove the THF under reduced pressure.[5]

  • Add water (100 mL) and extract the aqueous solution with diethyl ether (3 x 30 mL).[5]

  • Acidify the aqueous solution to pH 6 with acetic acid.[5]

  • Extract the acidified aqueous solution with ethyl acetate (3 x 30 mL).[5]

  • Dry the combined organic layers over anhydrous K2CO3, filter, and concentrate by rotary evaporation to yield the keto-oxime 1 as a light yellow solid.[5]

Protocol 2: Synthesis of (1S,2R,3S,4S)-3-(hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (2)

This protocol details the reduction of the keto-oxime to a diol intermediate.

Materials:

  • (1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1)

  • Sodium borohydride

  • Ethanol (B145695)

  • Water

  • 6 M Sulfuric acid solution

  • Diethyl ether

  • Brine

  • Anhydrous K2CO3

Procedure:

  • The reduction of compound 1 with sodium borohydride provides the alcohol 2 .[5]

  • After the reaction is complete, evaporate the ethanol under reduced pressure.[5]

  • Add 150 mL of water to the residue.[5]

  • Adjust the pH to 4 using a 6 M sulfuric acid solution.[5]

  • Extract the mixture with diethyl ether (3 x 60 mL).[5]

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous K2CO3, filter, and concentrate by rotary evaporation to provide the alcohol 2 as a white solid.[5]

Protocol 3: Synthesis of (1R,3S)-1,2,2-trimethyl-3-((S)-1-aminoethyl)cyclopentanecarbaldehyde (3)

This protocol describes the rearrangement of the diol to a chiral aldehyde.

Materials:

  • (1S,2R,3S,4S)-3-(hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (2)

  • Sulfuric acid

  • Water

Procedure:

  • Treat the alcohol 2 with a 1:4 v/v sulfuric acid/water solution.[5]

  • Heat the mixture at 100 °C for 8 minutes to obtain the aldehyde 3 .[5]

Synthesis Pathway for Chiral Aldehyde Intermediate

Synthesis_of_Chiral_Aldehyde D_Camphor This compound Keto_oxime Keto-oxime (1) Yield: 76% D_Camphor->Keto_oxime K-OtBu, BuONO Diol Diol (2) Yield: 96% Keto_oxime->Diol NaBH4 Aldehyde Chiral Aldehyde (3) Yield: 88% Diol->Aldehyde H2SO4/H2O

Synthesis of Chiral Aldehyde from this compound.

Synthesis of (S)-Pregabalin Intermediate from this compound

(S)-Pregabalin, marketed as Lyrica, is a widely used anticonvulsant drug.[7] The synthesis of its chiral intermediates is of significant industrial interest. This compound can be utilized to synthesize a key lactam intermediate, which can then be converted to (S)-Pregabalin.

Table 2: Summary of a Synthetic Route to a Pregabalin (B1679071) Lactam Intermediate
StepProduct NameStarting MaterialKey ReagentsYield (%)
1Camphor-derived LactamThis compound derivativeVariousNot specified
2Pregabalin Lactam (V)Camphor-derived Lactam (IVa/IVb)H2, CatalystNot specified
3(S)-PregabalinPregabalin Lactam (V)HydrolysisNot specified

Note: Specific yields for each step in a complete synthesis starting from a simple this compound derivative were not available in a consolidated format in the searched literature. The yields are highly dependent on the specific synthetic route chosen.

Experimental Protocols

Protocol 4: General Hydrogenation of a Camphor-Derived Lactam Intermediate to Pregabalin Lactam

This protocol outlines a general procedure for the hydrogenation of a camphor-derived lactam to the key pregabalin lactam intermediate. The specific camphor-derived lactam (formula IVa and/or IVb in the patent) would be synthesized in previous steps from this compound.[8]

Materials:

  • Camphor-derived Lactam (IVa and/or IVb)

  • Hydrogenation catalyst (e.g., Pd/C, Raney Nickel)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetic Acid)

Procedure:

  • Dissolve the camphor-derived lactam in a suitable polar protic solvent such as methanol, ethanol, or an ester like ethyl acetate.[8]

  • Add a suitable hydrogenation catalyst.[8]

  • Carry out the hydrogenation reaction at a temperature ranging from 0 °C to the reflux temperature of the solvent, with a preferred range of 10 to 50 °C, and most preferably at 25 °C.[8]

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the Pregabalin lactam (V).[8]

Protocol 5: Hydrolysis of Pregabalin Lactam to (S)-Pregabalin

This protocol describes the final step of hydrolyzing the lactam to yield (S)-Pregabalin.

Materials:

  • Pregabalin Lactam (V)

  • Strong acid (e.g., HCl) or base (e.g., NaOH)

  • Water

Procedure:

  • Hydrolyze the Pregabalin lactam (V) to obtain pregabalin.[8] This can be achieved under acidic or basic conditions as known in the literature.[8]

  • For example, refluxing the lactam with a strong acid like hydrochloric acid in water can yield (S)-Pregabalin.

  • After hydrolysis, neutralize the solution and perform appropriate work-up and purification steps (e.g., crystallization) to isolate pure (S)-Pregabalin.

Synthesis Pathway for (S)-Pregabalin from a Camphor-Derived Intermediate

Synthesis_of_Pregabalin D_Camphor_Derivative This compound Derivative Camphor_Lactam Camphor-derived Lactam (IVa/IVb) D_Camphor_Derivative->Camphor_Lactam Multi-step synthesis Pregabalin_Lactam Pregabalin Lactam (V) Camphor_Lactam->Pregabalin_Lactam Hydrogenation S_Pregabalin (S)-Pregabalin Pregabalin_Lactam->S_Pregabalin Hydrolysis

General pathway to (S)-Pregabalin.

References

Derivatization von D-Campher zur Entdeckung neuartiger Wirkstoffe: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Derivatisierung von D-Campher als vielversprechende Strategie für die Entdeckung neuartiger Wirkstoffe. D-Campher, ein natürlich vorkommendes bicyclisches Monoterpen, dient aufgrund seines starren chiralen Gerüsts als vielseitiger Baustein für die Synthese einer breiten Palette von bioaktiven Molekülen. Die hier vorgestellten Protokolle und Daten fassen wichtige experimentelle Verfahren und biologische Aktivitäten von Campher-Derivaten zusammen und konzentrieren sich dabei auf deren potenzielle therapeutische Anwendungen in der Krebs- und Virostatika-Forschung.

Biologische Aktivität von D-Campher-Derivaten

Die Funktionalisierung des D-Campher-Gerüsts hat zur Entwicklung von Verbindungen mit signifikanter Antikrebs-, antiviraler, antimikrobieller und antimykotischer Aktivität geführt. Nachfolgend sind die quantitativen Daten zur biologischen Aktivität ausgewählter D-Campher-Derivate in übersichtlichen Tabellen zusammengefasst.

Antikrebs-Aktivität
Derivat-KlasseVerbindungZelllinieIC50 (μM)Referenz
Pyrimidin-DerivateVerbindung 3fMDA-MB-231 (Brustkrebs)3.21[1][2]
RPMI-8226 (Multiples Myelom)5.64[1][2]
A549 (Lungenkrebs)7.82[1][2]
Etoposid (Kontrolle)GES-1 (normale Magenepithelzellen)8.89[1][2]
Verbindung 3fGES-1 (normale Magenepithelzellen)> 50[1][2]
Heterozyklische DerivateVerbindung 20MCF-7 (Brustkrebs)0.78[3]
A549 (Lungenkrebs)1.69[3]
Dasatinib (Kontrolle)MCF-7 (Brustkrebs)7.99[3]
Doxorubicin (Kontrolle)MCF-7 (Brustkrebs)3.10[3]
Dasatinib (Kontrolle)A549 (Lungenkrebs)11.8[3]
Doxorubicin (Kontrolle)A549 (Lungenkrebs)2.43[3]
Antivirale Aktivität
Derivat-KlasseVerbindungVirusIC50 (μM)Referenz
M2-Ionenkanal-InhibitorenVerbindung 18Influenza A (Wildtyp)< 5[4]
Amantadin (Kontrolle)Influenza A (Wildtyp)10.2[4]

Signalwege und Wirkmechanismen

Die biologische Aktivität von D-Campher-Derivaten wird durch ihre Interaktion mit spezifischen zellulären Signalwegen vermittelt. Nachfolgend werden zwei wichtige Mechanismen detailliert beschrieben und visualisiert.

ROS-vermittelte mitochondriale Apoptose durch Pyrimidin-Derivate

Bestimmte Campher-basierte Pyrimidin-Derivate, wie die Verbindung 3f, zeigen eine potente Antikrebs-Aktivität, indem sie die Apoptose (programmierter Zelltod) in Krebszellen induzieren.[1][2] Dieser Prozess wird durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) ausgelöst, die zu einer Störung des mitochondrialen Membranpotenzials führen.[1][2] Dies wiederum setzt pro-apoptotische Proteine wie Cytochrom c aus den Mitochondrien frei, was zur Aktivierung von Caspasen und schließlich zum Zelltod führt.[1][2]

ROS_Mediated_Apoptosis cluster_cell Krebszelle cluster_mito Mitochondrium Camphor_Derivative Campher-Pyrimidin- Derivat (z.B. 3f) ROS ↑ Reaktive Sauerstoffspezies (ROS) Camphor_Derivative->ROS Bcl2 Bcl-2 (Anti-apoptotisch) MMP Mitochondriales Membranpotenzial Bcl2->MMP Stabilisierung Bax Bax (Pro-apoptotisch) Bax->MMP CytC_mito Cytochrom c MMP->CytC_mito Freisetzung CytC_cyto Cytochrom c (Zytosol) ROS->Bcl2 Hemmung ROS->Bax Aktivierung ROS->MMP Störung Caspase_Activation Caspase-Aktivierung (z.B. Caspase-3) CytC_cyto->Caspase_Activation Apoptosis Apoptose Caspase_Activation->Apoptosis

ROS-vermittelte mitochondriale Apoptose.
Hemmung des EGFR-Signalwegs durch heterozyklische Derivate

Einige heterozyklische Campher-Derivate haben sich als wirksame Inhibitoren des epidermalen Wachstumsfaktor-Rezeptors (EGFR) erwiesen, einer wichtigen Zielstruktur in der Krebstherapie.[3] EGFR ist eine Rezeptor-Tyrosinkinase, die bei Aktivierung nachgeschaltete Signalwege wie den RAS-RAF-MEK-ERK (MAPK)- und den PI3K-AKT-Weg initiiert, was zu Zellproliferation, -wachstum und -überleben führt.[3][5] Durch die Blockade der Kinase-Aktivität des EGFR können diese Campher-Derivate das unkontrollierte Wachstum von Krebszellen unterbinden.[3]

EGFR_Inhibition cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Camphor_Derivative Heterozyklisches Campher-Derivat Camphor_Derivative->EGFR Hemmung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkription (Proliferation, Überleben) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Hemmung des EGFR-Signalwegs.

Experimentelle Protokolle

Die folgenden Abschnitte beschreiben detaillierte Methoden für die Synthese von Campher-Derivaten und die Durchführung von Assays zur biologischen Aktivität.

Allgemeiner Arbeitsablauf für Synthese und Screening

Der Prozess von der Synthese bis zur biologischen Evaluierung von D-Campher-Derivaten folgt einem systematischen Arbeitsablauf, der die Derivatisierung, Reinigung, Charakterisierung und anschließende biologische Tests umfasst.

Workflow Start D-Campher Synthesis Chemische Synthese (Derivatisierung) Start->Synthesis Purification Reinigung (z.B. Chromatographie, Rekristallisation) Synthesis->Purification Characterization Strukturelle Charakterisierung (NMR, MS, IR) Purification->Characterization Bio_Screening Biologisches Screening (z.B. Antikrebs, Antiviral) Characterization->Bio_Screening Hit_ID Identifizierung von Leitstrukturen ('Hits') Bio_Screening->Hit_ID Optimization Struktur-Wirkungs- Beziehungs-Studien (SAR) Hit_ID->Optimization Lead_Opt Leitstruktur- Optimierung Optimization->Lead_Opt Lead_Opt->Synthesis Iterativer Zyklus End Präklinische Kandidaten Lead_Opt->End

Allgemeiner Arbeitsablauf.
Protokoll 1: Synthese von Campher-basierten Pyrimidin-Derivaten

Dieses Protokoll beschreibt die allgemeine Synthese von Campher-basierten Pyrimidin-Derivaten durch eine Cyclokondensationsreaktion.[6][7]

Materialien:

  • D-Campher

  • Aminoguanidin oder Thiosemicarbazid

  • Geeignetes Lösungsmittel (z.B. Ethanol, Benzol)

  • Katalysator (falls erforderlich)

  • Verschiedene Reagenzien für die Cyclokondensation (z.B. Arylidenmalononitril, Acetylaceton, Ethylacetoacetat)[7]

  • Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, etc.)

  • Heiz- und Rührgerät

  • Dünnschichtchromatographie (DC)-Platten

  • Apparatur zur Säulenchromatographie

Verfahren:

  • Synthese des Intermediats: In einem Rundkolben wird D-Campher mit Aminoguanidin oder Thiosemicarbazid in einem geeigneten Lösungsmittel umgesetzt, um das entsprechende Hydrazon-Carboximidiamid oder Thiosemicarbazon zu bilden.[7] Die Reaktionsmischung wird für eine bestimmte Zeit unter Rückfluss erhitzt.

  • Reaktionsüberwachung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Cyclokondensation: Nach der Bildung des Intermediats wird das entsprechende Reagenz für die Cyclokondensation (z.B. Arylidenmalononitril) zur Reaktionsmischung gegeben.[7] Die Mischung wird weiter unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem geeigneten organischen Lösungsmittel gelöst und mit Wasser oder einer gesättigten Salzlösung gewaschen.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie oder Rekristallisation gereinigt.

  • Charakterisierung: Die Struktur des synthetisierten Derivats wird durch spektroskopische Methoden wie NMR (¹H, ¹³C), Massenspektrometrie (MS) und Infrarotspektroskopie (IR) bestätigt.[7]

Protokoll 2: Bestimmung der zellulären reaktiven Sauerstoffspezies (ROS)

Dieses Protokoll beschreibt die Messung der intrazellulären ROS-Produktion mithilfe des fluoreszierenden Farbstoffs 2',7'-Dichlordihydrofluorescein-diacetat (DCFH-DA).[8][9][10]

Materialien:

  • Zu testende Campher-Derivate

  • Krebszelllinien (z.B. MDA-MB-231)

  • Zellkulturmedium und -reagenzien

  • 2',7'-Dichlordihydrofluorescein-diacetat (DCFH-DA)

  • Phosphatgepufferte Salzlösung (PBS)

  • 96-Well-Platten (schwarz, mit klarem Boden)

  • Fluoreszenz-Mikroplattenleser oder Fluoreszenzmikroskop

Verfahren:

  • Zellaussaat: Die Krebszellen werden in einer 96-Well-Platte ausgesät und über Nacht inkubiert, damit sie anhaften können.

  • Behandlung: Die Zellen werden mit verschiedenen Konzentrationen des zu testenden Campher-Derivats für einen definierten Zeitraum behandelt. Eine unbehandelte Kontrolle und eine Positivkontrolle (z.B. mit H₂O₂) sollten mitgeführt werden.

  • Färbung: Das Behandlungsmedium wird entfernt und die Zellen werden mit einer Arbeitslösung von DCFH-DA in serumfreiem Medium für 30 Minuten bei 37 °C im Dunkeln inkubiert.[9][10]

  • Waschen: Die DCFH-DA-Lösung wird entfernt und die Zellen werden zweimal mit PBS gewaschen, um überschüssigen Farbstoff zu entfernen.[8]

  • Messung: Die Fluoreszenzintensität (Anregung bei ~485 nm, Emission bei ~535 nm) wird mit einem Mikroplattenleser gemessen.[10] Alternativ können die Zellen unter einem Fluoreszenzmikroskop visualisiert werden.

  • Datenanalyse: Die Fluoreszenzintensität wird gegen die der unbehandelten Kontrolle normalisiert, um die Zunahme der ROS-Produktion zu quantifizieren.

Protokoll 3: Messung des mitochondrialen Membranpotenzials (MMP)

Dieses Protokoll beschreibt die Bestimmung von Veränderungen des mitochondrialen Membranpotenzials mithilfe des Farbstoffs JC-1 oder TMRE.[11][12]

Materialien:

  • Zu testende Campher-Derivate

  • Krebszelllinien

  • JC-1- oder TMRE-Färbelösung

  • Assay-Puffer

  • 96-Well-Platten

  • Fluoreszenz-Mikroplattenleser oder Durchflusszytometer

Verfahren:

  • Zellbehandlung: Die Zellen werden wie in Protokoll 2 beschrieben mit den Campher-Derivaten behandelt. Eine Positivkontrolle für die Depolarisation (z.B. CCCP oder FCCP) sollte eingeschlossen werden.[11]

  • Färbung: Nach der Behandlung werden die Zellen mit der JC-1- oder TMRE-Färbelösung gemäß den Anweisungen des Herstellers für 15-30 Minuten bei 37 °C inkubiert.[11]

  • Waschen: Die Zellen werden mit dem Assay-Puffer gewaschen, um den nicht in den Mitochondrien akkumulierten Farbstoff zu entfernen.

  • Messung:

    • JC-1: Die Fluoreszenz wird bei zwei Wellenlängenkombinationen gemessen: grüne Fluoreszenz (Anregung ~485 nm, Emission ~535 nm) für JC-1-Monomere (depolarisierte Mitochondrien) und rote Fluoreszenz (Anregung ~540 nm, Emission ~590 nm) für J-Aggregate (polarisierte Mitochondrien).[11]

    • TMRE: Die Fluoreszenz wird bei einer Anregung von ~549 nm und einer Emission von ~575 nm gemessen.[12]

  • Datenanalyse: Das Verhältnis von roter zu grüner Fluoreszenz (für JC-1) oder die Abnahme der TMRE-Fluoreszenz im Vergleich zur Kontrolle wird berechnet, um die Depolarisation des mitochondrialen Membranpotenzials zu quantifizieren.

Protokoll 4: In-vitro-EGFR-Kinase-Assay

Dieses Protokoll beschreibt einen biochemischen Assay zur Bestimmung der hemmenden Wirkung von Campher-Derivaten auf die EGFR-Kinase-Aktivität.[5][13]

Materialien:

  • Zu testende Campher-Derivate

  • Rekombinantes humanes EGFR-Protein

  • Spezifisches Peptidsubstrat für EGFR

  • Adenosintriphosphat (ATP)

  • Kinase-Assay-Puffer

  • Detektionsreagenz (z.B. ADP-Glo™ Kinase Assay Kit)

  • 384- oder 96-Well-Platten

  • Luminometer

Verfahren:

  • Reaktionsansatz: In den Wells einer Platte werden das zu testende Campher-Derivat in verschiedenen Konzentrationen, das rekombinante EGFR-Enzym und das Peptidsubstrat im Kinase-Assay-Puffer gemischt.[13]

  • Reaktionsstart: Die Kinase-Reaktion wird durch die Zugabe von ATP gestartet.[5]

  • Inkubation: Die Platte wird für eine definierte Zeit (z.B. 60 Minuten) bei 30 °C oder Raumtemperatur inkubiert, um die Phosphorylierung des Substrats zu ermöglichen.[5]

  • Detektion: Nach der Inkubation wird ein Detektionsreagenz zugegeben, das die Menge des produzierten ADP in ein lumineszentes Signal umwandelt.[5]

  • Messung: Die Lumineszenz wird mit einem Luminometer gemessen.

  • Datenanalyse: Die prozentuale Hemmung der Kinase-Aktivität wird für jede Konzentration des Derivats berechnet und zur Bestimmung des IC50-Wertes verwendet.

Fazit

Die Derivatisierung von D-Campher stellt eine äußerst fruchtbare Strategie für die Entdeckung und Entwicklung neuer therapeutischer Wirkstoffe dar. Die in diesem Dokument zusammengefassten Daten und Protokolle bieten eine solide Grundlage für Forscher, die das Potenzial von Campher-Derivaten in der Arzneimittelforschung weiter erforschen möchten. Insbesondere die gezielte Beeinflussung von zellulären Signalwegen wie der Apoptose und der EGFR-vermittelten Proliferation durch synthetische Campher-Analoga eröffnet vielversprechende neue Wege für die Behandlung von Krebs und Virusinfektionen.

References

Application of D-Camphor as a Plasticizer in Polymer Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Camphor, a bicyclic monoterpene ketone, has historically been utilized as a plasticizer, most notably in the production of celluloid from nitrocellulose.[1] In modern polymer science, its potential as a bio-based and effective plasticizer for various polymer films is being revisited. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg).[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in polymer films, with a focus on biodegradable polymers relevant to pharmaceutical and biomedical applications.

This compound's role as a plasticizer stems from its ability to intersperse between polymer chains, which increases their mobility.[2] This modification of the polymer matrix can lead to significant changes in the mechanical and barrier properties of the resulting films. These changes are critical in the context of drug delivery systems, where film properties can dictate drug release kinetics and the overall performance of the dosage form.

Application Notes

The incorporation of this compound as a plasticizer can significantly alter the physicochemical properties of polymer films. The extent of these changes is dependent on the polymer type and the concentration of this compound used.

Effects on Mechanical Properties

The addition of this compound generally leads to a decrease in the stiffness and an increase in the flexibility of polymer films. This is quantitatively reflected in a lower Young's Modulus and tensile strength, and potentially an increase in the elongation at break. For instance, in biodegradable polyester (B1180765) films such as Poly-3-hydroxybutyrate (PHB) and Poly-ε-caprolactone (PCL), increasing the camphor (B46023) concentration from 0% to 50% resulted in a decrease in Young's modulus.[3] Similarly, in soy protein isolate (SPI) films, the addition of camphor led to a noticeable decrease in tensile strength.[4]

Effects on Thermal Properties (Glass Transition Temperature)

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is a direct consequence of increased polymer chain mobility. While the plasticizing effect of this compound is well-established, specific quantitative data correlating its concentration with the reduction in Tg for many common polymers is an area requiring further experimental investigation. Researchers are encouraged to perform Differential Scanning Calorimetry (DSC) to quantify this effect for their specific polymer systems.

Effects on Barrier Properties

The incorporation of this compound can also influence the barrier properties of polymer films, such as the Water Vapor Transmission Rate (WVTR). In studies with PHB, PCL, and PHB/PCL blend films, the WVTR was observed to increase significantly with the addition of camphor.[3] This is an important consideration for applications where moisture protection is critical.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the properties of various polymer films based on available literature.

Table 1: Effect of this compound on Mechanical Properties of Biodegradable Polymer Films [3]

PolymerThis compound Concentration (% w/w)Young's Modulus (GPa)
PHB03.6
501.8
PCL00.30
500.12
PHB/PCL Blend00.50
500.20

Table 2: Effect of this compound on Water Vapor Transmission Rate (WVTR) of Biodegradable Polymer Films [3]

PolymerThis compound Concentration (% w/w)WVTR (g/m²/day)
PHB0197.37 ± 23.62
50934.03 ± 114.34
PCL01027.99 ± 154.10
507014.62 ± 280.81
PHB/PCL Blend0715.47 ± 50.08
504239.09 ± 275.54

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.

Protocol 1: Preparation of Polymer Films by Solvent Casting

This protocol describes a common method for preparing polymer films in a laboratory setting.

Materials and Equipment:

  • Polymer (e.g., Ethyl Cellulose, PLA, PHB)

  • This compound

  • Suitable solvent (e.g., chloroform, dichloromethane, ethanol)

  • Glass Petri dishes

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Leveling surface (e.g., a level benchtop or a leveling table)

  • Fume hood

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable solvent in a beaker with stirring until a homogenous solution is obtained. The concentration will depend on the polymer's molecular weight and the desired film thickness.

  • Addition of this compound: Add the desired amount of this compound (as a percentage of the polymer weight) to the polymer solution. Continue stirring until the this compound is completely dissolved.

  • Casting: Pour a specific volume of the polymer-camphor solution into a clean, dry glass Petri dish placed on a leveling surface within a fume hood. Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at ambient temperature in the fume hood. The evaporation rate can be controlled by partially covering the Petri dish. For more controlled drying, a drying oven at a temperature below the solvent's boiling point can be used.

  • Film Detachment: Once the film is completely dry (typically after 24-72 hours), carefully detach it from the Petri dish. The use of a small amount of water can sometimes aid in the detachment of hydrophilic films.

  • Storage: Store the prepared films in a desiccator to prevent moisture absorption before characterization.

Protocol 2: Characterization of Mechanical Properties

This protocol is based on ASTM D882 standards for the tensile properties of thin plastic sheeting.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter or razor blade

  • Calipers or micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut the prepared polymer films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length).

  • Thickness Measurement: Measure the thickness of each specimen at several points along its length and use the average value.

  • Tensile Testing:

    • Set the initial grip separation on the UTM.

    • Mount the film specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the following properties:

    • Tensile Strength: The maximum stress the film can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the film's stiffness.

    • Elongation at Break: The percentage increase in length of the film at the point of fracture.

Protocol 3: Determination of Glass Transition Temperature (Tg) by DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized films.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the polymer film (typically 5-10 mg) and seal it in a hermetic aluminum pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg and any processing history (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).

    • Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The Tg is typically determined as the midpoint of this transition.

Protocol 4: Measurement of Water Vapor Transmission Rate (WVTR)

This protocol is based on the gravimetric method described in ASTM E96.

Materials and Equipment:

  • Permeability cups (e.g., Payne cups)

  • Desiccant (e.g., anhydrous calcium chloride) or distilled water

  • Environmental chamber with controlled temperature and humidity

  • Analytical balance

  • Wax or sealant for sealing the film

Procedure:

  • Cup Preparation: Place a known amount of desiccant (for the dry cup method) or distilled water (for the wet cup method) into the permeability cup.

  • Film Mounting: Place the polymer film specimen over the mouth of the cup and seal it securely using wax or a gasket to ensure that water vapor can only pass through the film.

  • Initial Weighing: Weigh the entire assembly (cup + desiccant/water + film) accurately.

  • Incubation: Place the assembly in an environmental chamber with controlled temperature and relative humidity (e.g., 25°C and 75% RH).

  • Periodic Weighing: Remove the assembly from the chamber at regular intervals and weigh it to determine the change in mass due to water vapor transmission.

  • Data Analysis: Plot the weight change against time. The slope of the linear portion of this graph represents the rate of water vapor transmission. The WVTR is then calculated by normalizing this rate by the area of the film exposed.

Visualizations

G cluster_prep Film Preparation Workflow Polymer Polymer Solution Polymer-Camphor Solution Polymer->Solution Solvent Solvent Solvent->Solution DCamphor This compound DCamphor->Solution Casting Casting in Petri Dish Solution->Casting Evaporation Solvent Evaporation Casting->Evaporation Film Dry Polymer Film Evaporation->Film

Caption: Workflow for Polymer Film Preparation with this compound.

G cluster_logic Effect of this compound on Polymer Properties DCamphor Increased this compound Concentration IntermolecularForces Reduced Intermolecular Forces DCamphor->IntermolecularForces ChainMobility Increased Polymer Chain Mobility IntermolecularForces->ChainMobility Tg Decreased Glass Transition Temperature (Tg) ChainMobility->Tg Flexibility Increased Flexibility ChainMobility->Flexibility WVTR Increased Water Vapor Transmission Rate (WVTR) ChainMobility->WVTR YoungsModulus Decreased Young's Modulus TensileStrength Decreased Tensile Strength Flexibility->YoungsModulus Flexibility->TensileStrength

Caption: Logical Relationship of this compound's Plasticizing Effect.

References

D-Camphor: A Versatile Chiral Building Block for the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Camphor, a readily available and inexpensive chiral monoterpene, has emerged as a powerful and versatile building block in the total synthesis of complex natural products. Its rigid bicyclic framework and stereochemically defined centers provide an excellent starting point for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of two exemplary natural products: the sesquiterpenoid (-)-longiborneol and the aminoglycoside antibiotic (+)-nabscessin A. Furthermore, the application of a this compound derivative in the synthesis of a key intermediate for the anticancer drug Taxol is discussed.

Total Synthesis of (-)-Longiborneol

The total synthesis of (-)-longiborneol, a sesquiterpenoid natural product, highlights a "camphor first" strategy where the complex bicyclo[2.2.1]heptane core of camphor (B46023) is utilized as a foundational scaffold. This approach, starting from the readily available (S)-carvone, which is converted to a functionalized camphor derivative, streamlines the synthesis to a concise 9-step sequence with an overall yield of approximately 30%.

Synthetic Strategy

The retrosynthetic analysis for (-)-longiborneol reveals that the target molecule can be accessed from 8-hydroxycamphor, a key intermediate derived from (S)-carvone through a skeletal rearrangement. The synthesis involves a crucial metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization to construct the seven-membered ring of the longibornane skeleton.

Logical Workflow for the Total Synthesis of (-)-Longiborneol

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_cyclization Core Construction cluster_final Final Steps start (S)-Carvone epoxidation Epoxidation start->epoxidation reductive_cyclization Ti(III)-mediated Reductive Cyclization epoxidation->reductive_cyclization rearrangement Acid-mediated Rearrangement reductive_cyclization->rearrangement intermediate 8-Hydroxycamphor rearrangement->intermediate wittig Wittig Reaction intermediate->wittig mhat MHAT-initiated Cyclization wittig->mhat tricycle Tricyclic Intermediate mhat->tricycle hydrogenation Hydrogenation tricycle->hydrogenation reduction Reduction hydrogenation->reduction product (-)-Longiborneol reduction->product

Caption: Synthetic workflow for (-)-longiborneol from (S)-carvone.

Quantitative Data
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Epoxidation(S)-CarvoneEpoxy-carvonem-CPBA, CH2Cl295
2Reductive CyclizationEpoxy-carvoneCyclobutanol (B46151)TiCl3, LiAlH4, THF87
3RearrangementCyclobutanol8-Hydroxycamphorp-TsOH, Benzene (B151609)85
4Wittig Reaction8-HydroxycamphorAlkene(CH2PPh3)Br, n-BuLi, THF92
5MHAT CyclizationAlkeneTricyclic IntermediateFe(acac)3, PhSiH3, EtOH85
6HydrogenationTricyclic IntermediateLongicamphorH2, Pd/C, EtOAc98
7ReductionLongicamphor(-)-LongiborneolNa, i-PrOH95
Experimental Protocols

Step 3: Acid-mediated Rearrangement to 8-Hydroxycamphor

  • To a solution of the cyclobutanol intermediate (1.0 g, 5.94 mmol) in benzene (30 mL) is added p-toluenesulfonic acid monohydrate (57 mg, 0.30 mmol).

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the mixture is diluted with Et2O (50 mL) and washed with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, 10-30% EtOAc in hexanes) to afford 8-hydroxycamphor (0.85 g, 85% yield) as a white solid.

Step 5: MHAT-initiated Cyclization

  • A solution of the alkene intermediate (500 mg, 2.27 mmol), iron(III) acetylacetonate (B107027) (80 mg, 0.23 mmol), and phenylsilane (B129415) (0.56 mL, 4.54 mmol) in absolute ethanol (B145695) (23 mL) is prepared in a flame-dried flask under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, 5-15% EtOAc in hexanes) to give the tricyclic intermediate (0.43 g, 85% yield).

Total Synthesis of (+)-Nabscessin A

The asymmetric synthesis of (+)-nabscessin A, an aminoglycoside with antimicrobial activity, demonstrates the utility of a this compound derivative as a chiral auxiliary and a protecting group. The 14-step synthesis commences from commercially available myo-inositol and dimethyl this compound acetal (B89532).

Synthetic Strategy

The key strategic elements of this synthesis include the desymmetrization of meso myo-inositol using this compound dimethyl acetal and a series of stereoselective functional group manipulations to install the requisite amino and amide functionalities.

Experimental Workflow for the Synthesis of (+)-Nabscessin A

G cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_final_steps Final Steps start1 myo-Inositol acetalization Acetalization start1->acetalization start2 Dimethyl this compound acetal start2->acetalization benzylation Regioselective Benzylation acetalization->benzylation diol_protection Diol Protection benzylation->diol_protection deoxygenation Deoxygenation diol_protection->deoxygenation azide_introduction Azide Introduction deoxygenation->azide_introduction core_intermediate Azido-cyclitol azide_introduction->core_intermediate reduction Azide Reduction core_intermediate->reduction amide_coupling Amide Coupling reduction->amide_coupling deprotection Global Deprotection amide_coupling->deprotection product (+)-Nabscessin A deprotection->product

Caption: Synthetic workflow for (+)-nabscessin A.

Quantitative Data
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Acetalizationmyo-Inositol, Dimethyl this compound acetalCamphor-protected inositol (B14025)CSA, DMF, 80 °C65
2BenzylationCamphor-protected inositolDibenzylated inositolNaH, BnBr, DMF82
3Diol ProtectionDibenzylated inositolButanedione-protected inositol2,3-Butanedione, CSA, CH(OMe)391
4TosylationButanedione-protected inositolTosylated inositolTsCl, Pyridine95
5ReductionTosylated inositolDeoxy-inositolLiEt3BH, THF88
6Azide IntroductionDeoxy-inositolAzido-cyclitolTf2O, Pyridine; then NaN3, DMF70 (2 steps)
7Azide ReductionAzido-cyclitolAmino-cyclitolH2, Pd/C, MeOH98
8Amide CouplingAmino-cyclitolAmide intermediateSalicylic acid derivative, EDC, HOBt, DMF75
9-14Deprotection StepsAmide intermediate(+)-Nabscessin AVarious~40 (overall)
Experimental Protocols

Step 1: Acetalization of myo-Inositol

  • A mixture of myo-inositol (10.0 g, 55.5 mmol), dimethyl this compound acetal (12.1 g, 61.1 mmol), and camphorsulfonic acid (1.29 g, 5.55 mmol) in anhydrous DMF (100 mL) is heated at 80 °C under an argon atmosphere for 24 hours.

  • The reaction mixture is cooled to room temperature and quenched by the addition of triethylamine (B128534) (1.5 mL).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography (silica gel, 5-10% MeOH in CH2Cl2) to afford the camphor-protected inositol (11.8 g, 65% yield).

Step 8: Amide Coupling

  • To a solution of the amino-cyclitol intermediate (100 mg, 0.25 mmol), 2-hydroxy-6-methylbenzoic acid (42 mg, 0.27 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (37 mg, 0.27 mmol) in anhydrous DMF (5 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (52 mg, 0.27 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is diluted with EtOAc (20 mL) and washed with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography (silica gel, 20-40% EtOAc in hexanes) to yield the amide intermediate (140 mg, 75% yield).

Application in Taxol Synthesis

This compound derivatives have also been instrumental in the synthesis of precursors to the highly potent anticancer drug, Taxol. The Holton Taxol total synthesis, for instance, utilizes a starting material that can be derived from borneol, a close relative of camphor. A key transformation involves the use of (±)-camphorsulfonyl oxaziridine (B8769555) for the stereoselective hydroxylation of an enolate, a critical step in constructing the complex core of Taxol.[1]

Signaling Pathway of Aminoglycoside Action

Nabscessin A, as an aminoglycoside, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. This process involves several key steps, ultimately leading to bacterial cell death.

G cluster_entry Bacterial Cell Entry cluster_ribosome Ribosomal Interaction cluster_inhibition Inhibition of Protein Synthesis cluster_outcome Cellular Outcome nabscessin_a Nabscessin A porin Porin Channel (Outer Membrane) nabscessin_a->porin Passive Diffusion transport Active Transport (Inner Membrane) porin->transport ribosome 30S Ribosomal Subunit transport->ribosome rrna 16S rRNA (A-site) ribosome->rrna Binds to initiation Blocks Initiation Complex Formation rrna->initiation misreading mRNA Codon Misreading rrna->misreading truncation Premature Termination rrna->truncation nonfunctional_proteins Non-functional or Truncated Proteins initiation->nonfunctional_proteins misreading->nonfunctional_proteins truncation->nonfunctional_proteins cell_death Bacterial Cell Death nonfunctional_proteins->cell_death

Caption: Mechanism of action of Nabscessin A.

This compound and its derivatives are invaluable chiral building blocks for the enantioselective synthesis of a wide range of complex natural products. The examples of (-)-longiborneol and (+)-nabscessin A demonstrate how the inherent stereochemistry and rigid framework of camphor can be strategically exploited to achieve efficient and elegant total syntheses. The continued development of novel synthetic methodologies centered around this versatile natural product will undoubtedly lead to the synthesis of many more biologically important molecules, furthering advancements in chemical synthesis and drug discovery.

References

Application Note: Stereoselective Reduction of (1R)-(+)-Camphor to Borneol and Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The stereoselectivity of such reactions is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceutical applications. The reduction of the bicyclic ketone (1R)-(+)-camphor serves as a classic example of a diastereoselective reaction, yielding two diastereomeric alcohols: borneol and isoborneol (B83184).[1][2] This application note provides a detailed experimental protocol for the reduction of D-camphor using sodium borohydride (B1222165), methods for product characterization, and a discussion of the stereochemical outcome.

The stereochemistry of the reduction is governed by the steric hindrance of the camphor (B46023) molecule. The bicyclic structure of camphor presents two faces for the approach of the reducing agent to the carbonyl group: the exo face and the endo face.[3] Due to the steric hindrance posed by the gem-dimethyl bridge, the hydride attack from the less hindered endo face is favored, leading to the formation of the exo alcohol, isoborneol, as the major product.[2][3][4]

Experimental Protocol

This protocol details the reduction of this compound to a mixture of borneol and isoborneol using sodium borohydride in methanol (B129727).

Materials and Equipment:

  • (1R)-(+)-Camphor

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Gas chromatograph (GC)

  • Infrared (IR) spectrometer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (1R)-(+)-camphor in 10 mL of methanol.[2][5]

  • Addition of Reducing Agent: While stirring the solution at room temperature, cautiously add 1.0 g of sodium borohydride in four equal portions over a period of 10 minutes.[3] Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, attach a reflux condenser to the flask and gently reflux the reaction mixture for 30 minutes.[2][5]

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.[3] Slowly and carefully add 25 mL of ice-cold water to quench the reaction and precipitate the solid product.[2][5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[3] Wash the solid with cold water and allow it to air dry on the filter for approximately 15 minutes.[2][3]

  • Purification: Transfer the crude solid to a small Erlenmeyer flask. Dissolve the solid in a minimal amount of dichloromethane. Dry the solution over anhydrous sodium sulfate.[3]

  • Final Product: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product as a white solid. Determine the final mass and calculate the percent yield.

Data Presentation

The reduction of camphor yields a mixture of borneol and isoborneol. The ratio of these diastereomers and their spectroscopic characteristics are key quantitative data points.

Table 1: Diastereomeric Ratio of Products

Analytical MethodIsoborneol (%)Borneol (%)Reference
Gas Chromatography-Mass Spectrometry (GC-MS)8515[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy7525[6]

Table 2: Key Spectroscopic Data for Product Characterization

TechniqueKey FeatureCamphorIsoborneolBorneolReference
¹H NMR Chemical shift of C2-H (ppm in CDCl₃)N/A~3.6~4.0[7][8]
IR Spectroscopy Wavenumber (cm⁻¹)~1740 (C=O stretch)~3400 (O-H stretch)~3400 (O-H stretch)[5]

Visualizations

Reaction Mechanism

The mechanism for the reduction of camphor by sodium borohydride involves a nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon. This is followed by a proton transfer from the methanol solvent to the resulting alkoxide.

reaction_mechanism camphor Camphor alkoxide Alkoxide Intermediate camphor->alkoxide 1. Nucleophilic Attack nabh4 NaBH₄ nabh4->alkoxide methanol CH₃OH borneol Borneol methanol->borneol isoborneol Isoborneol methanol->isoborneol alkoxide->borneol 2. Proton Transfer alkoxide->isoborneol 2. Proton Transfer

Caption: Reaction mechanism for the reduction of camphor.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and analysis of borneol and isoborneol from camphor.

experimental_workflow start Start: Dissolve Camphor in Methanol add_nabh4 Add NaBH₄ start->add_nabh4 reflux Reflux for 30 min add_nabh4->reflux quench Quench with Ice Water reflux->quench filter Vacuum Filtration quench->filter purify Dissolve in CH₂Cl₂, Dry with Na₂SO₄ filter->purify evaporate Evaporate Solvent purify->evaporate product Final Product (Borneol/Isoborneol Mixture) evaporate->product analysis Characterization (NMR, GC, IR) product->analysis

Caption: Experimental workflow for camphor reduction.

References

Application Notes and Protocols: D-Camphor Derived Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-camphor as a versatile chiral scaffold for the synthesis of a variety of chiral ligands. The protocols outlined below are intended to serve as a guide for the preparation of these ligands and their application in key asymmetric catalytic reactions, which are crucial for the enantioselective synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction to this compound as a Chiral Precursor

D-(+)-Camphor is a readily available and inexpensive natural product, making it an attractive starting material for the synthesis of chiral ligands.[1] Its rigid bicyclic structure provides a well-defined stereochemical environment, which is essential for inducing high enantioselectivity in catalytic reactions. A variety of functionalizations can be performed on the camphor (B46023) skeleton, allowing for the synthesis of a diverse range of chiral ligands, including pyridyl alcohols, diphosphines, and N-heterocyclic carbenes (NHCs).[1][2] These ligands have shown considerable success in a range of metal-catalyzed asymmetric reactions.

Synthesis of this compound Derived Chiral Ligands

Synthesis of Camphor-Derived Pyridyl Alcohol Ligands

Camphor-derived pyridyl alcohol ligands are a class of N,O-bidentate ligands that have proven effective in asymmetric catalysis. A general synthetic route starting from (1R)-(+)-camphor is outlined below. Two alternative methods for a key synthetic step have been investigated, with Method B proving to be superior in terms of yield and stereocontrol.[1] The synthesis involves a six-step process (seven for certain derivatives).[1]

Experimental Workflow for the Synthesis of Camphor-Derived Pyridyl Alcohol Ligands:

G start D-(+)-Camphor step1 Step 1: Functionalization at C3 start->step1 step2 Step 2: Introduction of Benzyl Protecting Group step1->step2 step3 Step 3: Ketone Formation step2->step3 step4 Step 4: Reaction with Pyridyllithium step3->step4 step5 Step 5: Diastereoselective Reduction step4->step5 step6 Step 6: Deprotection step5->step6 end Chiral Pyridyl Alcohol Ligand step6->end

Caption: General workflow for the synthesis of camphor-derived pyridyl alcohol ligands.

Detailed Protocol: Synthesis of a Representative Pyridyl Alcohol Ligand

This protocol is a general representation and may require optimization for specific ligand derivatives.

Step 4: Reaction with Pyridyllithium (Method B) [3]

  • To a solution of 2-bromopyridine (B144113) (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to generate the pyridyllithium reagent.

  • In a separate flask, dissolve the camphor-derived ketone (1.0 eq) in dry THF at -78 °C.

  • Slowly add the ketone solution to the freshly prepared pyridyllithium solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Asymmetric Catalysis

Asymmetric Alkylation of Aldehydes with Diethylzinc (B1219324)

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Camphor-derived ligands, particularly amino alcohols and pyridyl alcohols, have been successfully employed as catalysts in this transformation, affording chiral secondary alcohols with high enantioselectivity.[1][4][5]

Quantitative Data for Asymmetric Alkylation of Benzaldehyde (B42025) with Diethylzinc:

Ligand TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
Pyridyl Alcohol2Toluene (B28343)0249585R[1]
β-Amino Alcohol2Toluene250.25highup to 94Not specified[5]
O,N,O-tridentate PhenolNot specifiedNot specifiedRTNot specifiedhigh80-95Not specified[6]

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde [7]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral camphor-derived amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (typically 24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Catalytic Cycle for the Asymmetric Addition of Diethylzinc to an Aldehyde:

G cluster_0 Catalytic Cycle A Chiral Ligand-Zn(Et) Complex B Coordination of Aldehyde A->B Aldehyde C Transition State (Ethyl Transfer) B->C D Zinc Alkoxide Product C->D Et transfer D->A ZnEt2 Product Product D->Product Workup Aldehyde Aldehyde Aldehyde->B ZnEt2 ZnEt2 ZnEt2->A

Caption: Proposed catalytic cycle for the zinc-mediated alkylation of aldehydes.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that produces β-nitroalcohols, which are valuable synthetic intermediates.[3][8] Camphor-derived ligands in combination with copper salts have been shown to catalyze the asymmetric version of this reaction, yielding products with moderate to good enantioselectivity.[1][3]

Quantitative Data for the Asymmetric Henry Reaction:

LigandAldehydeCatalystYield (%)ee (%)Reference
Camphor-derived Pyridyl Alcoholp-nitrobenzaldehydeCu(OAc)2·H2O7548[3]
Camphor-derived Pyridyl AlcoholBenzaldehydeCu(OAc)2·H2O8056[1]

Experimental Protocol: Asymmetric Henry Reaction [3][9]

  • To a stirred solution of the camphor-derived ligand (0.05 mmol) in a suitable solvent (e.g., ethanol, 2 mL) is added Cu(OAc)2·H2O (0.05 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • The aldehyde (0.5 mmol) and nitromethane (B149229) (5.0 mmol) are then added.

  • The reaction is stirred at the desired temperature (e.g., 0 °C or room temperature) and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the β-nitroalcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for the Copper-Catalyzed Asymmetric Henry Reaction:

G cluster_0 Catalytic Cycle A Chiral Ligand-Cu(II) Complex B Deprotonation of Nitromethane A->B Nitromethane, Base C Coordination of Aldehyde B->C D C-C Bond Formation (Transition State) C->D Aldehyde E Copper Alkoxide Intermediate D->E E->A Protonolysis Product Product E->Product Workup Aldehyde Aldehyde Aldehyde->C Nitromethane Nitromethane Nitromethane->B

Caption: Proposed catalytic cycle for the copper-catalyzed Henry reaction.

Other Applications

Camphor-derived ligands have also been explored in other important asymmetric transformations, including:

  • Diels-Alder Reaction: Camphor-derived hydrazides have been used as organocatalysts in the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with cinnamaldehyde.[10]

  • Asymmetric Hydrogenation: Chiral diphosphine ligands derived from camphor have been shown to be highly effective in the asymmetric hydrogenation of various substrates.[11]

  • Asymmetric Ring Opening: Camphor-based N-heterocyclic carbene (NHC) ligands have been utilized in the rhodium-catalyzed asymmetric ring-opening of N-protected azabenzonorbornenes.[12][13]

These applications highlight the broad utility of this compound as a chiral starting material for the development of novel and effective ligands for asymmetric catalysis. Further research in this area is expected to lead to the discovery of even more selective and active catalysts for a wider range of chemical transformations.

References

Application Notes and Protocols: D-Camphor Mediated Diels-Alder Reaction for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and widely used transformation in organic synthesis for the construction of six-membered rings.[1] Achieving stereocontrol in this reaction is crucial for the synthesis of complex chiral molecules, particularly in the field of drug development. One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the dienophile to direct the approach of the diene.[2] D-Camphor, a readily available and inexpensive natural product, serves as an excellent chiral starting material for the synthesis of robust chiral auxiliaries. This document provides detailed application notes and protocols for the use of a this compound-derived chiral auxiliary, specifically Oppolzer's sultam, in stereoselective Diels-Alder reactions.[2]

Principle of Stereochemical Control

The stereoselectivity of the this compound mediated Diels-Alder reaction relies on the rigid bicyclic structure of the camphor-derived auxiliary. This structure effectively shields one face of the dienophile (e.g., an acrylate (B77674) or acrylamide (B121943) attached to the auxiliary). The steric hindrance provided by the auxiliary directs the incoming diene to the opposite, less hindered face of the dienophile.[2]

The presence of a Lewis acid can further enhance the stereoselectivity. The Lewis acid coordinates to both the carbonyl oxygen of the dienophile and a heteroatom (e.g., sulfonyl oxygen in Oppolzer's sultam) on the chiral auxiliary. This coordination locks the dienophile into a rigid, planar conformation, amplifying the steric bias and leading to high levels of diastereoselectivity in the resulting cycloadduct.[2]

Data Presentation

The following table summarizes the performance of the N-acryloyl derivative of a this compound-based chiral auxiliary (Oppolzer's sultam) in Lewis acid-catalyzed Diels-Alder reactions with various dienes.

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Cyclopentadiene (B3395910)Et₂AlCl-7895>98
1,3-ButadieneEt₂AlCl-788895
IsopreneEt₂AlCl-789196
FuranMgBr₂·OEt₂-207590
Danishefsky's DieneZnCl₂085>95

Data sourced from Benchchem Application Notes.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Acryloyl-(+)-Camphor-Sultam (Oppolzer's Sultam Auxiliary)

This protocol describes the synthesis of the chiral dienophile from (+)-camphor-10-sulfonyl chloride.[2]

Materials:

Procedure:

  • Synthesis of (+)-Camphor-Sultam:

    • Convert (+)-camphor-10-sulfonyl chloride to the corresponding azide by reacting it with sodium azide.

    • Reduce the resulting azide with lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield (+)-camphor-sultam.[2]

  • N-Acryloylation:

    • Dissolve the (+)-camphor-sultam in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[2]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the N-acryloyl-(+)-camphor-sultam as a white solid.[2]

Protocol 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-(+)-Camphor-Sultam with Cyclopentadiene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and cyclopentadiene.[2]

Materials:

  • N-Acryloyl-(+)-camphor-sultam

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup:

    • Dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Lewis Acid Addition:

    • Slowly add diethylaluminum chloride (1.2 equivalents) dropwise to the stirred solution.

    • Stir the mixture for 30 minutes at -78 °C.[2]

  • Diene Addition:

    • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.

    • Continue stirring the reaction at -78 °C for 3 hours.[2]

  • Quenching and Work-up:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[2]

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.[2]

Visualizations

Caption: General mechanism of a this compound mediated Diels-Alder reaction.

Experimental_Workflow Figure 2: Experimental Workflow for Stereoselective Diels-Alder Reaction cluster_synthesis Chiral Dienophile Synthesis cluster_da_reaction Diels-Alder Reaction cluster_workup Work-up and Purification start Start: (+)-Camphor-10-sulfonyl chloride aux_synthesis Synthesis of (+)-Camphor-Sultam start->aux_synthesis dienophile_synthesis N-Acryloylation aux_synthesis->dienophile_synthesis purify_dienophile Purification (Column Chromatography) dienophile_synthesis->purify_dienophile chiral_dienophile N-Acryloyl-(+)-camphor-sultam purify_dienophile->chiral_dienophile reaction_setup Reaction Setup: - Chiral Dienophile - Anhydrous Solvent - Inert Atmosphere - Cool to -78 °C chiral_dienophile->reaction_setup lewis_acid_add Add Lewis Acid (e.g., Et₂AlCl) reaction_setup->lewis_acid_add diene_add Add Diene (e.g., Cyclopentadiene) lewis_acid_add->diene_add reaction Stir at -78 °C for 3 hours diene_add->reaction quench Quench Reaction (aq. NH₄Cl) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purify_product Purification (Flash Chromatography) drying->purify_product final_product Final Product: Diastereomerically Enriched Adduct purify_product->final_product

Caption: Experimental workflow for stereoselective Diels-Alder reaction.

References

Application Notes and Protocols for the Functionalization of the D-Camphor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the D-camphor scaffold, a versatile chiral building block in organic synthesis and medicinal chemistry. The protocols outlined below cover key transformations, offering a strategic guide for generating diverse camphor (B46023) derivatives.

Introduction

This compound, a bicyclic monoterpene, is an attractive starting material for the synthesis of chiral ligands, catalysts, and biologically active molecules due to its rigid structure and the presence of multiple reactive sites.[1][2][3][4] Its natural abundance in both enantiomeric forms further enhances its utility in asymmetric synthesis.[5] This guide details established methods for the targeted modification of the camphor scaffold, enabling the exploration of novel chemical space for drug discovery and development.

I. C-H Functionalization of the Camphor Scaffold

Recent advances in C-H functionalization methodologies have provided powerful tools for the direct derivatization of the camphor framework in a selective manner.[1][2][3][4] These methods offer an efficient alternative to traditional multi-step synthetic sequences.

Experimental Protocol: Directed C-H Arylation

This protocol describes a palladium-catalyzed C-H arylation at the C3 position of the camphor scaffold, directed by a removable N,N-dimethylhydrazone group.[2]

Workflow for Directed C-H Arylation of this compound

G cluster_prep Preparation of Hydrazone cluster_arylation C-H Arylation cluster_deprotection Deprotection start This compound hydrazine N,N-dimethylhydrazine, p-TSA, EtOH start->hydrazine Reaction hydrazone N,N-dimethylhydrazone of this compound (1) hydrazine->hydrazone Formation reagents Aryl Halide, Pd(OAc)2, NaOAc, MeCN hydrazone->reagents Reaction arylated_hydrazone C3-Arylated Hydrazone reagents->arylated_hydrazone Coupling hydrolysis Acidic Hydrolysis arylated_hydrazone->hydrolysis Reaction final_product 3-Aryl-D-Camphor Derivative hydrolysis->final_product Formation

Caption: Workflow for the directed C-H arylation of this compound.

Materials:

  • This compound

  • N,N-dimethylhydrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (B145695) (EtOH)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Sodium acetate (NaOAc)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl)

  • Standard glassware and purification supplies

Procedure:

  • Synthesis of N,N-dimethylhydrazone (1): To a solution of this compound (1.0 eq) in ethanol, add N,N-dimethylhydrazine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure. The crude hydrazone can be purified by column chromatography.[2]

  • C-H Arylation: In a flame-dried flask, combine the N,N-dimethylhydrazone of this compound (1.0 eq), aryl halide (1.5 eq), Pd(OAc)2 (5 mol%), and NaOAc (2.0 eq) in acetonitrile. Reflux the mixture under an inert atmosphere for 24 hours.[2]

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is then purified by column chromatography to yield the C3-arylated hydrazone.

  • Hydrolysis: The purified arylated hydrazone is dissolved in a mixture of THF and 1M HCl and stirred at room temperature for 12 hours to hydrolyze the hydrazone and yield the 3-aryl-D-camphor derivative.

Quantitative Data:

Aryl HalideCatalyst Loading (mol%)Yield (%)
Iodobenzene575
4-Iodoanisole582
1-Iodo-4-nitrobenzene565

II. Synthesis of Heterocyclic Derivatives from this compound

The camphor scaffold serves as a valuable precursor for the synthesis of a variety of bioactive heterocyclic compounds.[6][7]

Experimental Protocol: Synthesis of Camphor-Derived Pyrimidine (B1678525) Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of pyrimidine derivatives fused to the camphor scaffold.[8]

Reaction Scheme for Camphor-Derived Pyrimidine Synthesis

G camphor This compound intermediate Thiouronium Intermediate camphor->intermediate + Thiourea (B124793) + K2CO3 thiourea Thiourea malononitrile Malononitrile malononitrile->intermediate product Camphor-fused Pyrimidine intermediate->product Cyclocondensation

Caption: Synthesis of camphor-fused pyrimidine derivatives.

Materials:

  • This compound

  • Thiourea

  • Malononitrile (or ethyl cyanoacetate/ethyl acetoacetate)

  • Potassium carbonate (K2CO3)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq), thiourea (1.0 eq), and potassium carbonate (1.5 eq) in ethanol is stirred at room temperature for 30 minutes.

  • Malononitrile (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for 8-12 hours.[8]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Camphor-Derived Heterocycles: [8]

Reagent 2Product TypeYield (%)Melting Point (°C)
MalononitrilePyrimidine69205-207
Ethyl CyanoacetatePyrimidineNot SpecifiedNot Specified
Ethyl AcetoacetatePyrimidine57200-203

III. Reduction of Camphor

The reduction of the camphor carbonyl group is a fundamental transformation that provides access to the corresponding alcohols, borneol and isoborneol (B83184), which are valuable chiral auxiliaries and synthetic intermediates.[9]

Experimental Protocol: Diastereoselective Reduction of this compound

This protocol describes the reduction of this compound using sodium borohydride (B1222165), a common and efficient method.[9]

Workflow for the Reduction of this compound

G start This compound in Methanol (B129727) reagent Addition of NaBH4 start->reagent reaction Stirring (30 min) reagent->reaction workup Addition of Water reaction->workup product Precipitation of Borneol/Isoborneol workup->product filtration Filtration and Drying product->filtration final_product Mixture of Isoborneol and Borneol filtration->final_product

Caption: Diastereoselective reduction of this compound to borneol and isoborneol.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer flask.

  • Carefully add sodium borohydride (0.5 eq) portion-wise to the solution. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 30 minutes.[9]

  • Slowly add cold water to the mixture to quench the excess NaBH4 and precipitate the product.

  • Collect the white solid by vacuum filtration and wash with cold water.

  • The product, a mixture of isoborneol and borneol, can be dried in a desiccator. The diastereomeric ratio can be determined by NMR spectroscopy.[9]

Quantitative Data:

Reducing AgentSolventDiastereomeric Ratio (Isoborneol:Borneol)
NaBH4Methanol75:25[9]

Conclusion

The protocols detailed in these application notes provide a foundation for the functionalization of the this compound scaffold. These methods allow for the generation of a wide array of derivatives with potential applications in catalysis, materials science, and drug discovery. The inherent chirality and rigid framework of camphor continue to make it a valuable and versatile starting material in modern organic synthesis.

References

Application of D-Camphor in the Synthesis of Fragrances and Flavor Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Camphor, a bicyclic monoterpene ketone, is a versatile and readily available chiral starting material.[1][2][3] Its rigid bicyclic framework and stereochemistry make it an invaluable building block in asymmetric synthesis, particularly for the production of high-value fragrance and flavor compounds.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of sandalwood and ambergris-type fragrances, as well as flavor compounds, using this compound and its derivatives.

I. Synthesis of Sandalwood Fragrances

The characteristic woody and warm aroma of sandalwood is primarily attributed to α-santalol and β-santalol.[2] this compound can be utilized as a chiral precursor for the stereoselective synthesis of α-santalol. A key intermediate in this synthesis is (+)-3-bromocamphor, which is derived from this compound.

A. Synthesis of (Z)-α-Santalol Derivatives from (+)-3-Bromocamphor

A multi-step synthesis starting from (+)-3-bromocamphor can yield (Z)-α-santalol, which can be further derivatized to produce a range of sandalwood-like odorants.[5]

Experimental Protocol: Synthesis of (Z)-α-Santalal

  • Oxidation of (Z)-α-Santalol:

    • Dissolve (Z)-α-santalol (1.0 eq) in hexane (B92381).

    • Add activated manganese dioxide (MnO₂) (10.0 eq).

    • Stir the suspension vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with hexane and filter through a pad of Celite to remove the manganese dioxide.

    • Wash the filter cake with chloroform.

    • Combine the organic filtrates and concentrate under reduced pressure to yield (Z)-α-santalal as a colorless oil.[5]

Experimental Protocol: Synthesis of (Z)-α-Santalyl Acetate

  • Acetylation of (Z)-α-Santalol:

    • Dissolve (Z)-α-santalol (1.0 eq) in dichloromethane.

    • Add triethylamine (B128534) (excess) and acetic anhydride (B1165640) (1.5 eq).

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (Z)-α-santalyl acetate.[5]

Experimental Protocol: Synthesis of (Z)-α-Santalyl Formate

  • Formylation of (Z)-α-Santalol:

    • Dissolve (Z)-α-santalol (1.0 eq) in anhydrous benzene.

    • Add excess formic acid and anhydrous magnesium sulfate.

    • Stir the mixture overnight at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, extract the reaction mixture with benzene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Z)-α-santalyl formate.[5]

B. Quantitative Data for Sandalwood Fragrance Synthesis
CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
(Z)-α-Santalal(Z)-α-SantalolMnO₂Hexane24 hRoom Temp.96[5]
(Z)-α-Santalyl Acetate(Z)-α-SantalolAcetic anhydride, triethylamine, DMAPDichloromethane12 hRoom Temp.Not specified[5]
(Z)-α-Santalyl Formate(Z)-α-SantalolFormic acid, MgSO₄BenzeneOvernightRoom Temp.99[1]
C. Spectroscopic Data for (Z)-α-Santalal
NucleusChemical Shift (δ, ppm)
¹³C10.51, 16.32, 17.43, 19.35, 19.47, 22.26, 27.31, 30.96, 31.45, 34.80, 38.11, 45.97, 135.40, 150.52, 191.03

Note: Data obtained in CDCl₃ at 125 MHz.[6]

D. Synthesis Workflow

Synthesis_of_Sandalwood_Derivatives D_Camphor This compound Bromocamphor (+)-3-Bromocamphor D_Camphor->Bromocamphor Bromination Santalol (Z)-α-Santalol Bromocamphor->Santalol Multi-step synthesis Santalal (Z)-α-Santalal Santalol->Santalal Oxidation (MnO₂) Santalyl_Acetate (Z)-α-Santalyl Acetate Santalol->Santalyl_Acetate Acetylation Santalyl_Formate (Z)-α-Santalyl Formate Santalol->Santalyl_Formate Formylation

Caption: Synthesis of (Z)-α-santalol derivatives from this compound.

II. Synthesis of Ambergris-Type Fragrances

Ambergris, a highly valued perfumery ingredient, possesses a complex, rich aroma. Ambrox® is a key synthetic component that mimics the ambergris scent. While many syntheses of Ambrox® start from sclareol, camphor-derived structures can also be designed to exhibit amber-woody notes.[7]

A. Design and Synthesis of Camphor-Derived Amber/Woody Odorants

A novel class of amber-like odorants can be synthesized from (+)-camphor, leading to spiro[bicyclo[2.2.1]heptane-2,4'-(1,3-dioxanes)]. The synthesis involves the preparation of chiral diols from camphor (B46023) derivatives, which are then reacted with an appropriate aldehyde or ketone to form the spiro-dioxane structure.[7]

Experimental Protocol: General Procedure for Spiro-Dioxane Formation

  • Preparation of Chiral Diols: Synthesize the desired 1,3-diol from (+)-camphor via established multi-step procedures involving reactions such as Grignard addition and hydroboration-oxidation.

  • Acetalization/Ketalization:

    • Dissolve the chiral diol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in an anhydrous solvent such as toluene.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture at reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Logical Relationship for Ambergris Odorant Design

Ambergris_Odorant_Design Camphor This compound Scaffold (Chiral building block) Diol Chiral 1,3-Diols Camphor->Diol Synthesis Spiro_Dioxane Spiro-Dioxane Structure (Amber/Woody Odorant) Diol->Spiro_Dioxane Acetalization/ Ketalization Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Spiro_Dioxane Olfactophore Amber Olfactophore Model Spiro_Dioxane->Olfactophore Fits

Caption: Design logic for camphor-derived ambergris odorants.

III. Biotransformation of this compound for Flavor Compound Synthesis

Microbial biotransformation offers an environmentally friendly and highly selective method for the synthesis of flavor compounds.[8] Various microorganisms, including bacteria and yeasts, can hydroxylate or reduce the carbonyl group of camphor to produce valuable flavor molecules like borneol and hydroxycamphors.[1][4][5]

A. Yeast-Mediated Reduction of this compound to Borneol

Baker's yeast (Saccharomyces cerevisiae) is a readily available and efficient biocatalyst for the reduction of the carbonyl group in this compound to the corresponding alcohol, borneol, which has a characteristic camphor-like, woody, and piney aroma.[1]

Experimental Protocol: Bioreduction of this compound using S. cerevisiae

  • Yeast Suspension Preparation:

    • In a 1 L round-bottom flask, suspend 10 g of fresh Baker's yeast in 200 mL of water.

    • Add 4 g of glucose and stir the suspension for 30 minutes.

  • Substrate Addition:

    • Dissolve this compound (2 mmol) in 50 mL of ethanol.

    • Add the ethanolic solution of camphor to the yeast suspension.

    • Add water to a total volume of approximately 750 mL.

  • Biotransformation:

    • Stir the reaction mixture magnetically at room temperature for 48 hours. The suspension will change color from white to a dull creamish color.

  • Product Isolation:

    • After the reaction is complete, separate the yeast cells by vacuum filtration.

    • Extract the filtrate with methylene (B1212753) chloride.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

    • Purify the product by column chromatography on silica gel.[1]

B. Bacterial Hydroxylation of this compound

Certain bacteria, such as Rhodococcus and Pseudomonas species, possess monooxygenase enzymes that can hydroxylate the camphor skeleton at specific positions, leading to the formation of various hydroxycamphor derivatives with potential flavor applications.[5]

Experimental Protocol: General Procedure for Bacterial Hydroxylation

  • Cultivation of Microorganism:

    • Grow a camphor-degrading bacterial strain (e.g., Rhodococcus ruber) in a minimal medium with this compound as the sole carbon and energy source.

    • Incubate the culture at 30°C with shaking until a sufficient cell density is reached.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a fresh medium.

    • Add this compound (dissolved in a suitable solvent like ethanol) to the cell suspension.

    • Incubate the mixture at 30°C with shaking for 24-72 hours.

  • Product Extraction and Analysis:

    • Extract the culture broth with an organic solvent (e.g., methylene chloride).

    • Dry the organic extract and concentrate it.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification and quantification.[5]

C. Quantitative Data for Biotransformation of this compound
ProductMicroorganismSubstrateReaction TimeTemperaturepHYield (%)Reference
BorneolSaccharomyces cerevisiaeThis compound48 h27 °C~780[1]
6-HydroxycamphorRhodococcus ruber T1This compoundNot specified30 °CNot specifiedNot quantified[5]
5-HydroxycamphorPseudomonas putida G1This compoundNot specified30 °CNot specifiedNot quantified[5]

D. Biotransformation Workflow

Biotransformation_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Microorganism Select Microorganism (e.g., S. cerevisiae, Rhodococcus sp.) Culture Cultivate Microorganism Microorganism->Culture Incubation Incubate Microorganism with this compound Culture->Incubation Substrate_Prep Prepare this compound Solution Substrate_Prep->Incubation Extraction Product Extraction Incubation->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Flavor_Compound Flavor_Compound Characterization->Flavor_Compound Identified Flavor Compound

Caption: General workflow for the biotransformation of this compound.

IV. Conclusion

This compound serves as a readily accessible and stereochemically defined starting material for the synthesis of a variety of valuable fragrance and flavor compounds. The chemical synthesis routes to sandalwood and ambergris-type fragrances demonstrate the utility of camphor's chiral scaffold in creating complex molecular architectures with specific olfactory properties. Furthermore, biotechnological approaches using microorganisms provide a green and efficient alternative for the production of unique flavor compounds through the selective modification of the camphor skeleton. The protocols and data presented herein offer a foundation for researchers to explore and expand the application of this compound in the development of novel fragrances and flavors.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis Using D-Camphor Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using D-camphor and its derivatives, such as Oppolzer's camphorsultam, as chiral auxiliaries in stereoselective synthesis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Diels-Alder Reactions

Q1: My Diels-Alder reaction using an N-acryloyl camphor (B46023) sultam is showing poor diastereoselectivity. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in Diels-Alder reactions with camphor-derived auxiliaries can stem from several factors. The rigid bicyclic structure of the camphor backbone is designed to effectively shield one face of the dienophile, but its efficacy can be influenced by reaction conditions.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for achieving high diastereoselectivity. The Lewis acid chelates to the carbonyl and sulfonyl oxygens, creating a rigid, planar five-membered ring that enhances facial shielding.[1]

    • Troubleshooting: Screen different Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄). Diethylaluminum chloride (Et₂AlCl) is often a good starting point.[1] Optimize the equivalents of the Lewis acid used; typically 1.2 equivalents are effective.[1]

  • Incorrect Reaction Temperature: Diels-Alder reactions are often highly sensitive to temperature.

    • Troubleshooting: Lowering the reaction temperature generally increases diastereoselectivity by favoring the kinetically controlled product.[2] Reactions are commonly run at -78 °C.[1] If the reaction is sluggish at lower temperatures, a more reactive Lewis acid might be necessary.

  • Purity of Reagents: Impurities in the diene, dienophile, or solvent can interfere with the reaction and lower selectivity.

    • Troubleshooting: Ensure the diene is freshly distilled or cracked (e.g., cyclopentadiene).[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Poor Stereocontrol in Aldol (B89426) Reactions

Q2: I am performing an aldol reaction with a camphor-derived auxiliary and obtaining a mixture of syn and anti products. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in aldol reactions with camphor auxiliaries depends on the formation of a specific enolate geometry and a well-ordered transition state.

Potential Causes and Troubleshooting Steps:

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial in determining the stereochemical outcome.

    • Troubleshooting: The choice of base and Lewis acid for enolization can influence the enolate geometry. For example, using dicyclohexylboron triflate with triethylamine (B128534) typically favors the Z-enolate, leading to the syn-aldol product.

  • Chelation vs. Non-Chelation Control: The nature of the Lewis acid and the substrate can lead to different transition state models.

    • Troubleshooting: Lewis acids like TiCl₄ can promote chelation-controlled pathways, while others like BF₃·OEt₂ may favor non-chelation models, potentially leading to different diastereomers.[3] Experiment with different Lewis acids to find the optimal conditions for your specific substrate.[3]

  • Reaction Temperature: As with other stereoselective reactions, lower temperatures are generally beneficial.

    • Troubleshooting: Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.[4]

Issue 3: Challenges in Michael Additions

Q3: My Michael addition using a camphor sultam-derived enolate is giving low yields and poor diastereoselectivity. What should I investigate?

A3: Successful Michael additions rely on the effective generation of the nucleophilic enolate and its controlled addition to the Michael acceptor.

Potential Causes and Troubleshooting Steps:

  • Inefficient Enolate Formation: Incomplete deprotonation or side reactions during enolate formation can lead to poor results.

    • Troubleshooting: Ensure the use of a suitable base (e.g., LDA, NaH) and anhydrous conditions. The choice of solvent can also be critical; polar aprotic solvents like THF are commonly used.

  • Reversibility of the Michael Addition: The Michael addition can be reversible, leading to an equilibrium mixture of diastereomers.

    • Troubleshooting: Lowering the reaction temperature can help to favor the kinetic product and prevent retro-Michael reactions. Using a Lewis acid can also accelerate the forward reaction and improve selectivity.

  • Steric Hindrance: The steric bulk of the Michael acceptor or the enolate can hinder the reaction.

    • Troubleshooting: If steric hindrance is a suspected issue, consider using a less bulky Michael acceptor if the synthesis allows.

Issue 4: Difficulty with Auxiliary Cleavage

Q4: I am struggling to cleave the camphor sultam auxiliary from my product without causing decomposition or racemization. What are some reliable methods?

A4: The robust nature of the camphor sultam can sometimes make its removal challenging. The choice of cleavage method depends on the desired functional group (e.g., carboxylic acid, ester, alcohol) and the stability of the product.

Troubleshooting Cleavage Methods:

  • For Carboxylic Acids:

    • Method: Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and effective method that minimizes racemization.[5]

    • Troubleshooting: If this method is slow or gives low yields, especially with sterically hindered substrates, a newer method using tetrabutylammonium (B224687) hydrogen peroxide (TBAH) in DME can be more efficient.[5]

  • For Esters:

    • Method: Transesterification can be achieved using titanium(IV) isopropoxide and an alcohol (e.g., benzyl (B1604629) alcohol, methanol).

  • For Alcohols:

    • Method: Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) will reduce the carbonyl group to an alcohol.

  • General Tip: If racemization is observed, especially with α-substituted products, it is crucial to use milder cleavage conditions and avoid harsh acidic or basic environments.[6]

Frequently Asked Questions (FAQs)

Q5: Why is this compound a good chiral auxiliary?

A5: this compound is a naturally abundant and inexpensive starting material.[7] Its rigid bicyclic structure provides a well-defined chiral environment, which is excellent for inducing high stereoselectivity in a variety of reactions, including Diels-Alder, aldol, and Michael additions.[1][8] Derivatives like Oppolzer's camphorsultam are crystalline solids, which can facilitate purification of diastereomeric products through recrystallization.[6]

Q6: How do I purify the diastereomers formed in my reaction?

A6: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[9]

  • Flash Chromatography: This is the most common method for separating diastereomers.[9][10] Careful selection of the eluent system is key to achieving good separation.

  • Recrystallization: If the diastereomers are crystalline, recrystallization can be a highly effective method for obtaining diastereomerically pure material.[11] This often requires screening different solvents to find one with optimal solubility differences between the diastereomers.[11][12]

Q7: Can the camphor auxiliary be recycled?

A7: Yes, one of the advantages of using a chiral auxiliary is that it can be recovered and reused.[13] After the cleavage step, the auxiliary can be separated from the product, typically by extraction or chromatography, and then purified for subsequent reactions.

Q8: Are there any known side reactions to be aware of?

A8: While generally robust, side reactions can occur. For instance, in aldol reactions, self-condensation of the aldehyde can be a competing process. In Michael additions, 1,2-addition to the carbonyl group can sometimes compete with the desired 1,4-conjugate addition. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize these side reactions.

Data Presentation

Table 1: Diastereoselectivity in Diels-Alder Reactions with N-Acryloyl Camphor Sultam

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Cyclopentadiene (B3395910)Et₂AlCl-7895>98
1,3-ButadieneEt₂AlCl-788595
IsopreneTiCl₄-789092

Data compiled from representative literature.[1][14]

Table 2: Diastereoselectivity in Aldol Reactions with Camphor-Derived Auxiliaries

Enolate SourceAldehydeLewis Acid/BaseTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
N-Propionyl Camphor SultamBenzaldehydeBu₂BOTf, iPr₂NEt-7888>500:1
N-Propionyl Camphor SultamIsobutyraldehydeBu₂BOTf, iPr₂NEt-7878497:1
N-Propionyl Camphor SultamPivalaldehydeTiCl₄, (-)-Sparteine-78751: >99 (anti)

Data compiled from representative literature.[15]

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction with N-Acryloyl-(+)-Camphor Sultam
  • Reaction Setup: Under an inert atmosphere (argon), dissolve N-acryloyl-(+)-camphor sultam (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.2 equivalents) dropwise to the stirred solution. Stir the mixture for 30 minutes at -78 °C.[1]

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Quenching and Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

  • Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.[1]

Protocol 2: Cleavage of the Camphor Sultam Auxiliary using LiOOH
  • Reaction Setup: Dissolve the N-acyl camphor sultam adduct in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) followed by a solution of lithium hydroxide (B78521) (LiOH) in water.

  • Reaction: Stir the mixture at 0 °C for several hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Remove the THF under reduced pressure.[1]

  • Auxiliary Recovery: Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) to recover the chiral auxiliary.[1]

  • Product Isolation: Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the desired carboxylic acid product.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Stereoselective Reaction cluster_end Products start_aux This compound Auxiliary attach Attach Auxiliary start_aux->attach start_reagent Prochiral Substrate start_reagent->attach reaction Diastereoselective Reaction (e.g., Diels-Alder, Aldol) attach->reaction purify Purify Diastereomers (Chromatography/ Recrystallization) reaction->purify cleave Cleave Auxiliary purify->cleave product Enantiomerically Pure Product cleave->product recycle Recycle Auxiliary cleave->recycle

Caption: General workflow for stereoselective synthesis using a this compound chiral auxiliary.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Diastereoselectivity Observed temp Incorrect Temperature start->temp lewis Suboptimal Lewis Acid start->lewis reagents Impure Reagents start->reagents lower_temp Lower Reaction Temperature (e.g., to -78 °C) temp->lower_temp screen_lewis Screen Different Lewis Acids & Stoichiometry lewis->screen_lewis purify_reagents Purify/Distill Reagents & Use Anhydrous Solvents reagents->purify_reagents outcome Improved Diastereoselectivity lower_temp->outcome screen_lewis->outcome purify_reagents->outcome

Caption: Troubleshooting workflow for improving diastereoselectivity in camphor auxiliary-mediated reactions.

References

Optimization of reaction conditions for maximizing yield with D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maximizing reaction yields with D-Camphor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Section 1: Reduction of this compound to Isoborneol (B83184)

The reduction of the ketone this compound to the secondary alcohol Isoborneol is a foundational reaction, often utilizing sodium borohydride (B1222165). Achieving high yield and diastereoselectivity is critical.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of Isoborneol consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, short reaction time, or low temperature.[1]

  • Suboptimal Reagent Activity: Sodium borohydride is sensitive to moisture and can lose its activity over time. Using old or improperly stored reagent will significantly reduce the yield.[2]

  • Product Loss During Workup: Isoborneol can be lost during extraction and purification steps. Ensure efficient extraction and minimize transfers.[2]

  • Product Volatility: Isoborneol can sublime, especially when drying under vacuum with excessive heat. Gentle drying conditions are recommended.[3]

Q2: My final product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue and can be caused by:

  • Impurities: The presence of unreacted camphor (B46023) or the borneol isomer can lower the melting point and inhibit crystallization.[2]

  • Inappropriate Solvent Temperature: If the boiling point of the recrystallization solvent is higher than the melting point of the impure product, it may "oil out."[2]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure isoborneol to induce crystallization.[2]

Q3: How can I improve the diastereoselectivity of the reduction to favor Isoborneol?

A3: The reduction of camphor with sodium borohydride naturally favors the formation of isoborneol due to steric hindrance; the hydride attacks the less hindered endo face of the camphor molecule.[1][2][3] While completely eliminating the formation of the borneol byproduct is difficult with this method, you can slightly improve the diastereomeric ratio by:

  • Lowering the Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity.[2]

  • Using a Sterically Hindered Reducing Agent: While sodium borohydride is common, exploring bulkier reducing agents may increase the preference for the exo product (isoborneol).[2]

Q4: The melting point of my Isoborneol is broad and lower than the literature value (212-214 °C). Why?

A4: A broad and depressed melting point is a strong indicator of impurities. The most likely culprits are:

  • Presence of Borneol: The diastereomeric byproduct, borneol, will lower and broaden the melting point of the mixture.[2]

  • Residual Starting Material: Unreacted camphor in the final product will also lead to a poor melting point reading.[1]

  • Trapped Solvent: Inadequate drying can leave residual solvent in the crystal lattice.

Troubleshooting Guide: Low Yield in Camphor Reduction

This guide provides a step-by-step approach to diagnosing and resolving low yield issues.

LowYieldTroubleshooting Start Low Yield Observed CheckReagent Check NaBH4 Activity Start->CheckReagent FreshReagent Use Fresh/Properly Stored NaBH4 CheckReagent->FreshReagent Inactive CheckCompletion Analyze for Unreacted Camphor (TLC/GC) CheckReagent->CheckCompletion Active FreshReagent->CheckCompletion IncreaseExcess Increase Molar Excess of NaBH4 CheckCompletion->IncreaseExcess Incomplete Reaction CheckWorkup Review Workup & Purification Steps CheckCompletion->CheckWorkup Complete Reaction ExtendReactionTime Extend Reaction Time IncreaseExcess->ExtendReactionTime ExtendReactionTime->CheckWorkup MinimizeTransfers Minimize Transfers to Reduce Mechanical Loss CheckWorkup->MinimizeTransfers Product Loss Suspected End Yield Optimized CheckWorkup->End No Obvious Loss GentleDrying Evaporate Solvent Gently (Avoid High Heat) MinimizeTransfers->GentleDrying GentleDrying->End

Caption: Troubleshooting workflow for low yield in this compound reduction.

Quantitative Data: Reaction Parameters for Camphor Reduction
ParameterValue / RangeSource(s)
Reducing Agent Sodium Borohydride (NaBH₄)[2]
Solvent Methanol (B129727) (MeOH)[2]
Reaction Temperature Room temperature to gentle reflux (~65°C)[2]
Reaction Time 5 - 30 minutes[2][4]
Typical Yield ~46% - 91%[1][5]
Diastereomeric Ratio (Isoborneol:Borneol) ~75:25 to 85:15[1][2][4]
Experimental Protocol: Reduction of this compound to Isoborneol

This protocol details a standard laboratory procedure for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Ice-cold deionized water

  • Dichloromethane (or diethyl ether)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: In a suitable round-bottom flask equipped with a stir bar, dissolve 1.0 g of this compound in 10 mL of methanol. Stir until all the camphor has dissolved.[1]

  • Addition of Reducing Agent: Carefully add 0.25 g of sodium borohydride to the stirred solution in small portions over approximately 5 minutes. An exothermic reaction with gas evolution may be observed.[2]

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. Gentle refluxing for a short period (e.g., 15 minutes) can also be employed to ensure the reaction goes to completion.[1]

  • Quenching and Precipitation: After the reaction period, cool the flask in an ice bath and slowly add 12 mL of ice-cold water. A white precipitate of the crude product should form.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner or Hirsch funnel. Wash the crystals with a small amount of cold water.[3]

  • Drying: Transfer the crude solid to a beaker and dissolve it in a minimal amount of dichloromethane. Add anhydrous sodium sulfate to remove residual water and let it stand for about 10 minutes.[2][6]

  • Final Product Isolation: Decant or filter the dried solution into a pre-weighed flask. Evaporate the solvent gently using a rotary evaporator or a gentle stream of air to obtain the dry, white crystalline product.[2]

Section 2: Oxidation of Isoborneol to this compound

The oxidation of the secondary alcohol Isoborneol back to the ketone this compound is often achieved using sodium hypochlorite (B82951) (bleach) in acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my oxidation of Isoborneol incomplete?

A1: An incomplete reaction is often due to:

  • Inactive Oxidizing Agent: Household bleach can degrade over time. Use a fresh, unopened bottle of bleach for best results.[7]

  • Insufficient Oxidant: Ensure a slight excess of sodium hypochlorite is present throughout the reaction. You can test for its presence using potassium iodide-starch paper, which should turn blue-black in the presence of excess oxidant.[8]

  • Inadequate Reaction Time: Allow the reaction to stir for the recommended time (e.g., one hour at room temperature) to ensure complete conversion.[9]

Q2: The yield of my camphor is very high, over 100%. What does this mean?

A2: A yield exceeding 100% indicates that the product is not pure and contains residual substances, most commonly:

  • Water: The product may not be completely dry.[10]

  • Solvent: Residual extraction solvent (e.g., ether or dichloromethane) may still be present.[10]

  • Inorganic Salts: Salts from the workup may have been carried over. Ensure proper washing of the organic layer.

Q3: How do I remove the yellow color from my reaction mixture after the oxidation?

A3: The yellow color is typically due to excess hypochlorite. This can be neutralized by adding a reducing agent, such as sodium bisulfite (NaHSO₃), dropwise until the color is discharged.[9][11]

Troubleshooting Guide: Incomplete Oxidation of Isoborneol

This workflow will help you troubleshoot and optimize the oxidation of Isoborneol to this compound.

IncompleteOxidation Start Incomplete Oxidation (Isoborneol Detected in Product) CheckBleach Check Age/Quality of NaOCl (Bleach) Start->CheckBleach FreshBleach Use Fresh, Unopened Bleach CheckBleach->FreshBleach Old/Expired CheckExcess Test for Excess Oxidant (KI-Starch Paper) CheckBleach->CheckExcess Fresh FreshBleach->CheckExcess AddMoreBleach Add More Bleach Portion-wise CheckExcess->AddMoreBleach Negative Test CheckTimeTemp Review Reaction Time and Temperature CheckExcess->CheckTimeTemp Positive Test AddMoreBleach->CheckTimeTemp IncreaseTime Increase Reaction Time CheckTimeTemp->IncreaseTime Time Too Short MaintainTemp Ensure Temperature is Maintained (e.g., 15-25°C) CheckTimeTemp->MaintainTemp Time Adequate IncreaseTime->MaintainTemp End Oxidation Optimized MaintainTemp->End

Caption: Troubleshooting workflow for incomplete oxidation of Isoborneol.

Quantitative Data: Reaction Parameters for Isoborneol Oxidation
ParameterValue / RangeSource(s)
Oxidizing Agent Sodium Hypochlorite (NaOCl)[8]
Solvent Glacial Acetic Acid[8][9]
Reaction Temperature 15-25°C (cool with ice bath as needed)[8]
Reaction Time ~1 hour[9]
Typical Yield High (e.g., 91-95%)[12]
Experimental Protocol: Oxidation of Isoborneol to this compound

This protocol outlines a standard procedure for the oxidation of Isoborneol using sodium hypochlorite.

Materials:

  • Isoborneol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (~5-6% household bleach)

  • Sodium Bisulfite (NaHSO₃) solution (for quenching)

  • Dichloromethane (or diethyl ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a 125-mL Erlenmeyer flask, dissolve 2.5 g of isoborneol in 6 mL of glacial acetic acid.[9]

  • Addition of Oxidant: Cool the flask in an ice bath. Slowly add 25 mL of bleach dropwise over 5-10 minutes, maintaining the internal temperature between 15-25°C.[8][9]

  • Reaction: Remove the flask from the ice bath and stir at room temperature for one hour. A precipitate may form.[9]

  • Testing for Excess Oxidant: Test the solution for excess bleach using KI-starch paper. A blue-black color indicates excess oxidant is present.[8]

  • Quenching: If the test is positive, add saturated sodium bisulfite solution dropwise until the yellow color disappears and the KI-starch test is negative (the paper remains white).[12]

  • Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of brine. Extract the product with two 20 mL portions of dichloromethane.[9]

  • Washing: Combine the organic layers and wash sequentially with two 10 mL portions of saturated sodium bicarbonate solution (caution: gas evolution) and then with 10 mL of brine.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution into a pre-weighed round-bottom flask and remove the solvent by rotary evaporation to yield the camphor product.[9]

Section 3: this compound as a Chiral Auxiliary

Camphor-derived structures, such as Oppolzer's camphorsultam, are powerful chiral auxiliaries used to direct the stereochemical outcome of reactions like aldol (B89426) additions and Diels-Alder reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting low diastereoselectivity in my aldol reaction using a camphor-based auxiliary. What are the common causes?

A1: Low diastereoselectivity can arise from several factors:

  • Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for stereocontrol. The choice of base and reaction conditions for enolate formation must be precise. For Evans-type auxiliaries, a Z-enolate is typically desired.

  • Suboptimal Lewis Acid: In some aldol reactions, a Lewis acid is used to chelate the auxiliary and the aldehyde, providing a rigid transition state. The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, Bu₂BOTf) can significantly impact selectivity.

  • Temperature Control: Aldol reactions are often performed at low temperatures (e.g., -78 °C) to maximize stereocontrol. Deviations from the optimal temperature can lead to a mixture of diastereomers.

  • Steric Mismatch: The steric bulk of your aldehyde or enolate precursor may not be compatible with the facial bias provided by the camphor auxiliary, leading to poor induction.

Q2: I am having trouble cleaving the chiral auxiliary from my product without racemization. What are the best practices?

A2: Cleavage of the auxiliary is a critical step, and harsh conditions can compromise the stereochemical integrity of your product.

  • For N-Acylsultams (Oppolzer's Auxiliary): The choice of cleavage method depends on the desired product. Basic hydrolysis (e.g., LiOH/H₂O₂) yields the carboxylic acid, while reductive cleavage (e.g., LiBH₄) can provide the corresponding alcohol. Transesterification with an alkoxide can yield the ester.[13]

  • Avoiding Racemization: If your product has an acidic proton alpha to the carbonyl, it may be susceptible to racemization under harsh basic or acidic conditions. Milder, buffered conditions or non-hydrolytic cleavage methods should be considered.[13]

Troubleshooting Guide: Low Diastereoselectivity

This decision tree helps diagnose issues with stereocontrol when using camphor-derived auxiliaries.

LowDeTroubleshooting Start Low Diastereoselectivity Observed CheckEnolate Review Enolate Formation Conditions Start->CheckEnolate BaseSolvent Optimize Base, Solvent, and Additives (e.g., Bu₂BOTf) CheckEnolate->BaseSolvent Suboptimal Conditions CheckTemp Verify Reaction Temperature CheckEnolate->CheckTemp Conditions are Standard BaseSolvent->CheckTemp StrictTemp Maintain Strict Low-Temperature Control (e.g., -78°C) CheckTemp->StrictTemp Fluctuations Noted CheckReagents Check Purity of Aldehyde/Electrophile CheckTemp->CheckReagents Temperature is Stable StrictTemp->CheckReagents PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents Impurities Possible ConsiderAuxiliary Evaluate Steric Match of Auxiliary and Substrate CheckReagents->ConsiderAuxiliary Reagents are Pure PurifyReagents->ConsiderAuxiliary End Diastereoselectivity Optimized ConsiderAuxiliary->End

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data: Diastereoselectivity with Camphor-Based Auxiliaries

| Reaction Type | Auxiliary | Diastereomeric Excess (d.e.) | Source(s) | | :--- | :--- | :--- | | Pauson-Khand Reaction | (2R)-10-(methylthio)isoborneol | 84% |[11] | | Morita-Baylis-Hillman | N-substituted 2-exo-hydroxybornyl-10-sulfonamides | 7-33% (optimization needed) |[1] | | Darzens Reaction | Camphor-derived glycidic ester auxiliary | >95% |[6] | | Aldol Reaction | Camphor-based oxazolidinone | >95% |[14] |

Experimental Protocol: Asymmetric Aldol Reaction with Oppolzer's Camphorsultam

This protocol is a general guideline for an asymmetric aldol reaction. Specific conditions may need to be optimized for different substrates.

Materials:

  • N-Acyl Camphorsultam (e.g., N-propionyl-(1R)-(+)-2,10-camphorsultam)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Dichloromethane (DCM)

  • Phosphate (B84403) buffer (pH 7)

Procedure:

  • Setup: To a flame-dried, argon-purged flask at 0°C, add a solution of the N-acyl camphorsultam in anhydrous DCM.

  • Enolate Formation: Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at 0°C for 30 minutes, then cool to -78°C.

  • Aldehyde Addition: Add a solution of the aldehyde in anhydrous DCM dropwise to the enolate solution at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for 1-3 hours, then allow it to warm to 0°C over 1 hour.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and hydrogen peroxide. Stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the aldol adduct.

Section 4: Grignard Reactions with this compound Derivatives

Grignard reagents can add to the carbonyl of this compound, but the reaction is challenging due to steric hindrance and the potential for enolization.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with camphor is giving very low yield, and I recover most of my starting material. What is happening?

A1: This is a common problem and is usually due to:

  • Enolization: Alkyl Grignard reagents are strong bases. Instead of acting as a nucleophile and attacking the carbonyl carbon, the Grignard reagent can deprotonate the alpha-carbon of camphor, forming an enolate. This is especially problematic with bulky Grignard reagents.[2]

  • Poor Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Steric Hindrance: The camphor carbonyl is highly sterically hindered, making nucleophilic attack difficult, especially for bulky Grignard reagents.

Q2: How can I favor nucleophilic addition over enolization in my Grignard reaction with camphor?

A2: To improve the yield of the addition product:

  • Use Less Hindered Grignard Reagents: Methylmagnesium bromide or phenylmagnesium bromide are more likely to add successfully than bulkier reagents like t-butylmagnesium chloride.[2]

  • Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78°C to 0°C) can favor the kinetic addition product over the thermodynamic enolization pathway.[2][3]

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which can significantly improve the yield of the addition product.[2]

Troubleshooting Guide: Low Yield in Grignard Addition to Camphor

GrignardTroubleshooting Start Low Yield in Grignard Addition (High Recovery of Camphor) CheckConditions Verify Anhydrous/Inert Conditions Start->CheckConditions DryGlassware Flame-Dry All Glassware Under Inert Gas CheckConditions->DryGlassware Moisture Suspected CheckReagent Check Grignard Reagent CheckConditions->CheckReagent Conditions are Dry DryGlassware->CheckReagent TitrateReagent Titrate Grignard Reagent to Confirm Concentration CheckReagent->TitrateReagent Low Activity Suspected ConsiderEnolization Assess Risk of Enolization CheckReagent->ConsiderEnolization Reagent is Active TitrateReagent->ConsiderEnolization LowerTemp Run Reaction at Lower Temperature (-78°C) ConsiderEnolization->LowerTemp Bulky Grignard Used End Yield Optimized ConsiderEnolization->End Less Bulky Grignard Used UseCeCl3 Add CeCl₃ to Mitigate Basicity LowerTemp->UseCeCl3 UseCeCl3->End

Caption: Troubleshooting workflow for Grignard additions to this compound.

Experimental Protocol: General Procedure for Grignard Addition to Camphor

This protocol provides a general method that should be optimized for specific Grignard reagents.

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., Phenylmagnesium bromide solution)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound in anhydrous diethyl ether.

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

  • Grignard Addition: Add the Grignard reagent solution dropwise via a syringe to the stirred camphor solution over 20-30 minutes.

  • Reaction: Allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or recrystallization.

References

Identification and removal of byproducts in D-Camphor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Camphor.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this compound synthesis?

The byproducts in this compound synthesis largely depend on the chosen starting material and reaction conditions. Common impurities include stereoisomers, unreacted starting materials, and structurally related terpenes.

  • From α-Pinene: The synthesis from α-pinene typically proceeds via the isomerization of α-pinene to camphene (B42988), followed by esterification to isobornyl acetate (B1210297), hydrolysis to isoborneol (B83184), and finally oxidation to camphor (B46023).[1][2] Byproducts can be introduced at each stage. The isomerization of α-pinene can yield byproducts such as tricyclene , limonene , and other p-menthadienes.[3][4] Inefficient esterification or hydrolysis can result in the presence of unreacted camphene or isobornyl acetate .[5][6]

  • From Borneol/Isoborneol: The direct oxidation of borneol or isoborneol to camphor is a common final step.[2] Incomplete oxidation is a primary concern, leading to residual borneol or isoborneol in the final product. Additionally, rearrangement reactions can lead to the formation of isomeric ketones like fenchone (B1672492) and isofenchone .[7]

Q2: How can I identify the byproducts in my this compound product?

Several analytical techniques can be employed for the identification and quantification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts. The mass spectra of eluted compounds can be compared with libraries for positive identification.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification of camphor and its non-volatile impurities. A validated HPLC-DAD method allows for the determination of camphor in various samples.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of byproducts and for determining the isomeric purity of the product.[12][13] Distinct chemical shifts for camphor, borneol, isoborneol, and fenchone allow for their identification in a mixture.[14]

Q3: What are the recommended methods for removing these byproducts?

The choice of purification method depends on the nature and quantity of the impurities.

  • Sublimation: Camphor readily sublimes, making this an effective method for separating it from non-volatile impurities.[15][16] This technique can yield high-purity camphor.[7]

  • Fractional Distillation: This technique is suitable for separating camphor from byproducts with different boiling points, such as fenchone and residual terpenes.[17][18]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or n-hexane, can be highly effective in removing isomeric impurities like borneol and isoborneol.[19]

Troubleshooting Guides

Problem 1: Low Yield of this compound from α-Pinene Synthesis
Possible Cause Suggested Solution
Incomplete Isomerization of α-Pinene to Camphene Monitor the reaction by GC to ensure complete conversion of α-pinene. Optimize reaction temperature and catalyst concentration. Common catalysts include acidic titanium dioxide.[20]
Poor Yield in Esterification of Camphene Ensure the use of a suitable acidic catalyst (e.g., sulfuric acid in acetic acid). Control the reaction temperature to prevent side reactions.[6]
Incomplete Hydrolysis of Isobornyl Acetate Ensure complete saponification by using a sufficient amount of base (e.g., sodium hydroxide) and adequate reaction time.[2]
Loss of Product During Work-up and Purification Minimize transfers and use appropriate solvent volumes for extraction and washing. Optimize purification methods to maximize recovery.
Problem 2: Presence of Fenchone/Isofenchone in the Final Product
Possible Cause Suggested Solution
Rearrangement during Oxidation of Borneol/Isoborneol Use milder and more selective oxidizing agents. Control the reaction temperature to minimize rearrangements.
Contamination from Starting Material Ensure the purity of the starting borneol or isoborneol, as fenchol (B156177) can be a precursor to fenchone.
Inefficient Purification Employ fractional distillation for separation. Fenchone has a slightly lower boiling point than camphor, allowing for their separation.[17]
Problem 3: Residual Borneol/Isoborneol Detected in this compound
Possible Cause Suggested Solution
Incomplete Oxidation Increase the molar ratio of the oxidizing agent. Extend the reaction time or slightly increase the temperature, while monitoring for byproduct formation.
Ineffective Purification Recrystallization is highly effective. Isoborneol has different solubility profiles in solvents like ethanol compared to camphor, allowing for its removal upon cooling.

Quantitative Data

Table 1: Typical Byproduct Profile from the Isomerization of α-Pinene

Compound Percentage (%) Reference
Camphene65-85[4][20]
Tricyclene10-20[8]
p-Menthadienes (e.g., Limonene)5-15[4]
Unreacted α-Pinene<1-5[8]

Table 2: Purity of this compound after Different Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Reference
Sublimation~95>99[7]
Fractional Distillation~96>98[21]
Recrystallization (from n-hexane)~92>99[19]

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Dissolve 10 mg of the crude this compound sample in 1 mL of a suitable solvent (e.g., ethyl acetate or hexane).

  • GC-MS Instrument Conditions:

    • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST).

Protocol 2: Removal of Fenchone by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure the apparatus is dry and properly insulated.

  • Procedure:

    • Place the crude camphor containing fenchone in the distillation flask with a few boiling chips.

    • Heat the flask gently.

    • Collect the initial fraction, which will be enriched in the lower-boiling fenchone (boiling point ~192-194°C).[17]

    • As the distillation progresses, the temperature at the column head will rise. Collect the main fraction at the boiling point of camphor (~204°C).

    • Monitor the purity of the fractions by GC-MS.

Protocol 3: Removal of Borneol/Isoborneol by Recrystallization
  • Dissolution: Dissolve the crude camphor in a minimum amount of hot ethanol (near boiling).

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals of camphor should start to form.

  • Crystallization: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Filtration: Collect the purified camphor crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the more soluble borneol/isoborneol.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Identification cluster_purification Byproduct Removal Crude Camphor Crude Camphor GC-MS GC-MS Crude Camphor->GC-MS Analysis HPLC HPLC Crude Camphor->HPLC Analysis NMR NMR Crude Camphor->NMR Analysis Identified Byproducts Identified Byproducts GC-MS->Identified Byproducts Data HPLC->Identified Byproducts Data NMR->Identified Byproducts Data Sublimation Sublimation Pure this compound Pure this compound Sublimation->Pure this compound Fractional Distillation Fractional Distillation Fractional Distillation->Pure this compound Recrystallization Recrystallization Recrystallization->Pure this compound Identified Byproducts->Sublimation Non-volatile Impurities Identified Byproducts->Fractional Distillation Different B.P. Identified Byproducts->Recrystallization Isomeric Impurities Synthesis_Pathway_Alpha_Pinene Alpha-Pinene (B124742) Alpha-Pinene Camphene Camphene Alpha-Pinene->Camphene Isomerization Byproduct1 Tricyclene, Limonene Alpha-Pinene->Byproduct1 Isobornyl Acetate Isobornyl Acetate Camphene->Isobornyl Acetate Esterification Byproduct2 Unreacted Camphene Camphene->Byproduct2 Isoborneol Isoborneol Isobornyl Acetate->Isoborneol Hydrolysis Byproduct3 Unreacted Isobornyl Acetate Isobornyl Acetate->Byproduct3 This compound This compound Isoborneol->this compound Oxidation Byproduct4 Borneol, Fenchone Isoborneol->Byproduct4

References

Strategies for improving enantiomeric excess in D-Camphor mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enantiomeric excess in D-Camphor mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their chemical transformations.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mediated reactions and provides systematic approaches to resolve them.

Q1: My reaction shows low or no enantiomeric excess (ee). What are the first steps to troubleshoot this?

Low enantiomeric excess is a frequent challenge. A systematic approach to optimization is crucial. Start by evaluating the following critical parameters:

  • Reaction Temperature: Temperature can have a profound impact on the transition state energies of competing diastereomeric pathways.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary-substrate complex and, consequently, the stereochemical outcome.[2][3][4]

  • Lewis Acid/Catalyst: In reactions involving catalysts or Lewis acids, their nature and stoichiometry are paramount.

  • Reagent Purity: Ensure the purity of starting materials, reagents, and the this compound auxiliary itself.

Logical Troubleshooting Workflow

Here is a systematic workflow to diagnose and resolve low enantiomeric excess.

low_ee_workflow start Low or No Enantiomeric Excess Observed check_temp Vary Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->check_temp check_solvent Screen Different Solvents (e.g., Toluene, THF, CH2Cl2, Et2O) check_temp->check_solvent check_lewis_acid Optimize Lewis Acid/Catalyst (e.g., TiCl4, SnCl4, ZnBr2) check_solvent->check_lewis_acid check_reagents Verify Reagent & Auxiliary Purity check_lewis_acid->check_reagents analyze_results Analyze ee for Each Condition check_reagents->analyze_results successful_optimization Successful Optimization: High ee Achieved analyze_results->successful_optimization Identify Optimal Conditions

Figure 1: A stepwise troubleshooting workflow for addressing low enantiomeric excess.

Q2: How does temperature specifically affect the enantioselectivity, and what is the general trend?

Temperature is a critical parameter in controlling enantioselectivity.[1] Lowering the reaction temperature generally leads to an increase in enantiomeric excess. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).

However, this is not a universal rule. In some cases, an "inversion temperature" phenomenon can be observed, where the selectivity inverts above a certain temperature.[3] It is therefore essential to screen a range of temperatures.

Experimental Protocol: Temperature Screening

  • Initial Setup: Perform the reaction at a standard temperature (e.g., room temperature or 0 °C) to establish a baseline ee.

  • Low-Temperature Runs: Repeat the reaction at progressively lower temperatures, such as -20 °C, -40 °C, and -78 °C, using appropriate cooling baths (e.g., ice-salt, dry ice-acetone).

  • Analysis: Carefully monitor the reaction progress, as lower temperatures can significantly decrease the reaction rate. Analyze the enantiomeric excess of the product for each temperature.

Data on Temperature Effects on Enantioselectivity

Reaction TypeSubstrateTemperature (°C)Enantiomeric Excess (ee %)Reference
Baeyer-Villiger Oxidationrac-bicyclo[3.2.0]hept-2-en-6-one10Higher ee for (-)-(1S,5R)-ketone[1]
Baeyer-Villiger Oxidationrac-bicyclo[3.2.0]hept-2-en-6-one30Lower ee for (-)-(1S,5R)-ketone[1]
Alkene Hydrodeuteration4-ethylbiphenyl25Lower ee[5]
Alkene Hydrodeuteration4-ethylbiphenyl0Higher ee[5]

Q3: My enantioselectivity is highly dependent on the solvent used. How do I choose the optimal solvent?

Solvent effects on stereoselectivity are profound and can be attributed to differential solvation of the diastereomeric transition states.[3][4] The ideal solvent provides the most rigid and organized transition state, maximizing the steric and electronic differences that lead to high enantioselectivity.

Solvent Screening Protocol

  • Solvent Categories: Select a range of solvents with varying properties:

    • Aprotic Nonpolar: Toluene, Hexane

    • Aprotic Polar (Ethereal): Tetrahydrofuran (THF), Diethyl ether (Et₂O)

    • Aprotic Polar (Halogenated): Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)

  • Execution: Run the reaction in each solvent under identical conditions (temperature, concentration, stoichiometry).

  • Analysis: Determine the yield and enantiomeric excess for each reaction.

Influence of Solvents on Diastereomeric Excess (de)

Chiral AuxiliaryReactionSolventDiastereomeric Excess (de %)Reference
Camphor-derived α-keto esterReductionToluene90[2]
Camphor-derived α-keto esterReductionTHF85[2]
Camphor-derived α-keto esterReductionCH₂Cl₂70[2]

Q4: I am using a Lewis acid in my reaction, but the results are poor. How can I optimize the Lewis acid conditions?

The choice of Lewis acid and its stoichiometry are critical for achieving high enantioselectivity in many this compound mediated reactions. The Lewis acid coordinates to a basic site on the substrate or auxiliary, influencing the steric environment of the reactive center.

Lewis Acid Optimization Strategy

lewis_acid_optimization start Poor ee with Lewis Acid screen_lewis_acids Screen Different Lewis Acids (e.g., TiCl4, SnCl4, BF3·OEt2, ZnBr2) start->screen_lewis_acids optimize_stoichiometry Vary Stoichiometry (e.g., 0.5, 1.0, 1.5 eq.) screen_lewis_acids->optimize_stoichiometry check_additives Consider Additives (e.g., bases like i-Pr2NEt) optimize_stoichiometry->check_additives analyze_ee Analyze ee and Yield check_additives->analyze_ee optimal_conditions Optimal Lewis Acid Conditions Found analyze_ee->optimal_conditions

Figure 2: A flowchart for the systematic optimization of Lewis acid conditions.

Experimental Protocol: Lewis Acid Screening

  • Selection: Choose a variety of Lewis acids with different strengths and metal centers (e.g., Ti(IV), Sn(IV), B(III), Zn(II)).

  • Stoichiometry: For the most promising Lewis acid, perform the reaction with varying amounts (e.g., 0.8, 1.0, 1.2, 1.5 equivalents) to find the optimal loading.

  • Additives: In some cases, the presence of a non-nucleophilic base can be beneficial. For instance, in Evans aldol (B89426) reactions using camphor-derived oxazolidinones, a base like diisopropylethylamine is often used.

Frequently Asked Questions (FAQs)

Q5: Can modifications to the this compound auxiliary itself improve enantiomeric excess?

Yes, structural modifications to the camphor (B46023) scaffold can significantly enhance diastereoselectivity.[6] Introducing bulky substituents or functional groups that can participate in secondary interactions (e.g., hydrogen bonding) can lead to a more rigid and selective transition state. For example, camphor-derived sulfonamides have been synthesized and used as chiral auxiliaries.[6]

Q6: Are there specific reaction types where this compound auxiliaries are known to be particularly effective?

This compound and its derivatives are widely used and have proven effective in a variety of asymmetric transformations, including:

  • Aldol Reactions: Camphor-derived oxazolidinones are classic auxiliaries for stereoselective aldol reactions.

  • Diels-Alder Reactions: Chiral acrylates derived from camphor auxiliaries can provide high stereocontrol in Diels-Alder cycloadditions.

  • Reductions of Ketones: Camphor-derived auxiliaries can direct the stereoselective reduction of prochiral ketones.[2]

  • Michael Additions: Camphor-based organocatalysts have been developed for asymmetric Michael additions.[7]

  • Darzens Reactions: Camphor derivatives have been successfully employed as chiral auxiliaries in asymmetric Darzens (glycidic ester synthesis) reactions.[8]

Q7: What is the general procedure for attaching and cleaving a this compound based chiral auxiliary?

Attachment: The method of attachment depends on the specific auxiliary. For example, a camphor-derived alcohol can be esterified with an acyl chloride to form a chiral ester. Camphorsultam, a widely used auxiliary, is typically acylated at the nitrogen atom.

Cleavage: The cleavage conditions should be mild enough to avoid racemization of the product. Common methods include:

  • Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) hydrolysis for ester and amide linkages.

  • Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄) to cleave an amide bond and produce a primary alcohol.

  • Transesterification: Using reagents like sodium methoxide (B1231860) in methanol (B129727) to convert a chiral ester to a methyl ester.

General Experimental Workflow for Auxiliary Use

auxiliary_workflow start Achiral Substrate attach_auxiliary Attach this compound Chiral Auxiliary start->attach_auxiliary asymmetric_reaction Perform Asymmetric Reaction attach_auxiliary->asymmetric_reaction purification Purify Diastereomers (e.g., Chromatography) asymmetric_reaction->purification cleave_auxiliary Cleave Auxiliary purification->cleave_auxiliary final_product Enantioenriched Product cleave_auxiliary->final_product recover_auxiliary Recover Auxiliary cleave_auxiliary->recover_auxiliary

Figure 3: A typical experimental workflow for using a recoverable this compound chiral auxiliary.

References

Technical Support Center: Troubleshooting the Scale-Up of D-Camphor Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial synthesis of D-Camphor. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound from its precursors.

Step 1: Isomerization of α-Pinene to Camphene (B42988)

Question 1: We are experiencing a low conversion rate of α-pinene to camphene. What are the likely causes and solutions?

Answer:

Low conversion rates in the isomerization of α-pinene are often linked to catalyst and reaction condition issues.

  • Possible Causes:

    • Catalyst Deactivation: The acidic catalyst, such as activated clay or titanium dioxide, can become deactivated over time due to the formation of polymers or poisoning from impurities in the feedstock.[1][2]

    • Suboptimal Temperature: The reaction is highly sensitive to temperature. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to the formation of unwanted byproducts and polymerization.[3] The reaction is often accompanied by a strong heating of the reaction vessel.[3]

    • Insufficient Catalyst Loading: The ratio of catalyst to α-pinene is crucial for efficient conversion.

  • Recommended Solutions:

    • Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, regeneration according to established procedures or replacement with a fresh catalyst is recommended.[4] Some catalysts have shown outstanding reusability after regeneration.[5]

    • Temperature Optimization: Carefully control the reaction temperature within the optimal range for your specific catalyst. For example, with a SO₄²⁻/TiO₂ solid superacid catalyst, the reaction can be stable at around 95% conversion of α-pinene.[4]

    • Adjust Catalyst Loading: Review and optimize the catalyst-to-reactant ratio based on literature and internal studies.

Question 2: The selectivity towards camphene is poor, with a high percentage of bicyclic and monocyclic isomers. How can we improve this?

Answer:

Poor selectivity is a common challenge, leading to difficult-to-separate impurities.[3]

  • Possible Causes:

    • Inappropriate Catalyst: The type of acid catalyst significantly influences the product distribution.[6]

    • Reaction Conditions: Temperature and reaction time can affect the formation of various isomers.[7]

  • Recommended Solutions:

    • Catalyst Selection: Employ a catalyst known for high camphene selectivity. For instance, titanate nanotubes have been shown to achieve high selectivity to camphene.[8] Ion exchange resins have also been explored as an alternative to traditional acidic TiO2 catalysts.[6]

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions that favor camphene formation.

Catalyst α-Pinene Conversion (%) Camphene Selectivity (%) Reference
SO₄²⁻/TiO₂~9540[4]
Titanate Nanotubes (HCl modified)97.878.5[8]
SO₃²⁻ functionalized MCM-419542.2[9]

Table 1: Comparison of different catalysts for α-pinene isomerization.

Step 2: Esterification of Camphene to Isobornyl Acetate (B1210297)

Question 3: We are observing a low yield of isobornyl acetate during the esterification of camphene. What could be the problem?

Answer:

Low yields in this step can often be traced back to reaction equilibrium and the presence of inhibitors.

  • Possible Causes:

    • Presence of Water: Water in the reaction mixture can reduce the conversion rate of camphene to isobornyl acetate.[1][10]

    • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For example, an optimal temperature is around 70°C.[1]

    • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of camphene.

  • Recommended Solutions:

    • Use Anhydrous Reagents: Ensure that the acetic acid and any other reagents used are as dry as possible.[1]

    • Temperature Control: Maintain the reaction temperature within the optimal range to maximize the conversion rate.

    • Monitor Reaction Progress: Use analytical techniques like Gas Chromatography (GC) to monitor the disappearance of camphene and ensure the reaction goes to completion.[1]

Question 4: Our final product is contaminated with byproducts like fenchyl acetate. How can we minimize their formation?

Answer:

Byproduct formation is a common issue related to catalyst selectivity and reaction conditions.

  • Possible Causes:

    • Catalyst Selectivity: The acid catalyst used can also catalyze the formation of unwanted isomers.

    • Elevated Temperatures: Higher temperatures can favor the formation of side products.[1]

  • Recommended Solutions:

    • Catalyst Choice: Select a catalyst that exhibits high selectivity for the formation of isobornyl acetate.

    • Strict Temperature Control: Maintain the reaction at the optimal temperature to disfavor side reactions.[1]

Parameter Condition Yield/Selectivity Reference
Catalyst Tartaric acid-boric acid92.9% camphene conversion, 95.3% isobornyl acetate selectivity[10]
Temperature 40 - 120 °C-[11]
Pressure 0 - 0.5 MPaG-[11]
Camphene:Acetic Acid Mole Ratio 1 : 0.5 - 4-[11]

Table 2: Reaction parameters for the synthesis of isobornyl acetate.

Step 3: Saponification of Isobornyl Acetate to Isoborneol (B83184)

Question 5: The saponification of isobornyl acetate to isoborneol is incomplete. What are the potential reasons?

Answer:

Incomplete saponification can be due to several factors related to reaction kinetics and mass transfer.

  • Possible Causes:

    • Insufficient Mixing: In a large-scale batch process, inadequate agitation can lead to a heterogeneous reaction mixture and incomplete conversion.[1]

    • Suboptimal Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an appropriate temperature. Reaction times can vary from 10-60 minutes at temperatures between 60-100°C.[1]

    • Phase Separation: The reactants may exist in separate phases, limiting the reaction rate.

  • Recommended Solutions:

    • Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. For larger scales, consider using continuous reactors with static mixers.[1]

    • Optimize Reaction Conditions: Adjust the reaction time and temperature to ensure the reaction goes to completion. Monitor the disappearance of isobornyl acetate using TLC or GC.[2]

    • Use a Polar Co-solvent: The addition of a polar solvent such as methanol (B129727) or acetone (B3395972) can create a single phase, which can shorten the reaction time, lower the required temperature, and increase the conversion rate to over 99%.[1][2]

Step 4: Oxidation of Isoborneol to this compound

Question 6: The yield of this compound is low after the oxidation of isoborneol. What are the common pitfalls?

Answer:

Low yields in the final oxidation step can be due to incomplete reaction or over-oxidation.

  • Possible Causes:

    • Incomplete Reaction: The oxidizing agent may not have been added in sufficient quantity, or the reaction time may have been too short.

    • Over-oxidation: Using too harsh an oxidizing agent or reaction conditions can lead to the formation of carboxylic acids, reducing the yield of the desired ketone.[12]

    • Exothermic Reaction Control: The oxidation of isoborneol is an exothermic reaction.[12] Poor temperature control can lead to side reactions and reduced yield.

  • Recommended Solutions:

    • Monitor Oxidant Levels: Ensure an excess of the oxidizing agent is present throughout the reaction, for example, by using starch iodide paper to test for the presence of bleach (sodium hypochlorite).[12]

    • Choice of Oxidizing Agent: Use a suitable oxidizing agent. While traditional methods used chromic acid, greener alternatives like sodium hypochlorite (B82951) are now common.[13][14]

    • Temperature Management: Add the oxidizing agent slowly and monitor the temperature closely, keeping it below 50°C to prevent over-oxidation.[12] The use of an ice bath may be necessary to control the exotherm.[12]

Question 7: The final this compound product is impure. What are the common contaminants and how can they be removed?

Answer:

Impurities in the final product can originate from various stages of the synthesis.

  • Possible Causes:

    • Unreacted Isoborneol: Incomplete oxidation will leave residual isoborneol in the product.

    • Byproducts from Previous Steps: Any impurities carried over from the preceding steps will contaminate the final product.

    • Residual Solvents: Solvents used during the reaction or purification may remain in the final product.

  • Recommended Solutions:

    • Ensure Complete Oxidation: Monitor the reaction to ensure all the isoborneol has been consumed.

    • Purification: Further purification of the crude camphor (B46023) can be achieved through crystallization or sublimation to yield a commercial-grade product.[3] Fractional distillation is also a key purification method.[15]

Oxidizing Agent Solvent Yield (%) Reference
Sodium HypochloriteAcetic Acid53.3[13]
Sodium HypochloriteIonic Liquid ([hmim][CF₃COO])70.4[13]
Sodium HypochloriteIonic Liquid ([hmim][PF₆])79.2[13]

Table 3: Comparison of different solvent systems for the oxidation of isoborneol to camphor.

Experimental Protocols

Protocol 1: Isomerization of α-Pinene to Camphene

This protocol is a general guideline and should be optimized for specific equipment and catalyst systems.

  • Catalyst Preparation: Prepare the solid acid catalyst (e.g., SO₄²⁻/TiO₂) according to established literature procedures. Ensure the catalyst is activated and dry before use.

  • Reaction Setup: Charge a suitable reactor with the α-pinene feedstock.

  • Catalyst Addition: Add the catalyst to the reactor under an inert atmosphere.

  • Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring. Monitor the reaction progress by taking periodic samples and analyzing them by GC.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration.

  • Purification: The crude camphene can be purified by fractional distillation to remove unreacted α-pinene and other isomers.

Protocol 2: Esterification of Camphene to Isobornyl Acetate
  • Reactant Charging: In a reactor equipped with a stirrer and a reflux condenser, charge the purified camphene and anhydrous acetic acid.

  • Catalyst Addition: Add the acid catalyst (e.g., tartaric acid-boric acid) to the mixture.

  • Reaction: Heat the mixture to the optimal reaction temperature (e.g., 70°C) with continuous stirring.[1] Monitor the reaction by GC until the camphene is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the isobornyl acetate with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain crude isobornyl acetate. Further purification can be achieved by vacuum distillation.

Protocol 3: Saponification of Isobornyl Acetate to Isoborneol
  • Reaction Setup: In a reaction vessel, add the isobornyl acetate and a polar co-solvent (e.g., methanol).

  • Base Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the disappearance of isobornyl acetate by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and add an extraction solvent and water.

  • Purification: Separate the organic layer, wash with water and brine until neutral, and dry over an anhydrous drying agent. Remove the solvent to yield crude isoborneol, which can be further purified by crystallization or sublimation.[2]

Protocol 4: Oxidation of Isoborneol to this compound
  • Reactant Setup: Dissolve isoborneol in a suitable solvent (e.g., glacial acetic acid or an ionic liquid) in a reaction flask equipped with a stirrer and a thermometer, and place it in an ice bath.[13]

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 12.5% sodium hypochlorite solution) dropwise, ensuring the temperature remains below 30°C.[13]

  • Reaction: After the addition is complete, continue stirring for a specified period (e.g., 20 minutes) and monitor for the presence of excess oxidant.[13]

  • Precipitation: Add deionized water to the flask to precipitate the crude camphor.[13]

  • Filtration and Drying: Collect the solid product by vacuum filtration and allow it to dry thoroughly.

  • Purification: Recrystallize the crude camphor from a suitable solvent to obtain the pure product.

Visualizations

D_Camphor_Synthesis_Pathway cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Esterification cluster_step3 Step 3: Saponification cluster_step4 Step 4: Oxidation a_pinene α-Pinene camphene Camphene a_pinene->camphene  Acid Catalyst (e.g., TiO2) isobornyl_acetate Isobornyl Acetate camphene->isobornyl_acetate  Acid Catalyst acetic_acid Acetic Acid acetic_acid->isobornyl_acetate isoborneol Isoborneol isobornyl_acetate->isoborneol  Heat naoh NaOH (aq) naoh->isoborneol camphor This compound isoborneol->camphor oxidant Oxidizing Agent (e.g., NaOCl) oxidant->camphor

Caption: Synthetic pathway for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Catalyst Deactivation issue->cause2 cause3 Suboptimal Conditions (Temp, Time, Pressure) issue->cause3 cause4 Presence of Impurities (e.g., water) issue->cause4 solution1 Monitor Reaction Completion (GC, TLC) cause1->solution1 solution2 Regenerate or Replace Catalyst cause2->solution2 solution3 Optimize Reaction Parameters cause3->solution3 solution4 Use Anhydrous Reagents cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

Exothermic_Reaction_Control start Start of Exothermic Step (e.g., Oxidation) add_reagent Slow, Controlled Addition of Reactant/Oxidant start->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_check Temperature > Set Point? monitor_temp->temp_check adjust_rate Reduce Addition Rate temp_check->adjust_rate Yes continue_addition Continue Addition temp_check->continue_addition No cool Increase Cooling adjust_rate->cool cool->add_reagent end Reaction Complete continue_addition->end

Caption: Workflow for managing exothermic reactions.

References

Interpreting and troubleshooting impurities in the NMR spectrum of D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Camphor. It focuses on the interpretation of NMR spectra and the identification of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in CDCl₃ are summarized in the table below. Minor variations in chemical shifts can occur depending on the solvent, concentration, and instrument.

Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.

  • Related Terpenoids: Impurities from the natural source or synthetic route, such as Borneol, Isoborneol, or Fenchone, may be present.

  • Degradation Products: Oxidation or rearrangement of this compound can lead to impurities like 2,3-bornanedione or hydroxylated derivatives.

  • Water: A broad singlet around 1.5-2.5 ppm in CDCl₃ is often due to the presence of water.

Refer to the impurity data table below to help identify these unexpected signals.

Q3: The methyl singlet signals in my this compound ¹H NMR spectrum are broad and not well-resolved. What is the cause and how can I fix it?

A3: Broadening of the methyl signals can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.

  • High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. Purifying the sample by sublimation or recrystallization can help remove these impurities.

Q4: I suspect my this compound sample is contaminated with Borneol or Isoborneol. How can I confirm this using ¹H NMR?

A4: Borneol and Isoborneol are common impurities resulting from the reduction of camphor. They can be distinguished from this compound and from each other by characteristic signals in the ¹H NMR spectrum:

  • This compound is a ketone and does not have a proton on an alcohol-bearing carbon.

  • Isoborneol shows a characteristic proton signal (H-2) around 3.6 ppm.[1]

  • Borneol has a corresponding H-2 proton signal that is further downfield, around 4.0 ppm.[1]

The presence of either of these peaks, along with their characteristic methyl group signals, would indicate contamination.

Q5: How can I remove water from my NMR sample?

A5: To remove water, you can let your sample stand over a small amount of a drying agent, such as anhydrous sodium sulfate (B86663) or molecular sieves, before transferring the solution to the NMR tube. Ensure the drying agent is filtered off completely to avoid solid particles in the NMR tube.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-57.6
C2 (C=O)-219.5
C31.96 (d), 1.85 (m)43.2
C42.09 (t)46.7
C51.68 (m), 1.37 (m)27.0
C61.37 (m)29.9
C7-43.0
C8 (CH₃)0.96 (s)19.1
C9 (CH₃)0.91 (s)19.7
C10 (CH₃)0.84 (s)9.2

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Data compiled from multiple sources.[2]

Table 2: ¹H and ¹³C NMR Chemical Shifts for Potential Impurities in CDCl₃

Impurity Characteristic ¹H Signals (ppm) Characteristic ¹³C Signals (ppm)
Borneol ~4.0 (m, H-2), 0.8-1.0 (methyls)~78.0 (C-2), 40-50 (other ring carbons), 10-20 (methyls)
Isoborneol ~3.6 (m, H-2), 0.8-1.0 (methyls)~78.0 (C-2), 40-50 (other ring carbons), 10-20 (methyls)
Fenchone 1.0-1.2 (methyls), 1.6-1.9 (ring protons)~223 (C=O), 40-60 (other ring carbons), 15-25 (methyls)
Water ~1.56 (broad s)-
Acetone 2.17 (s)206.7, 30.6
Dichloromethane 5.30 (s)53.8
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.1, 14.2
Hexane 1.26 (m), 0.88 (t)31.5, 22.6, 14.1
Silicone Grease ~0.07 (s)~1.0

Note: These are approximate chemical shifts and can vary with experimental conditions. Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols

Purification of this compound by Sublimation

This method is effective for removing non-volatile impurities.

Materials:

  • Impure this compound

  • Sublimation apparatus (or a beaker and a watch glass)

  • Hot plate

  • Ice

Procedure:

  • Place the impure this compound powder in the bottom of the sublimation apparatus or a beaker.

  • If using a beaker, cover it with a watch glass.

  • Gently heat the apparatus on a hot plate in a fume hood.

  • Place ice on the cold finger of the sublimation apparatus or on top of the watch glass.

  • The this compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface.

  • Continue heating until a sufficient amount of pure this compound has collected.

  • Turn off the heat and allow the apparatus to cool completely to room temperature.

  • Carefully collect the purified this compound crystals from the cold surface.

Preparation of a this compound Sample for NMR Analysis

Materials:

  • Purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃), ~0.6 mL

  • NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Weigh the desired amount of purified this compound into a small, clean, and dry vial.

  • Add approximately 0.6 mL of the deuterated solvent to the vial.

  • Gently swirl the vial to dissolve the this compound completely.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the this compound solution through the plugged pipette directly into a clean, dry NMR tube. This will remove any suspended particles that can degrade NMR spectral quality.[6][7][8][9][10]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Mandatory Visualization

troubleshooting_workflow start Start: Unexpected Peaks in this compound NMR Spectrum check_solvent Identify Residual Solvent Peaks (e.g., CDCl3 at 7.26 ppm, H2O at ~1.56 ppm) start->check_solvent solvent_match Peaks Match Known Solvents? check_solvent->solvent_match solvent_yes Impurity Identified: Residual Solvent solvent_match->solvent_yes Yes solvent_no Proceed to Next Check solvent_match->solvent_no No check_related_compounds Compare Spectrum to Known Impurities (Borneol, Isoborneol, Fenchone) solvent_no->check_related_compounds related_match Peaks Match Known Impurities? check_related_compounds->related_match related_yes Impurity Identified: Related Terpenoid related_match->related_yes Yes related_no Proceed to Next Check related_match->related_no No check_degradation Look for Signals Indicative of Oxidation (e.g., new C=O or C-OH signals) related_no->check_degradation degradation_match Degradation Suspected? check_degradation->degradation_match degradation_yes Potential Degradation Product. Consider 2D NMR for structure elucidation. degradation_match->degradation_yes Yes degradation_no Unknown Impurity degradation_match->degradation_no No unknown Unknown Impurity. Purify sample (sublimation/recrystallization) and re-acquire spectrum. degradation_no->unknown

Caption: Troubleshooting workflow for identifying unknown impurities.

problem_solution_relationship cluster_problems Common NMR Problems cluster_causes Potential Causes cluster_solutions Solutions broad_peaks Broad Peaks Poor resolution of signals shimming Poor Shimming Inhomogeneous magnetic field broad_peaks->shimming Caused by concentration High Sample Concentration Increased viscosity broad_peaks->concentration Caused by paramagnetic Paramagnetic Impurities e.g., metal ions broad_peaks->paramagnetic Caused by rolling_baseline Rolling Baseline Distorted baseline rolling_baseline->shimming Caused by receiver_gain Receiver Gain Too High Signal clipping rolling_baseline->receiver_gain Caused by low_sn Low Signal-to-Noise Peaks are weak low_sn->concentration Caused by (too low) pulse Incorrect Pulse Width Sub-optimal excitation low_sn->pulse Caused by scans Insufficient Scans Not enough data acquired low_sn->scans Caused by reshim Re-shim Spectrometer Optimize field homogeneity shimming->reshim Solved by dilute Dilute Sample Decrease viscosity concentration->dilute Solved by purify Purify Sample Sublimation/Recrystallization paramagnetic->purify Solved by calibrate_pulse Calibrate Pulse Width Ensure 90-degree pulse pulse->calibrate_pulse Solved by increase_scans Increase Number of Scans Improve S/N scans->increase_scans Solved by adjust_gain Adjust Receiver Gain Prevent clipping receiver_gain->adjust_gain Solved by

Caption: Common NMR problems, their causes, and solutions.

References

Overcoming poor solubility of D-Camphor derivatives in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of D-Camphor derivatives in various reaction media.

Troubleshooting Guide

Issue 1: My this compound derivative is not dissolving in the reaction solvent.

  • Explanation: this compound and its derivatives are generally non-polar or weakly polar molecules. Their solubility is governed by the "like dissolves like" principle, meaning they will dissolve best in solvents of similar polarity.[1][2] If your chosen solvent is too polar (e.g., water, methanol) or, in some cases, too non-polar, you will encounter solubility issues.

  • Solutions:

    • Solvent Screening: Test the solubility of your derivative in a small range of solvents with varying polarities. Common choices include toluene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, and acetonitrile.[3]

    • Co-solvency: Introduce a co-solvent to modify the polarity of the reaction medium. A small amount of a solvent in which your compound is highly soluble can significantly increase its overall solubility in the mixture.[1][4]

    • Temperature Adjustment: Gently warming the solvent can increase the solubility of many organic compounds. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.

    • Particle Size Reduction: Grinding the solid this compound derivative into a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[1]

Issue 2: The reaction is very slow or incomplete, even though the starting material seems to dissolve.

  • Explanation: The dissolved concentration of your this compound derivative might be too low to sustain an efficient reaction rate. Even if it appears dissolved to the naked eye, the concentration may be below the threshold required for the reaction to proceed at a reasonable pace.[1]

  • Solutions:

    • Increase Solvent Volume: If practical, increasing the total volume of the solvent can help dissolve more of the starting material.

    • Optimize with a Co-solvent: Experiment with different ratios of a co-solvent system to maximize the dissolved concentration of the reactant.[5]

    • Use a Phase-Transfer Catalyst (PTC): If your reaction involves an immiscible aqueous phase and an organic phase containing the camphor (B46023) derivative, a PTC can help shuttle the reactants across the phase boundary to facilitate the reaction.[1]

Issue 3: The product precipitates out of the reaction mixture prematurely.

  • Explanation: The product of the reaction may be less soluble in the reaction medium than the starting this compound derivative. As the product concentration increases, it may exceed its solubility limit and crash out of the solution.

  • Solutions:

    • Solvent System Modification: If possible, switch to a solvent or co-solvent system in which both the starting material and the product are sufficiently soluble.

    • Gradual Addition of Reactants: Adding the other reactants slowly to the solution of the this compound derivative can help to keep the concentration of the product below its solubility limit for a longer period.

    • Temperature Control: In some cases, increasing the reaction temperature can help to keep the product in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and its common derivatives?

A1: this compound itself is slightly soluble in water but is very soluble in many organic solvents like ethanol, ether, and chloroform.[6] The solubility of its derivatives depends on the functional groups introduced. For example:

  • Hydroxycamphor: The presence of a hydroxyl group increases polarity, making it slightly more soluble in polar solvents compared to this compound.[7][8]

  • Bromocamphor: The addition of a bromine atom increases the molecular weight and can slightly alter the polarity, but it generally remains soluble in common organic solvents.

  • Camphorquinone: The two ketone groups make it more polar than camphor, affecting its solubility profile. It shows some solubility in polar solvents.[9]

Q2: How do I choose an appropriate co-solvent?

A2: An ideal co-solvent should be miscible with the primary reaction solvent and should be a good solvent for your this compound derivative.[1] The goal is to create a solvent blend with a polarity that is optimal for dissolving all reactants. Common co-solvents include ethanol, isopropanol, THF, and dimethylformamide (DMF).[10]

Q3: Can I use sonication to improve the solubility of my this compound derivative?

A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble solids. The high-frequency ultrasound waves create micro-agitations that can help to break up solid particles and enhance solvation.[1]

Q4: How does temperature affect the solubility of this compound derivatives?

A4: Generally, the solubility of solid organic compounds, including this compound derivatives, increases with temperature. However, this effect varies depending on the specific compound and solvent system. It is important to determine the optimal temperature that balances solubility with potential side reactions or degradation.

Data Presentation: Solubility of this compound and its Derivatives

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.1225
Ethanol~30Room Temperature
DMSO~20Room Temperature
Dimethylformamide (DMF)~30Room Temperature
AcetoneSolubleNot specified
ChloroformVery Soluble (~2000)25
Diethyl EtherVery Soluble (~1000)25

Data compiled from various sources.[3][6][10][11]

Table 2: Illustrative Solubility of this compound Derivatives in Common Organic Solvents

DerivativeDichloromethane (DCM)Tetrahydrofuran (THF)Ethyl AcetateMethanol
This compoundVery SolubleVery SolubleSolubleModerately Soluble
3-BromocamphorVery SolubleVery SolubleSolubleSparingly Soluble
10-HydroxycamphorSolubleSolubleModerately SolubleSoluble
D-CamphorquinoneModerately SolubleSolubleSparingly SolubleSparingly Soluble

This table provides an illustrative guide based on general principles of organic chemistry. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a this compound Derivative

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the this compound derivative into a series of small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, methanol, water) in small, measured increments (e.g., 0.1 mL).

  • Observation: After each addition, stir or vortex the vial for 1-2 minutes and visually inspect for dissolution.

  • Determination of Solubility: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent.

Protocol 2: Co-solvent Selection and Optimization

  • Primary Solvent Selection: Choose a primary reaction solvent in which the this compound derivative has poor solubility but is suitable for the desired reaction conditions.

  • Co-solvent Screening: Select a few potential co-solvents in which the this compound derivative is highly soluble (based on Protocol 1). Ensure the co-solvents are miscible with the primary solvent.

  • Preparation of Co-solvent Mixtures: Prepare a series of mixtures of the primary solvent and each co-solvent in varying ratios (e.g., 9:1, 4:1, 7:3, 1:1 v/v).

  • Solubility Measurement: Determine the solubility of the this compound derivative in each co-solvent mixture using the method described in Protocol 1.

  • Optimization: Identify the co-solvent and the ratio that provides the highest solubility without negatively impacting the reaction.

Visualizations

TroubleshootingWorkflow start Poor Solubility of This compound Derivative solvent_screening Perform Solvent Screening (Varying Polarities) start->solvent_screening is_soluble Is a single solvent sufficiently effective? solvent_screening->is_soluble use_single_solvent Proceed with Reaction in Optimal Solvent is_soluble->use_single_solvent Yes co_solvency Investigate Co-solvency is_soluble->co_solvency No temp_increase Consider Gentle Heating co_solvency->temp_increase is_temp_effective Is heating effective and safe for the reaction? temp_increase->is_temp_effective use_heated_solvent Proceed with Reaction at Elevated Temperature is_temp_effective->use_heated_solvent Yes particle_size Reduce Particle Size (Grinding) is_temp_effective->particle_size No is_particle_reduction_enough Is solubility improved? particle_size->is_particle_reduction_enough is_particle_reduction_enough->co_solvency No, Re-evaluate Co-solvent Strategy proceed_with_caution Proceed with Reaction, Monitor for Precipitation is_particle_reduction_enough->proceed_with_caution Yes CoSolventSelection start Start: Select Primary Reaction Solvent screen_solubility Screen Solubility of Derivative in Potential Co-solvents start->screen_solubility select_miscible Select Miscible Co-solvents with High Solubility screen_solubility->select_miscible prepare_mixtures Prepare Binary Mixtures (e.g., 9:1, 4:1, 7:3, 1:1) select_miscible->prepare_mixtures measure_solubility Measure Solubility in Each Mixture prepare_mixtures->measure_solubility analyze_results Analyze Results to Find Optimal Co-solvent & Ratio measure_solubility->analyze_results optimal_found Optimal System Identified analyze_results->optimal_found Success re_evaluate Re-evaluate Co-solvent Choice or Consider Other Methods analyze_results->re_evaluate No Significant Improvement

References

Preventing racemization during the derivatization of D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing racemization during the chemical derivatization of D-Camphor.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound derivatization?

A: Racemization is the process where enantiomerically pure (+)-D-Camphor is converted into a mixture of its (+) and (-)-enantiomers, resulting in a loss of optical activity. For camphor (B46023), this typically occurs through one of two primary mechanisms depending on the reaction conditions.

Q2: What are the primary chemical mechanisms that cause racemization of camphor?

A: There are two main pathways for camphor racemization:

  • Enolate Formation: Under basic conditions, a proton can be removed from the C3 carbon atom (the carbon adjacent to the carbonyl group). This forms a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to a mixture of enantiomers.

  • Wagner-Meerwein Rearrangement: Under strong acidic conditions, the carbonyl oxygen can be protonated, initiating a series of carbocation rearrangements. These skeletal shifts, including 3,2-exo-methyl shifts and 6,2-hydride shifts, can ultimately lead to the formation of the enantiomeric camphor structure.[1]

Q3: Which reaction conditions are most likely to cause racemization?

A: Conditions to be wary of include:

  • Strong Bases: Using strong bases like sodium hydroxide (B78521) (NaOH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) can readily form the enolate intermediate, especially at elevated temperatures.

  • Strong Acids: Concentrated sulfuric acid (H₂SO₄), triflic acid (TfOH), or chlorosulfonic acid are known to induce the Wagner-Meerwein rearrangements that lead to racemization.[1][2]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for both enolization and rearrangement pathways, accelerating racemization.

Q4: Are there any "safe" derivatization reactions that typically avoid racemization?

A: Yes. Reactions that proceed under mild, near-neutral, or weakly buffered conditions are generally safe. Examples include:

  • Oxime Formation: The reaction of camphor with hydroxylamine (B1172632) hydrochloride buffered with a weak base like sodium acetate (B1210297) is a classic example of a derivatization that preserves stereochemical integrity.

  • Sodium Borohydride (B1222165) Reduction: The reduction of the camphor carbonyl to form borneol and isoborneol (B83184) using sodium borohydride (NaBH₄) in an alcoholic solvent is highly stereoselective and does not typically cause racemization of the parent camphor structure.[3][4][5]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues users may encounter during their experiments.

Problem / Observation Probable Cause Recommended Solution
Loss of optical activity in the final product (confirmed by polarimetry). The reaction conditions were too harsh, leading to racemization via enolization or rearrangement.1. Re-evaluate your base/acid: If using a strong base (e.g., NaOH), switch to a milder, non-nucleophilic base (e.g., sodium acetate, triethylamine) if the reaction allows. For acid-catalyzed reactions, use the minimum catalytic amount required and avoid strong protic acids like H₂SO₄. 2. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-mediated reactions, cooling to 0 °C or below can significantly suppress enolization.
Chiral GC/HPLC analysis shows two enantiomeric peaks for the product where only one was expected. Racemization occurred either during the reaction or the workup procedure.1. Check workup conditions: Ensure that the workup does not involve prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and gently. 2. Buffer the reaction: For reactions that produce acidic or basic byproducts, consider adding a buffer to maintain a near-neutral pH throughout the process. 3. Use aprotic solvents: In base-mediated reactions, switching from a protic solvent (like ethanol) to an aprotic solvent (like THF or Dichloromethane) can sometimes reduce the rate of proton exchange that facilitates racemization.
Side products are observed, and the main product has low enantiomeric excess (% ee). The conditions are promoting side reactions, potentially through the same reactive intermediates (enolates, carbocations) that lead to racemization.1. Protecting Groups: If derivatizing other parts of the molecule, ensure the camphor carbonyl is protected if it is sensitive to the planned conditions. 2. Reaction Time: Minimize reaction time. Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Illustrative Data on Racemization Risk

The following table summarizes the expected impact of different reaction conditions on the enantiomeric purity of a this compound derivative. This data is illustrative and based on established chemical principles of enolate stability and reaction mechanisms.

Condition CategoryReagent / ParameterTemperatureExpected Outcome on Enantiomeric Excess (% ee)Rationale
Mild / Buffered Hydroxylamine HCl, Sodium Acetate85-90 °C>99% ee Weakly basic buffer system is insufficient to cause significant enolization of the C3 proton. Reaction is highly reliable for preserving stereointegrity.[6]
Mild Reduction Sodium Borohydride (NaBH₄) in MethanolReflux>99% ee NaBH₄ is a mild reducing agent and the reaction is fast. The slightly basic nature of the reaction medium does not cause racemization of unreacted camphor.[3][5]
Strong Base Sodium Hydroxide (NaOH) in Ethanol (B145695)80 °C<50% ee (Significant Racemization)Strong alkoxide bases readily deprotonate the C3 position, leading to rapid equilibration of enantiomers via the planar enolate intermediate.
Strong Acid Conc. H₂SO₄ / Acetic Anhydride>50 °CVariable, often low % ee Promotes Wagner-Meerwein rearrangements, which interconvert the enantiomers through a series of carbocationic intermediates.[1][2]
Controlled Enolate Lithium Diisopropylamide (LDA) in THF-78 °C>95% ee (for C3 functionalization)Using a strong, non-nucleophilic, sterically hindered base at very low temperatures allows for controlled deprotonation at C3 for subsequent alkylation with minimal racemization.

Detailed Experimental Protocol: Synthesis of (+)-D-Camphor Oxime

This protocol describes a reliable method for converting (+)-D-Camphor into its corresponding oxime with a high degree of enantiomeric purity, adapted from a procedure in Organic Syntheses.[6]

Objective: To synthesize (+)-D-Camphor Oxime while preventing racemization of the chiral center.

Materials:

  • (+)-D-Camphor (11.0 g, 71.6 mmol)

  • Hydroxylamine hydrochloride (7.83 g, 112.7 mmol)

  • Sodium acetate (7.46 g, 90.9 mmol)

  • Ethanol (96%, 36 mL)

  • Deionized Water (55 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 250 mL three-necked, round-bottomed flask

  • Reflux condenser, magnetic stirrer, internal thermometer

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stir bar, reflux condenser, and thermometer, dissolve (+)-D-Camphor (11.0 g) in ethanol (36 mL). Stir until all solid has dissolved.

  • Addition of Reagents: To the stirring solution, add deionized water (55 mL). The camphor may temporarily precipitate but will redissolve upon heating. Add hydroxylamine hydrochloride (7.83 g) followed by sodium acetate (7.46 g).

  • Reaction: Heat the mixture to a gentle reflux (approximately 85-90 °C) with continuous stirring. Maintain the reflux for 1 hour.

  • Monitoring (Optional): The reaction can be monitored by TLC (10:1 Hexanes:Ethyl Acetate). The Rf of camphor is ~0.64 and the Rf of the product oxime is ~0.29.[6]

  • Work-up and Isolation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to yield the product as a white crystalline solid.

Visualizations

Chemical Pathways

racemization_mechanisms cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products D_Camphor (+)-D-Camphor StrongBase Strong Base (e.g., NaOH, NaOEt) D_Camphor->StrongBase StrongAcid Strong Acid (e.g., H₂SO₄) D_Camphor->StrongAcid MildCond Mild / Buffered (e.g., NaOAc, NaBH₄) D_Camphor->MildCond Enolate Planar Enolate (Achiral) StrongBase->Enolate Deprotonation Carbocation Rearranged Carbocation StrongAcid->Carbocation Rearrangement Enantiopure Enantiopure Derivative (e.g., (+)-Camphor Oxime) MildCond->Enantiopure Derivatization Racemic Racemic Mixture [(+)- and (-)-Camphor] Enolate->Racemic Reprotonation Carbocation->Racemic Rearrangement

Caption: Key pathways for this compound derivatization.

Experimental Workflow

experimental_workflow start Start: Enantiopure (+)-D-Camphor condition_check Step 1: Condition Selection Is the reaction strongly acidic or basic? start->condition_check harsh_cond Step 2a: Harsh Conditions (Strong Acid/Base, High Temp) condition_check->harsh_cond Yes mild_cond Step 2b: Mild Conditions (Buffered pH, Low Temp) condition_check->mild_cond No racemized_prod Result: Racemized Product (Low % ee) harsh_cond->racemized_prod High Risk of Racemization workup Step 3: Workup & Purification (Neutralize, Recrystallize) mild_cond->workup analysis Step 4: Chiral Analysis (Polarimetry, Chiral GC/HPLC) workup->analysis good_prod Result: Enantiopure Product (High % ee) analysis->good_prod

Caption: Decision workflow for preventing racemization.

References

Technical Support Center: Optimizing Purification of D-Camphor and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Camphor and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, whether from natural sources or synthetic routes, can contain several impurities. Common impurities include unreacted starting materials from synthesis (e.g., by-products from turpentine), residual solvents used during processing like ethanol (B145695) or acetone, other terpenoids or plant-derived compounds in naturally sourced camphor (B46023), and oxidation or degradation by-products from improper storage.[1]

Q2: Which purification technique is most suitable for obtaining high-purity this compound for pharmaceutical applications?

A2: The choice of purification technique depends on the initial purity of the this compound and the required final purity. For pharmaceutical applications requiring very high purity, a combination of techniques is often employed. Sublimation is a highly effective method for removing non-volatile impurities.[2] Recrystallization from a suitable solvent system can further enhance purity by removing closely related impurities. For achieving the highest purity levels and for separating complex mixtures of analogues, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice, although it is less scalable than sublimation or recrystallization.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful method for quantifying purity and identifying volatile impurities.[3][4] High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is also a robust method for purity assessment.[5][6] Additionally, measuring the melting point range can be a quick indicator of purity; pure this compound has a sharp melting point.[3]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of common purification techniques for this compound and its analogues. Please note that actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Sublimation >99%85-95%[2]Effective for removing non-volatile impurities; solvent-free.Not effective for separating compounds with similar vapor pressures.
Recrystallization >98%70-90%Good for removing a wide range of impurities; scalable.Requires careful solvent selection; potential for product loss in the mother liquor.
Column Chromatography >99.5%60-85%Highly effective for separating complex mixtures and analogues.Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC >99.9%50-80%Highest resolution for achieving ultra-pure compounds.Limited scalability; can be expensive.[7]

Experimental Protocols

Purification of this compound by Sublimation

Objective: To purify crude this compound by removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., a side-arm flask and a cold finger condenser)

  • Heating mantle or sand bath

  • Vacuum source

  • Ice or a circulating cooling system

Procedure:

  • Place the crude this compound powder at the bottom of the sublimation flask.

  • Assemble the sublimation apparatus, ensuring a good seal between the flask and the cold finger.

  • Fill the cold finger with ice and water or connect it to a circulating cooling system.

  • Apply a vacuum to the system.

  • Gently heat the bottom of the flask using a heating mantle or sand bath to a temperature just below the melting point of this compound (around 170-175°C).[8]

  • The this compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface of the condenser.

  • Continue the process until all the this compound has sublimed.

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully release the vacuum and collect the purified this compound crystals from the cold finger.

Purification of this compound by Recrystallization

Objective: To purify this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture while stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound crystals will form. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified this compound crystals.

Purification of this compound Analogues by Column Chromatography

Objective: To separate a mixture of this compound analogues using column chromatography.

Materials:

  • Crude mixture of camphor analogues

  • Silica (B1680970) gel (for the stationary phase)

  • A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen solvent system.

  • Dissolve the crude mixture in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound(s).

  • Combine the pure fractions containing the target analogue.

  • Evaporate the solvent to obtain the purified compound.

Troubleshooting Guides

Sublimation

Q: My this compound is not subliming, even at high temperatures. A: This could be due to insufficient vacuum. Ensure your vacuum system is pulling a strong enough vacuum to lower the boiling point of this compound. Also, check that your heating source is providing uniform heat to the bottom of the flask.

Q: The yield of my sublimed this compound is very low. A: A low yield can result from the temperature being too high, causing the this compound to decompose or to pass the cold finger without depositing. Ensure the temperature is carefully controlled. Also, make sure the cold finger is sufficiently cold to allow for efficient deposition of the sublimed vapor.[8]

Recrystallization

Q: No crystals are forming even after cooling the solution in an ice bath. A: This is a common issue and usually indicates that the solution is not supersaturated. This can happen if too much solvent was added initially. To fix this, gently heat the solution to evaporate some of the solvent and then try cooling it again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.

Q: The recrystallized product is oily or forms a powder instead of crystals. A: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the impure compound. Slowing down the cooling process can help. The formation of a powder instead of larger crystals is often due to rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Column Chromatography

Q: The compounds are not separating well on the column. A: Poor separation can be due to several factors. The chosen solvent system may not have the optimal polarity. You can optimize the solvent system using TLC before running the column. Overloading the column with too much sample can also lead to poor separation. Ensure the sample band is narrow and concentrated.

Q: The compounds are eluting too quickly or too slowly. A: If the compounds elute too quickly (with the solvent front), the eluent is too polar. If they elute too slowly or not at all, the eluent is not polar enough. Adjust the polarity of your solvent system accordingly.

Visualizations

experimental_workflow_sublimation start Start: Crude this compound load Load into Sublimation Apparatus start->load cool Cool Cold Finger load->cool vacuum Apply Vacuum cool->vacuum heat Gently Heat vacuum->heat sublime Sublimation & Deposition heat->sublime cool_down Cool to Room Temp sublime->cool_down collect Collect Pure Crystals cool_down->collect troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent cooling_too_fast Cooling too rapid? oiling_out->cooling_too_fast too_much_solvent_wash Too much solvent for washing? low_yield->too_much_solvent_wash evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No evaporate->induce slow_cool Allow to cool slowly to RT cooling_too_fast->slow_cool Yes use_cold_solvent Use minimal ice-cold solvent too_much_solvent_wash->use_cold_solvent Yes experimental_workflow_chromatography start Start: Crude Mixture prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Purified Analogue evaporate_solvent->end

References

Managing thermal stability issues in high-temperature reactions with D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Camphor in high-temperature reactions.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield

Q1: My reaction is producing a significant amount of unexpected side products, and the yield of my desired product is low. What are the likely causes and how can I troubleshoot this?

A1: High temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired side products and consequently, a lower yield of the intended product. This compound, being a bicyclic monoterpene, can be susceptible to rearrangements and decomposition at elevated temperatures.

Troubleshooting Steps:

  • Temperature Optimization: Systematically lower the reaction temperature in small increments (e.g., 5-10 °C) to determine the optimal balance between reaction rate and selectivity.

  • Solvent Selection: The polarity of the solvent can influence the stability of reactants and transition states. Consider switching to a less polar or aprotic solvent to minimize side reactions. A solvent with a boiling point that maintains the desired reaction temperature without excessive pressure buildup is ideal.

  • Reaction Time: Prolonged exposure to high temperatures can lead to product degradation. Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum product formation and avoid unnecessary heating.

  • Inert Atmosphere: If oxidation is a suspected side reaction, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification of Starting Materials: Impurities in the this compound or other reagents can act as catalysts for side reactions. Ensure the purity of all starting materials.

Issue 2: Reaction Color Changes or Darkening

Q2: My reaction mixture is turning dark brown or black at high temperatures. What does this indicate and what can I do to prevent it?

A2: A significant color change to dark brown or black often indicates thermal decomposition of organic materials, leading to the formation of polymeric or carbonaceous byproducts. This is a clear sign that the reaction temperature is too high for the stability of the reactants or products.

Troubleshooting Steps:

  • Immediate Temperature Reduction: If you observe rapid darkening, immediately reduce the heat source to prevent further decomposition.

  • Thermal Analysis: Conduct a thermal analysis of your starting materials and reaction mixture using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.[1][2] This will provide a clear upper-temperature limit for your reaction.

  • Use of Thermal Stabilizers: Consider the addition of a thermal stabilizer. These compounds can help to prevent degradation at elevated temperatures. Common types include hindered phenols and phosphites. The selection of a suitable stabilizer will depend on the specific reaction conditions and reactants.

  • Controlled Addition of Reagents: Adding a thermally sensitive reagent portion-wise or via syringe pump can help to control the reaction exotherm and maintain a more stable internal temperature.

Issue 3: Evidence of Thermal Runaway

Q3: I am observing a sudden and uncontrolled increase in reaction temperature (thermal runaway). How should I respond and how can I prevent this in the future?

A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. Immediate and safe intervention is crucial.

Immediate Response to Thermal Runaway:

  • Remove Heat Source: Immediately remove the heating mantle or raise the reaction vessel from the oil bath.

  • Emergency Cooling: If it is safe to do so, use a cooling bath (e.g., ice-water) to lower the temperature of the reaction vessel.

  • Alert Others: Inform colleagues in the vicinity of the situation.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Prevention of Thermal Runaway:

  • Thorough Understanding of Reaction Energetics: Before scaling up a reaction, perform a thorough literature search and consider running small-scale experiments to understand the reaction's exothermicity.

  • Calorimetry Studies: For potentially hazardous reactions, use reaction calorimetry to quantify the heat of reaction and determine the potential for a thermal runaway.

  • Proper Equipment: Ensure your reaction setup includes adequate cooling capacity, a reliable temperature probe, and a means for rapid cooling.

  • Slow Reagent Addition: For highly exothermic reactions, add one of the reagents slowly to the heated mixture to control the rate of heat generation.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q4: What are the primary decomposition products of this compound at high temperatures?

A4: At temperatures exceeding its decomposition point, this compound can break down into smaller aromatic compounds. Studies have shown that at temperatures around 800°C, the primary decomposition products are benzene, toluene, and xylene.

Q5: How can I determine the maximum safe operating temperature for my reaction involving this compound?

A5: The maximum safe operating temperature should be determined experimentally. A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your reaction mixture is the most reliable method. TGA will show the temperature at which mass loss (due to decomposition) begins, while DSC will indicate the onset of exothermic or endothermic events.

Q6: Are there any specific solvents that are recommended for high-temperature reactions with this compound to improve thermal stability?

A6: While specific recommendations depend on the reaction, non-polar, aprotic solvents with high boiling points are often a good starting point. Solvents like diphenyl ether, toluene, or xylene can be suitable. It is crucial to consider the reactivity of the solvent with your reagents at the target temperature. It is recommended to test a few solvent options at a small scale to assess their impact on reaction performance and stability.

Q7: What class of thermal stabilizers is most effective for terpenes like this compound?

A7: Hindered phenolic antioxidants are a common class of stabilizers used to protect organic molecules from thermo-oxidative degradation. Phosphite-based stabilizers can also be effective as secondary stabilizers. The choice and concentration of the stabilizer should be optimized for each specific reaction.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValue
Melting Point~179 °C
Boiling Point~204 °C
Flash Point~64 °C
Autoignition Temperature~466 °C

Table 2: Influence of Solvent Polarity on Thermal Stability (Illustrative)

SolventPolarity IndexOnset of Decomposition (°C) (Hypothetical)Observations
Decane0.0220Reduced side reactions
Toluene2.4210Moderate stability
Dichloromethane3.1195Increased decomposition products
Acetonitrile5.8180Significant darkening

Note: The decomposition onset temperatures are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining Thermal Stability of a Reaction Mixture using DSC

Objective: To determine the onset temperature of thermal events (e.g., decomposition) in a reaction mixture containing this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or high-pressure pans

  • Reaction mixture (this compound, other reagents, and solvent)

  • Inert gas supply (Nitrogen)

Procedure:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 2-5 mg of the reaction mixture into a sample pan.

  • Hermetically seal the pan to prevent the evaporation of volatile components.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that extends beyond the expected reaction temperature.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any significant exothermic or endothermic events, which may indicate decomposition.

Protocol 2: Screening for an Effective Thermal Stabilizer

Objective: To identify a suitable thermal stabilizer and its optimal concentration to improve the thermal stability of a high-temperature reaction with this compound.

Materials:

  • Small-scale reaction vessels (e.g., vials with screw caps)

  • Heating block or oil bath with precise temperature control

  • This compound and other reaction components

  • A selection of thermal stabilizers (e.g., BHT, Irganox 1010, triphenyl phosphite)

  • Analytical instrument for monitoring reaction progress (e.g., TLC, GC, HPLC)

Procedure:

  • Set up a series of small-scale reactions in parallel.

  • To each reaction vessel, add the this compound, other reagents, and solvent.

  • To each vessel (except for a control), add a different thermal stabilizer at a specific concentration (e.g., 0.1 mol%). It is also advisable to test a range of concentrations for each stabilizer.

  • Run all the reactions simultaneously at the desired high temperature for a set period.

  • At regular intervals, take a small aliquot from each reaction and analyze it to determine the extent of product formation and the presence of degradation products.

  • Visually inspect the color of each reaction mixture at the end of the experiment.

  • Compare the results from the stabilized reactions to the control reaction. The most effective stabilizer will result in the highest yield of the desired product with the fewest degradation products and the least color change.

Mandatory Visualizations

Troubleshooting_Workflow_Unexpected_Side_Products Troubleshooting Unexpected Side Products start Problem: Unexpected Side Products or Low Yield temp_check Is the reaction temperature optimized? start->temp_check lower_temp Action: Systematically lower temperature and monitor selectivity. temp_check->lower_temp No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes lower_temp->solvent_check change_solvent Action: Test solvents with different polarities. solvent_check->change_solvent No time_check Is the reaction time too long? solvent_check->time_check Yes change_solvent->time_check monitor_reaction Action: Monitor reaction progress over time to find optimal endpoint. time_check->monitor_reaction No atmosphere_check Is an inert atmosphere required? time_check->atmosphere_check Yes monitor_reaction->atmosphere_check use_inert Action: Run reaction under N2 or Ar. atmosphere_check->use_inert No purity_check Are starting materials pure? atmosphere_check->purity_check Yes use_inert->purity_check purify_reagents Action: Purify this compound and other reagents. purity_check->purify_reagents No end Resolution: Improved Yield and Purity purity_check->end Yes purify_reagents->end

Caption: Troubleshooting workflow for unexpected side products.

Thermal_Runaway_Prevention_Workflow Thermal Runaway Prevention Workflow start Planning High-Temperature Reaction literature_review Conduct Thorough Literature Review on Reaction Energetics start->literature_review small_scale_test Perform Small-Scale Test Reaction literature_review->small_scale_test observe_exotherm Observe for significant exotherm? small_scale_test->observe_exotherm calorimetry Action: Perform Reaction Calorimetry to quantify heat of reaction. observe_exotherm->calorimetry Yes equipment_check Is there adequate cooling capacity and temperature monitoring? observe_exotherm->equipment_check No calorimetry->equipment_check improve_setup Action: Improve reaction setup. equipment_check->improve_setup No reagent_addition Plan for slow/controlled reagent addition equipment_check->reagent_addition Yes improve_setup->reagent_addition dilution Consider running the reaction at a lower concentration reagent_addition->dilution proceed Proceed with Caution dilution->proceed

References

Validation & Comparative

D-Camphor vs. Fenchone: A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical step in asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. Both D-Camphor and fenchone (B1672492), naturally occurring bicyclic monoterpenes, serve as valuable chiral scaffolds for the synthesis of effective chiral auxiliaries. Their rigid conformational structures provide a well-defined steric environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions. This guide offers an objective comparison of the performance of this compound and fenchone-derived chiral auxiliaries, supported by experimental data and detailed protocols to aid in the selection of the optimal auxiliary for specific synthetic challenges.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily evaluated by its ability to direct the formation of a specific stereoisomer, which is quantified by diastereoselectivity (diastereomeric ratio, d.r.) or enantioselectivity (enantiomeric excess, e.e.), and the overall chemical yield of the reaction. Below, we present a summary of the performance of this compound and fenchone-derived auxiliaries in key asymmetric transformations.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the construction of chiral centers. Both this compound and fenchone have been successfully employed to create chiral auxiliaries that direct the stereoselective alkylation of enolates.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
This compound-derived 2-phenylimino-2-oxazolidine Benzyl (B1604629) bromideLiHMDSTHF-7890>99% d.e.[1]
This compound-derived 2-phenylimino-2-oxazolidine Allyl bromideLiHMDSTHF-7886>99% d.e.[1]
(+)-Fenchone-derived acetal (B89532) Propargyl Bromiden-BuLiTHF-78 to rtHigh>98:2[1]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Camphor-derived auxiliaries, such as Oppolzer's sultam, are well-established for inducing high stereoselectivity in this reaction. While fenchone's rigid structure is theoretically well-suited for such applications, specific quantitative data for its use as a removable chiral auxiliary in Diels-Alder reactions is less commonly reported in readily available literature, making a direct comparison challenging.

Chiral AuxiliaryDieneDienophileLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.)
(+)-Camphorsultam (Oppolzer's Sultam) Cyclopentadiene (B3395910)N-acryloyl-(+)-camphorsultamEt₂AlCl-7895>98%[2]
(+)-Camphorsultam (Oppolzer's Sultam) 1,3-ButadieneN-acryloyl-(+)-camphorsultamEt₂AlCl-788895%[2]
(+)-Camphorsultam (Oppolzer's Sultam) IsopreneN-acryloyl-(+)-camphorsultamEt₂AlCl-789196%[2]

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by both this compound and fenchone-derived auxiliaries stems from their rigid bicyclic frameworks. These structures effectively shield one face of the reactive intermediate (e.g., an enolate or a dienophile), forcing the incoming reagent to approach from the less sterically hindered face.

In the case of the fenchone-derived acetal used in alkylation, the bulky gem-dimethyl group and the overall concave shape of the fenchone backbone create a significant steric bias.[1] Similarly, camphor-derived auxiliaries like Oppolzer's sultam provide a rigid scaffold that, often in conjunction with a Lewis acid, locks the conformation of the attached prochiral substrate, leading to excellent facial discrimination.[2]

Experimental Workflows and Logical Relationships

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product.

G cluster_0 General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Attachment->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Alkylation using a this compound-Derived Auxiliary

This protocol is adapted from the synthesis of a novel camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary and its application in asymmetric alkylation.[1]

1. Attachment of the Acyl Group:

  • To a solution of the camphor-derived chiral auxiliary (1.0 eq) in anhydrous THF, add triethylamine (B128534) (1.2 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the N-acyl imide by column chromatography.

2. Asymmetric Alkylation:

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Dry, concentrate, and purify the alkylated product by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product can be hydrolyzed using alkaline hydrolysis (e.g., LiOH, H₂O₂) to yield the chiral carboxylic acid and recover the auxiliary.

Protocol 2: Diastereoselective Alkylation using a (+)-Fenchone-Derived Auxiliary

This protocol describes the use of a (+)-fenchone-derived lactol as a chiral auxiliary in a diastereoselective alkylation.[1]

1. Attachment of the Auxiliary:

  • The (+)-fenchone-derived lactol is first converted to a chiral acetal by reaction with the appropriate alcohol under acidic conditions.

  • The substrate to be alkylated is then attached to this chiral acetal.

2. Diastereoselective Alkylation:

  • Dissolve the purified chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C to form the anion.

  • Add the electrophile (e.g., propargyl bromide, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated substrate in a mixture of THF, acetic acid, and water.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the desired product with an organic solvent. The aqueous layer can be further processed to recover the fenchone-derived auxiliary.

Protocol 3: Asymmetric Diels-Alder Reaction using a (+)-Camphorsultam Auxiliary

This protocol outlines a typical procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using Oppolzer's sultam.[2]

1. Synthesis of the N-Acryloyl Dienophile:

  • To a solution of (+)-camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 eq).

  • Add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up by quenching with water, separating the organic layer, washing with brine, drying over MgSO₄, and concentrating.

  • Purify the crude product by column chromatography to afford the N-acryloyl-(+)-camphorsultam.

2. Diels-Alder Reaction:

  • Dissolve the N-acryloyl-(+)-camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq) dropwise and stir for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the layers, extract the aqueous layer with CH₂Cl₂, and combine the organic layers.

  • Wash with brine, dry over MgSO₄, and concentrate. Purify the adduct by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the Diels-Alder adduct in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (B78521) (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Quench with a saturated aqueous solution of Na₂SO₃.

  • Remove the THF under reduced pressure and extract the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (B1210297) to isolate the chiral carboxylic acid product.

Logical Relationship for Stereochemical Induction

The stereochemical outcome of these reactions is dictated by the specific three-dimensional arrangement of the substrate-auxiliary adduct in the transition state.

G cluster_1 Stereochemical Induction Pathway Chiral Auxiliary Chiral Auxiliary Rigid Adduct Formation Rigid Adduct Formation Chiral Auxiliary->Rigid Adduct Formation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Rigid Adduct Formation Steric Shielding of One Face Steric Shielding of One Face Rigid Adduct Formation->Steric Shielding of One Face Reagent Approach from Less Hindered Face Reagent Approach from Less Hindered Face Steric Shielding of One Face->Reagent Approach from Less Hindered Face Diastereoselective Bond Formation Diastereoselective Bond Formation Reagent Approach from Less Hindered Face->Diastereoselective Bond Formation Specific Diastereomer Specific Diastereomer Diastereoselective Bond Formation->Specific Diastereomer

Caption: Logical flow of stereochemical induction by a chiral auxiliary.

Conclusion

Both this compound and fenchone provide excellent chiral platforms for the construction of highly effective chiral auxiliaries. The choice between them may depend on the specific reaction, desired product, and the commercial availability and cost of the derived auxiliaries. For asymmetric alkylations, both camphor (B46023) and fenchone-derived auxiliaries have demonstrated the ability to induce very high levels of diastereoselectivity. In the realm of asymmetric Diels-Alder reactions, camphor-derived auxiliaries, particularly Oppolzer's sultam, are extensively documented and provide outstanding stereocontrol. While fenchone-based auxiliaries are promising candidates for this transformation, more extensive research and reporting are needed for a direct and comprehensive comparison. The detailed protocols and workflows provided in this guide should serve as a valuable resource for researchers in the practical application of these powerful tools in asymmetric synthesis.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel D-Camphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. In this context, natural products and their synthetic derivatives have emerged as a promising frontier. D-Camphor, a bicyclic monoterpene, has a long history in traditional medicine. Its unique scaffold has inspired the development of a plethora of novel derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these emerging compounds, supported by experimental data and detailed protocols to aid in their validation.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various novel this compound derivatives, comparing their performance against established alternatives.

Table 1: Anticancer Activity of Novel this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 20MCF-7 (Breast)0.78Dasatinib7.99[1]
Doxorubicin3.10[1]
Compound 20A549 (Lung)1.69Dasatinib11.8[1]
Doxorubicin2.43[1]
Camphor-based pyrimidine (B1678525) derivative (3f)MDA-MB-231 (Breast)~5Etoposide~8.89
RPMI-8226 (Multiple Myeloma)>50EtoposideNot specified
A549 (Lung)>50EtoposideNot specified
Table 2: Antimicrobial Activity of Novel this compound Derivatives
CompoundMicrobial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
rac-thiocamphor (1a)S. aureus (RF 122)256--
(S, S)-(+)-thiocamphor (2a)S. aureus (RF 122)256--
N-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-amineP. aeruginosa16--
E. coli8--
MRSA S. aureus8--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Drug Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (novel this compound derivatives and reference drugs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (novel this compound derivatives and reference antibiotics)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat cells and incubate (48-72h) seed->treat derivatives Novel this compound Derivatives (Serial Dilutions) derivatives->treat control Reference Drugs (e.g., Doxorubicin) control->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for determining the anticancer activity of novel this compound derivatives using the MTT assay.

ros_apoptosis_pathway cluster_mitochondria Mitochondrial Disruption cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase compound Novel Camphor Derivative ros Increased ROS (Reactive Oxygen Species) compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Complex cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome activated_caspase9 Activated Caspase-9 apoptosome->activated_caspase9 caspase3 Pro-Caspase-3 activated_caspase9->caspase3 activated_caspase3 Activated Caspase-3 caspase3->activated_caspase3 apoptosis Apoptosis activated_caspase3->apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by novel camphor-based pyrimidine derivatives.

tcell_tumor_regression cluster_keratinocytes Keratinocyte Signaling cluster_immune_response Immune Response Modulation cluster_tumor_cell Tumor Microenvironment cwo Camphor White Oil (CWO) ca_signal Calcium Signaling cwo->ca_signal calcineurin Calcineurin Activation ca_signal->calcineurin nfat NFAT Activation calcineurin->nfat immune_genes Transcriptional Changes in Immune-Related Genes nfat->immune_genes t_cell_activation Cytotoxic T-Cell (CD8+) Activation immune_genes->t_cell_activation tumor_cell Tumor Cell t_cell_activation->tumor_cell Direct Killing tumor_regression Tumor Regression tumor_cell->tumor_regression

Caption: T-cell mediated tumor regression induced by Camphor White Oil.

Conclusion

The exploration of novel this compound derivatives represents a promising avenue in the development of new therapeutic agents. The data presented herein highlights the significant anticancer and antimicrobial potential of specific derivatives, in some cases surpassing the efficacy of current standard treatments. The detailed experimental protocols and visual representations of key signaling pathways provide a foundational resource for researchers to build upon this knowledge. Further investigation, particularly into the anti-inflammatory mechanisms and in vivo efficacy of these compounds, is warranted to fully elucidate their therapeutic potential and pave the way for future clinical applications.

References

Unveiling Purity: A Comparative Guide to Spectroscopic Methods for Synthetic D-Camphor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of synthetic D-Camphor, a widely used chiral molecule. We delve into the experimental protocols and quantitative performance of key techniques, offering a clear pathway to selecting the most appropriate method for your analytical needs.

The accurate determination of both chemical and enantiomeric purity is critical for the safety and efficacy of pharmaceutical products containing this compound. Spectroscopic techniques offer powerful tools for this purpose, each with its own set of advantages and limitations. This guide will focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique depends on the specific purity aspect being investigated (chemical or enantiomeric), the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance indicators of the most common spectroscopic methods for this compound analysis.

MethodPurity AspectKey Performance MetricsAdvantagesDisadvantages
Gas Chromatography (GC-FID/MS) Chemical PurityLOD: ~1 ng/mL[1] LOQ: ~3 ng/mL[1] Linearity (R²): >0.998[1] Accuracy (Recovery): 96.0-111.6%[1] Precision (RSD): 0.2-7.7%[1]High sensitivity and resolution for volatile impurities. Established and robust method.Requires derivatization for non-volatile impurities. High temperatures can potentially cause degradation of some analytes.
High-Performance Liquid Chromatography (HPLC-DAD) Chemical PurityLOD: 0.028 mg/mL[2][3] LOQ: 0.085 mg/mL[2][3] Linearity (Range): 0.10–3.00 mg/mL[2][3] Accuracy (Confidence Intervals): < 0.05%[2][3] Repeatability (Peak Area Ratio): 0.39–1.97[2][3]Versatile for a wide range of impurities. Non-destructive. Well-established validation protocols.[2][3]Can be less sensitive than GC for certain compounds. Requires appropriate column selection for optimal separation.
Quantitative NMR (qNMR) Chemical PurityAccuracy & Precision: Significantly better than 1% for major components, ~0.1% for impurities.[4]Absolute quantification without the need for a specific reference standard for each analyte.[4] Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise for accurate quantification.
NMR with Chiral Solvating Agents Enantiomeric PurityHigh accuracy in determining the proportions of enantiomers.[5]Provides direct observation and quantification of enantiomers. Can be used for absolute configuration determination.Requires the use of often expensive chiral solvating agents. Signal overlap can be a challenge.
Vibrational Circular Dichroism (VCD) Enantiomeric PurityAccuracy (rms): 2.4 (% ee) in solid phase, 1.1 (% ee) in liquid phase.[5][6]Sensitive to the stereochemistry of the molecule. Can be used for both solid and liquid samples.[5][6] Non-destructive.Requires specialized and less common instrumentation. Can be less sensitive for compounds with weak VCD signals.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key spectroscopic techniques discussed.

Gas Chromatography (GC-FID) Protocol for Chemical Purity

This protocol is based on established methods for the analysis of camphor (B46023) in various matrices.[7][8]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of synthetic this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) to a final concentration of approximately 1 mg/mL.

  • Quantification: Use an internal or external standard method for quantification. The peak area of this compound is compared to the peak areas of known impurities or a reference standard.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol outlines a general approach for the chiral separation of camphor enantiomers.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of about 1 mg/mL.

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-camphor enantiomers using the formula: % ee = [Area(D) - Area(L)] / [Area(D) + Area(L)] x 100.

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Assay

qNMR offers a primary ratio method of measurement and can be used for purity assessment without a specific camphor reference standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate the signals of the analyte (this compound) and the internal standard.

    • The purity of the this compound is calculated based on the integral values, the number of protons contributing to each signal, the molar masses, and the masses of the sample and the internal standard.

Vibrational Circular Dichroism (VCD) for Enantiomeric Excess

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

  • Instrumentation: A dedicated VCD spectrometer.

  • Sample Preparation:

    • Solution: Prepare a solution of the this compound sample in a suitable solvent (e.g., CCl₄) at a concentration that gives an adequate IR absorbance (typically around 0.1 M).

    • Solid State: Prepare a mull of the solid sample in an IR-transparent oil (e.g., Nujol).[5]

  • Data Acquisition:

    • Record the VCD and IR spectra of the sample.

    • The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ).

  • Analysis: The enantiomeric excess can be determined by creating a calibration curve of VCD signal intensity versus known enantiomeric excess for specific, well-resolved VCD bands. The % ee of an unknown sample is then determined by interpolating its VCD intensity on the calibration curve.[5][6]

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the relationship between the different methods, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Analysis & Purity Determination Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC GC Dissolution->GC Volatile HPLC HPLC Dissolution->HPLC Non-volatile NMR NMR Dissolution->NMR VCD VCD Dissolution->VCD Chemical_Purity Chemical Purity (%) GC->Chemical_Purity HPLC->Chemical_Purity NMR->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (% ee) NMR->Enantiomeric_Purity with Chiral Solvating Agent VCD->Enantiomeric_Purity

Figure 1: General workflow for determining the purity of synthetic this compound using various spectroscopic methods.

Method_Comparison cluster_chem Primarily for Chemical Purity cluster_both Chemical & Enantiomeric Purity cluster_enant Primarily for Enantiomeric Purity GC Gas Chromatography (GC) Primary Use: Chemical Purity Strengths: High sensitivity, resolution Limitations: Volatility required HPLC High-Performance Liquid Chromatography (HPLC) Primary Use: Chemical & Enantiomeric Purity Strengths: Versatility, established methods Limitations: Moderate sensitivity NMR Nuclear Magnetic Resonance (NMR) Primary Use: Chemical & Enantiomeric Purity Strengths: Absolute quantification, structural info Limitations: Lower sensitivity VCD Vibrational Circular Dichroism (VCD) Primary Use: Enantiomeric Purity Strengths: High stereochemical sensitivity Limitations: Specialized equipment

Figure 2: Comparison of the primary applications and key characteristics of different spectroscopic methods for this compound purity analysis.

References

A Researcher's Guide to the Enantiomeric Purity Analysis of D-Camphor: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like D-Camphor is a critical step in quality control and regulatory compliance. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the determination of this compound's enantiomeric purity, supported by experimental data and detailed protocols.

The separation of enantiomers, mirror-image isomers of chiral molecules, is a significant challenge in pharmaceutical analysis. This compound, a widely used therapeutic agent, requires accurate enantiomeric purity assessment as the pharmacological and toxicological profiles of its enantiomers can differ. While chiral HPLC is a powerful and widely adopted technique, a comprehensive understanding of its performance relative to other methods is essential for selecting the most appropriate analytical strategy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the enantiomeric separation of a wide range of compounds, including this compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs, particularly those incorporating alpha-cyclodextrin, have been shown to be effective for resolving camphor (B46023) enantiomers.[1]

Experimental Protocol: Chiral HPLC for this compound

While a single definitive, universally adopted method is not available, the following protocol is a representative synthesis based on established principles for the chiral separation of camphor.

  • Column: A chiral column with a cyclodextrin-based stationary phase, such as one containing alpha-cyclodextrin, is recommended.

  • Mobile Phase: An aqueous-methanolic mobile phase is typically employed in reversed-phase mode.[1] The exact ratio of methanol (B129727) to water should be optimized to achieve the best resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Temperature: The analysis is typically performed at a controlled temperature, for instance, 20°C.[1]

  • Detection: UV detection at a wavelength where camphor exhibits absorbance (e.g., 280-290 nm) is suitable.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a racemic mixture of camphor to determine the retention times of both the D-(+) and L-(-) enantiomers. Subsequently, inject the this compound sample to be analyzed. The enantiomeric purity is calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve this compound in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report Method_Comparison cluster_topic Enantiomeric Purity Analysis of this compound cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods topic Analytical Methods hplc Chiral HPLC topic->hplc gc Chiral GC topic->gc nmr NMR with Chiral Shift Reagents topic->nmr vcd Vibrational Circular Dichroism (VCD) topic->vcd polarimetry Polarimetry topic->polarimetry

References

D-Camphor as a Certified Reference Standard in GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of gas chromatography-mass spectrometry (GC-MS) analysis, particularly for chiral compounds, the use of certified reference standards is paramount for ensuring the accuracy, reliability, and traceability of results. D-Camphor, a bicyclic monoterpene, is a widely recognized and utilized certified reference material (CRM) for such applications. This guide provides an objective comparison of this compound with other alternative certified reference standards, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Overview of this compound as a Reference Standard

This compound is a naturally occurring compound known for its distinct aroma.[1] As a certified reference material, it is produced and certified under stringent quality control measures, such as ISO 17034 and ISO/IEC 17025, ensuring its purity, homogeneity, and stability.[2] It is suitable for a variety of analytical applications, including pharmaceutical release testing, method development, and quality control in the food and beverage industry.[2]

Alternatives to this compound

Several other chiral compounds are available as certified reference standards for GC-MS analysis and can serve as alternatives to this compound, depending on the specific requirements of the analytical method. These include L-Menthol, (+)-Borneol, and (-)-Fenchone.

  • L-Menthol: A cyclic monoterpene alcohol, L-Menthol is also offered as a pharmaceutical secondary standard and certified reference material suitable for both GC and HPLC applications.[2]

  • (+)-Borneol: A bicyclic organic compound and a terpene derivative, (+)-Borneol is available as a reference substance for GC.[3]

  • (-)-Fenchone: A monoterpene and a ketone with a structure and odor similar to camphor (B46023), (-)-Fenchone is also used as a reference substance for GC.[4][5]

Comparative Performance Data

The selection of a reference standard is often guided by its performance characteristics in the analytical method. Below is a summary of reported performance data for this compound and its alternatives from various studies. It is important to note that these data were generated under different experimental conditions and are presented here for comparative purposes.

Reference StandardLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD)Recovery
This compound 0.998[6]1 ng/mL[6]3 ng/mL[6]0.2-7.7% (intra- and inter-day)[6]96.0-111.6%[6]
(-)-Fenchone 0.9955[7]0.04 µg/g[8]0.12 µg/g[8]Not explicitly statedNot explicitly stated
L-Menthol Not explicitly stated0.0017 µg/mL[9]Not explicitly stated7.6%[9]88.5%[9]
(+)-Borneol Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are examples of GC-MS methodologies reported for the analysis of this compound and Fenchone (B1672492).

GC-MS Protocol for this compound Analysis in a Biological Matrix

This protocol is based on a method for the quantification of camphor in goat serum.[6]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.
  • Load the serum sample onto the cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the camphor with ethyl acetate.
  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.
  • Mass Spectrometer: Agilent 5973N or similar.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Initial temperature of 70°C, ramped to 170°C at 20°C/min.[3]
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitored Ions: m/z 95 for camphor.[10]

GC-MS Protocol for Fenchone Analysis

This protocol is based on a method for the analysis of fenchone in fennel seed extract.[7]

1. Standard Solution Preparation:

  • Prepare a stock solution of (-)-Fenchone certified reference standard in methanol (e.g., 100 µg/mL).
  • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer.
  • Column: HP-5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness).[8]
  • Injector and Detector Temperature: Optimized for the analysis (e.g., 250°C).
  • Carrier Gas: Helium.
  • Oven Temperature Program: An example program could be an initial hold at a lower temperature followed by a ramp to a final temperature to ensure good separation.
  • Mass Spectrometer Conditions (if used):
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Full scan or SIM.

Workflow and Process Visualization

To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for GC-MS analysis using a certified reference standard and the logical relationship in selecting an appropriate standard.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weighing of Certified Reference Standard B Preparation of Stock and Working Standards A->B E Injection into GC B->E C Sample Extraction (e.g., SPE, LLE) C->E D Derivatization (if necessary) D->E F Separation on Chiral Column E->F G Ionization and Mass Analysis (MS) F->G H Peak Integration and Quantification G->H I Method Validation (Accuracy, Precision, etc.) H->I J Final Report Generation I->J

Caption: A typical workflow for GC-MS analysis using a certified reference standard.

Standard_Selection Start Define Analytical Need Compound Target Analyte (Chiral Nature?) Start->Compound Matrix Sample Matrix (Complexity) Start->Matrix Method Existing Method or New Development? Start->Method Standard Select Certified Reference Standard Compound->Standard Matrix->Standard Method->Standard DCamphor This compound Standard->DCamphor Structural Similarity, Established Methods LMenthol L-Menthol Standard->LMenthol Different Functional Group Borneol (+)-Borneol Standard->Borneol Related Terpenoid Fenchone (-)-Fenchone Standard->Fenchone Ketone Functionality Validation Method Validation DCamphor->Validation LMenthol->Validation Borneol->Validation Fenchone->Validation

Caption: Logical workflow for selecting a suitable certified reference standard.

Conclusion

This compound serves as a robust and reliable certified reference standard for GC-MS analysis, with a wealth of available data supporting its use. However, for specific analytical challenges, alternatives such as L-Menthol, (+)-Borneol, and (-)-Fenchone offer a range of chemical properties that may be better suited to a particular method or matrix. The choice of a certified reference standard should be based on a thorough evaluation of the analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired performance characteristics of the method. The data and protocols presented in this guide provide a foundation for making an informed selection and developing a validated GC-MS method for chiral analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Camphor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of D-Camphor. The information presented herein is curated from various validated methods to assist researchers and quality control analysts in selecting the most suitable analytical technique for their specific needs. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed methodologies as described in the cited literature.

Introduction to this compound Quantification

This compound is a widely used active pharmaceutical ingredient (API) in topical formulations for its analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. Both HPLC and GC are powerful chromatographic techniques routinely employed for this purpose. The choice between these methods depends on various factors, including the sample matrix, desired sensitivity, and the availability of instrumentation. This guide offers a side-by-side comparison to facilitate an informed decision-making process.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which is volatile, HPLC analysis is still a viable and often preferred method, especially in complex matrices like creams and ointments.

HPLC Method Performance

The following table summarizes the key performance parameters of a validated HPLC-UV/DAD method for this compound quantification as reported in the literature.

Validation ParameterHPLC-UV/DAD Method 1[1][2]HPLC-UV Method 2[3]
Linearity Range 0.10–3.00 mg/mL25–2000 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.028 mg/mL0.060 µg/mL
Limit of Quantification (LOQ) 0.085 mg/mL0.320 µg/mL
Accuracy (% Recovery) Confidence intervals < 0.05%Not explicitly stated, but accuracy was validated.
Precision (RSD%) Repeatability: 0.39–1.97%Intraday RSD < 2%
Intermediate Precision: 0.40–1.98%Interday RSD < 2%
Experimental Protocol: HPLC-UV/DAD Method 1[1][2]
  • Chromatographic System: A liquid chromatograph equipped with a Diode Array Detector (DAD).

  • Column: Symmetry® C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase: A mixture of acetonitrile (B52724), purified water, and glacial acetic acid (600:400:6 v/v/v).

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 288 nm.

  • Internal Standard: 4-N,N-dimethylaminobenzaldehyde.

  • Sample Preparation: Accurately weighed samples are dissolved in methanol (B129727) and filtered before injection.

Experimental Protocol: HPLC-UV Method 2[3]
  • Chromatographic System: A liquid chromatograph with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Isocratic flow of acetonitrile and ultrapure water (2:3 v/v), with the pH adjusted to 3.2 using glacial acetic acid.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Not to exceed 25 °C.

  • Detection Wavelength: 281 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent and filtered prior to injection.

Gas Chromatography (GC) for this compound Quantification

GC is an ideal technique for the analysis of volatile compounds like this compound. It generally offers high resolution, speed, and sensitivity.

GC Method Performance

The table below presents the performance characteristics of a validated GC-FID method for this compound quantification.

Validation ParameterGC-FID Method 1[4]GC-FID Method 2
Linearity Range QL to 150% of label claimNot explicitly stated
Correlation Coefficient (r²) > 0.999Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.847 µg/mLNot explicitly stated
Accuracy (% Recovery) 99.67–101.53%Not explicitly stated
Precision (RSD%) 0.24–1.03%Not explicitly stated
Intermediate Precision RSD < 1%Not explicitly stated

Note: Data for a second validated GC-FID method with specific parameters for this compound was not available in the provided search results. The table structure is retained for future additions.

Experimental Protocol: GC-FID Method 1[4]
  • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column (specifics not detailed in the abstract).

  • Carrier Gas: Helium at a flow rate of 3.3 mL/min.

  • Injector Temperature: Not specified.

  • Detector Temperature: Not specified.

  • Oven Temperature Program: Not specified in the abstract.

  • Sample Preparation: Samples are diluted in a suitable solvent before injection.

Cross-Validation Workflow and Method Comparison

The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results. The following diagrams illustrate the workflow for cross-validation and a logical comparison between HPLC and GC for this compound quantification.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ GC GC Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD GC->LOQ Compare Compare Results Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare LOQ->Compare

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC cluster_gc GC Analyte This compound HPLC_Adv Advantages: - Suitable for non-volatile & thermally labile compounds - Less sample degradation - Good for complex matrices Analyte->HPLC_Adv is analyzed by GC_Adv Advantages: - High resolution & speed for volatile compounds - High sensitivity (FID) - Lower solvent cost Analyte->GC_Adv is analyzed by HPLC_Disadv Disadvantages: - Can be slower - Higher solvent consumption GC_Disadv Disadvantages: - Requires volatile & thermally stable analytes - Potential for thermal degradation

Caption: Logical comparison of HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are robust and reliable methods for the quantification of this compound in pharmaceutical products.

  • HPLC is particularly advantageous when dealing with complex sample matrices, such as creams and ointments, where excipients might interfere with GC analysis. It is also the method of choice if other non-volatile or thermally sensitive analytes need to be quantified simultaneously.

  • GC , on the other hand, is inherently well-suited for a volatile compound like this compound and often provides faster analysis times and higher resolution. The use of a Flame Ionization Detector (FID) offers excellent sensitivity.

The selection of the most appropriate method will depend on the specific application, the nature of the sample matrix, and the available laboratory infrastructure. For routine quality control of simple formulations, GC-FID can be a very efficient and cost-effective choice. For more complex formulations or for methods that need to be validated for a wider range of potential impurities, HPLC offers greater flexibility. It is recommended to perform a thorough method validation according to ICH Q2(R1) guidelines to ensure the chosen method is fit for its intended purpose.

References

Comparative Efficacy of D-Camphor Derivatives Against Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of various D-Camphor derivatives. It summarizes key experimental data, details methodologies for critical assays, and visualizes associated signaling pathways to support further investigation and development in oncology.

Natural products and their synthetic derivatives represent a significant source of novel anti-cancer drug candidates. Among these, this compound, a bicyclic monoterpene, has emerged as a versatile chiral scaffold for the synthesis of compounds with potent cytotoxic activity against various cancer cell lines. This guide consolidates findings from multiple studies to offer a comparative overview of the efficacy of different classes of this compound derivatives, including heterocyclic derivatives, pyrimidine (B1678525) derivatives, and ferrocene-containing sulfonamides.

Data Presentation: Comparative Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines for selectivity comparison. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Heterocyclic this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 20MCF-7 (Breast)0.78Doxorubicin3.10[[“]][2]
Dasatinib7.99[[“]][2]
Compound 20A549 (Lung)1.69Doxorubicin2.43[[“]][2]
Dasatinib11.8[[“]][2]

Table 2: Cytotoxicity of this compound-Based Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 3fMDA-MB-231 (Breast)5.00 ± 0.11GES-1 (Gastric Epithelial)>50Etoposide3.97 ± 0.45[3]
Compound 3fRPMI-8226 (Multiple Myeloma)8.64 ± 0.13GES-1>50Etoposide1.92 ± 0.17[3]
Compound 3fA549 (Lung)7.59 ± 0.15GES-1>50Etoposide10.89 ± 0.79[3]
Compound 3wMDA-MB-231 (Breast)6.21 ± 0.14GES-1>50Etoposide3.97 ± 0.45[3]
Compound 3wRPMI-8226 (Multiple Myeloma)9.58 ± 0.11GES-1>50Etoposide1.92 ± 0.17[3]
Compound 3wA549 (Lung)10.84 ± 0.09GES-1>50Etoposide10.89 ± 0.79[3]

Table 3: Cytotoxicity of Ferrocene-Containing this compound Sulfonamides

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
DK-164A549 (Lung)-MRC5 (Lung Fibroblast)-Cisplatin-[4]
DK-164H1299 (Lung)-MRC5-Tamoxifen-[4]
CC-78A549 (Lung)-MRC5-Cisplatin-[4]
CC-78H1299 (Lung)-MRC5-Tamoxifen-[4]
DK-164MDA-MB-231 (Breast)-MCF-10A (Breast Epithelial)---[5]
DK-164MCF-7 (Breast)-MCF-10A---[5]

Note: Specific IC50 values for DK-164 and CC-78 were not explicitly provided in a comparable format in the initial search results but their potent activity was highlighted.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are consolidated protocols for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.[6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative at its IC50 concentration for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

  • Cell Treatment and Fixation: Treat cells with the compound of interest. Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

  • RNAse Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade cellular RNA, preventing it from interfering with DNA staining.

  • PI Staining: Add propidium iodide solution to the cells to stain the DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[16][17][18][19][20]

  • Cell Treatment: Treat cells with the this compound derivative for the desired time.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA solution (typically 10-25 µM) in the dark at 37°C for 30 minutes. Inside the cell, esterases cleave the acetate (B1210297) groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound derivatives is mediated through various signaling pathways, often culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms identified in the literature.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound Derivative start->treat mtt MTT Assay (Viability/IC50) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ros DCFH-DA Assay (ROS Levels) treat->ros ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ros_quant Quantify ROS Production ros->ros_quant

General experimental workflow for evaluating this compound derivatives.

ROS_Mediated_Apoptosis compound Camphor-based Pyrimidine Derivative (e.g., 3f) ros ↑ Intracellular ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 ↓ expression bax Bax (Pro-apoptotic) compound->bax ↑ expression mito Mitochondrial Membrane Potential Loss ros->mito cytc Cytochrome C Release mito->cytc bcl2->mito bax->mito caspase Caspase-3 Activation cytc->caspase apoptosis Apoptosis caspase->apoptosis

ROS-mediated mitochondrial apoptosis pathway induced by camphor-based pyrimidine derivatives.[3]

NFkB_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Ferrocene-containing Camphor (B46023) Sulfonamide (e.g., DK-164) nfkb NF-κB compound->nfkb translocation to nucleus p53 p53 compound->p53 translocation to nucleus nfkb_n NF-κB p53_n p53 nucleus Nucleus apoptosis Apoptosis cell_cycle_arrest G1 Cell Cycle Arrest nfkb_n->apoptosis p53_n->apoptosis p53_n->cell_cycle_arrest

Involvement of NF-κB and p53 in the anti-cancer activity of ferrocene-containing camphor sulfonamides.[5]

References

Unveiling the Action of D-Camphor Derivatives: A Comparative Guide to Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of D-Camphor derived compounds against various cellular targets. Supported by experimental data, this document delves into their potential as anticancer, analgesic, and antimicrobial agents, offering a valuable resource for evaluating their therapeutic promise.

This compound, a naturally occurring bicyclic monoterpene, has long been a versatile chiral building block in pharmaceutical synthesis.[1] Its derivatives are now emerging as a promising class of bioactive molecules with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and analgesic activities.[2][3][4][5] This guide synthesizes key findings on their mechanisms of action, presenting comparative data and detailed experimental protocols to facilitate further research and development.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the significant potential of this compound derived heterocyclic compounds as potent anticancer agents.[6][7] One notable example, designated as "compound 20," has demonstrated superior inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines when compared to established chemotherapeutic drugs such as dasatinib (B193332) and doxorubicin.[6][7]

The primary mechanism of action for the anticancer effects of these compounds appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6] Molecular docking studies have corroborated these findings, showing a high binding affinity of these compounds to the EGFR active site.[6][7]

Comparative Efficacy of a Lead this compound Derivative
CompoundTarget Cell LineIC50 (µM)Standard ChemotherapeuticIC50 (µM)
Compound 20 MCF-7 (Breast Cancer)0.78 Dasatinib7.99
Doxorubicin3.10
Erlotinib13.91
Compound 20 A549 (Lung Cancer)1.69 Dasatinib11.8
Doxorubicin2.43

Table 1: Comparison of the in vitro anticancer activity of a this compound derived heterocyclic compound (compound 20) with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

The cell viability and antiproliferative effects of this compound derived compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derived compounds and control drugs (e.g., dasatinib, doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives and controls B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Experimental Workflow
Signaling Pathway: EGFR Inhibition by this compound Derivatives

The binding of this compound derived compounds to the ATP-binding site of the EGFR tyrosine kinase domain inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Pathways EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation DC This compound Derivative DC->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival

Inhibition of EGFR Signaling by this compound Derivatives

Analgesic and Anti-inflammatory Mechanisms: Modulation of TRP Channels

The analgesic properties of camphor (B46023) and its derivatives are primarily attributed to their interaction with Transient Receptor Potential (TRP) ion channels, particularly TRPV1 and TRPA1.[[“]][9][10] These channels are crucial for sensory perception, including pain and temperature.

This compound derivatives have been shown to activate and then strongly desensitize the TRPV1 channel, which is also activated by capsaicin, the pungent compound in chili peppers.[9] This desensitization of TRPV1 is believed to contribute significantly to the analgesic effect. Furthermore, these compounds can inhibit the TRPA1 channel, which is involved in nociceptive signaling.[9] This dual action on TRPV1 and TRPA1 provides a compelling mechanism for the observed pain relief.

The anti-inflammatory effects of camphor-containing formulations have also been demonstrated in animal models.[11][12] This activity is likely linked to the modulation of inflammatory pathways that are influenced by TRP channel activity.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

To validate the effect of this compound derived compounds on TRP channels, whole-cell patch-clamp electrophysiology is the gold standard.

Principle: This technique allows for the measurement of ionic currents flowing through the membrane of a single cell, providing direct evidence of ion channel activity.

Methodology:

  • Cell Culture: Cells expressing the target ion channel (e.g., HEK293 cells transfected with TRPV1 or TRPA1) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an appropriate intracellular solution and connected to an amplifier.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Data Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and currents are recorded in response to the application of this compound derivatives and known channel activators or inhibitors.

  • Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to determine the effect of the compounds on channel gating and permeability.

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Electrophysiology Workflow A Culture cells expressing target ion channel B Prepare micropipette with intracellular solution A->B C Form a giga-seal with the cell membrane B->C D Establish whole-cell configuration C->D E Apply voltage clamp and record baseline current D->E F Perfuse with this compound derivative solution E->F G Record changes in ionic current F->G H Analyze current amplitude and kinetics G->H

Patch-Clamp Electrophysiology Workflow

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties.[[“]][13] The primary mechanism of this action is the disruption of the microbial cell membrane, leading to increased permeability and ultimately, cell death.[[“]] Some derivatives have also been shown to modulate fungal efflux pumps, which can reduce drug resistance.[[“]]

Comparative Antimicrobial Activity of this compound Derivatives
Compound ClassTarget MicrobeMIC (µg/mL)
Sulfur Camphor DerivativesP. aeruginosa16
E. coli8
MRSA S. aureus8
Aryl/Heteryl Camphor DerivativesA. baumannii8 - >64
P. aeruginosa16 - 64
E. coli16 - >64

Table 2: Minimum Inhibitory Concentration (MIC) values for different classes of this compound derivatives against various bacterial strains. Lower MIC values indicate greater antimicrobial activity.[13]

Conclusion

This compound derived compounds represent a versatile and promising platform for the development of new therapeutic agents. Their ability to specifically target key cellular pathways, such as EGFR signaling in cancer and TRP channels in pain and inflammation, underscores their potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and validate the mechanisms of action of this exciting class of molecules. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

D-Camphor Catalysts vs. Industry Standards: A Performance Benchmark in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. D-Camphor, a readily available and versatile chiral scaffold, has emerged as a promising building block for a variety of catalysts. This guide provides a detailed performance benchmark of this compound-derived organocatalysts against the well-established industry standard, L-proline, in the context of the asymmetric aldol (B89426) reaction. The data presented herein is collated from peer-reviewed literature to offer a clear, evidence-based comparison for researchers and professionals in drug development and chemical synthesis.

Performance Benchmark: Asymmetric Aldol Reaction of Cyclohexanone (B45756) and Nitrobenzaldehyde

The asymmetric aldol reaction between cyclic ketones and aromatic aldehydes is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral molecules. Here, we compare the performance of a this compound-derived thiourea-amine organocatalyst with the industry-standard L-proline catalyst in the reaction between cyclohexanone and nitrobenzaldehydes.

Table 1: Performance Comparison of this compound-Derived Catalyst and L-Proline in the Asymmetric Aldol Reaction

CatalystAldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound Thiourea-Amine o-Nitrobenzaldehyde>90>99:1>99
This compound Thiourea-Amine m-Nitrobenzaldehyde---
This compound Thiourea-Amine p-Nitrobenzaldehyde86-73
L-Proline p-Nitrobenzaldehyde68-76
L-Proline (optimized) p-Nitrobenzaldehydeup to 99up to 95:5up to >99

Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution. The optimized L-proline results represent the higher end of performance reported under various conditions.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed experimental methodologies for the key reactions cited in this guide.

General Protocol for this compound Thiourea-Amine Catalyzed Asymmetric Aldol Reaction

A mixture of the this compound-derived thiourea-amine catalyst (typically 5-20 mol%) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., water, organic solvent) is stirred at the specified temperature. Cyclohexanone (2.0-5.0 mmol) is then added, and the reaction mixture is stirred for the designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically subjected to aqueous work-up, extracted with an organic solvent, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction

To a solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or aqueous media), the aldehyde (1.0 mmol) and cyclohexanone (2.0-10.0 mmol) are added. The reaction mixture is stirred at room temperature or the specified temperature for a period ranging from a few hours to several days. The reaction is monitored by TLC. After completion, the mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC.[1][2]

Visualizing the Catalytic Pathways

To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Catalyst (this compound or L-Proline) Stirring Stirring at Specified Temperature Catalyst->Stirring Solvent Solvent Solvent->Stirring Aldehyde Aldehyde Aldehyde->Stirring Ketone Cyclohexanone Ketone->Stirring Quenching Quenching/ Aqueous Work-up Stirring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General experimental workflow for the asymmetric aldol reaction.

Enamine_Catalysis Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Aldol Product Hydrolysis->Product

Caption: Simplified catalytic cycle for the L-proline-catalyzed aldol reaction.

References

Safety Operating Guide

Proper Disposal of D-Camphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of D-Camphor is critical for ensuring laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial handling to final disposal. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with relevant regulations.

I. Immediate Safety and Hazard Information

This compound is a flammable solid that presents several hazards. Proper handling and storage are essential to mitigate risks.

Hazard Identification and Precautionary Measures

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (Disposal Relevant)
Flammable SolidH228: Flammable solidP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Acute Toxicity (Oral)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

II. Step-by-Step this compound Disposal Protocol

The primary principle for this compound disposal is to treat it as a hazardous waste. It must be disposed of through an approved waste disposal plant and should never be discarded with regular municipal waste or into drainage systems.[1][2]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: Due to its flammability and toxicity, this compound is classified as a hazardous waste.[3]

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams to avoid dangerous reactions. Store it in a designated satellite accumulation area for hazardous chemical waste.[4]

Step 2: Packaging and Labeling

  • Use Appropriate Containers: Place this compound waste in a suitable, clean, dry, and properly sealed container. If possible, use the original container, ensuring the label is intact and legible.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound." Include the appropriate hazard symbols (e.g., flammable solid).

Step 3: On-Site Storage

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, and organic materials.[5][6]

  • Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.[5]

Step 4: Disposal Arrangements

  • Contact a Licensed Professional: Arrange for the disposal of this compound waste through a licensed professional waste disposal service.[7]

  • Follow Regulations: Ensure that the disposal process is in full compliance with all federal, state, and local environmental regulations.[7] The waste generator is responsible for the proper characterization and disposal of the waste.[7]

Step 5: Handling Spills and Contaminated Materials

In the event of a this compound spill, follow these procedures for cleanup and disposal:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[3][8]

  • Ventilate the Area: Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For small spills, dampen the solid material with 60-70% ethanol (B145695) to reduce dust and flammability.[8]

  • Collect the Waste: Carefully sweep or vacuum the dampened material and place it into a suitable, sealed container for disposal.[1][8]

  • Decontaminate the Area: Wash the spill site with 60-70% ethanol followed by a soap and water solution.[8]

  • Dispose of Contaminated Materials: Any materials used for cleanup (e.g., absorbent paper, gloves) should be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste along with the this compound.[8]

III. Disposal of Empty Containers

Empty containers that held this compound retain product residue and can be dangerous. They should be treated as hazardous waste and disposed of through a licensed waste disposal service.[7][9] Do not reuse empty containers.[9]

IV. This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Camphor_Disposal This compound Disposal Decision Workflow start Start: this compound Waste Generated is_spill Is it a Spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Remove Ignition Sources 2. Wear PPE 3. Dampen with Ethanol 4. Collect and Seal is_spill->spill_procedure Yes waste_characterization Characterize as Hazardous Waste is_spill->waste_characterization No packaging Package in a Labeled, Sealed Container spill_procedure->packaging waste_characterization->packaging storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources packaging->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Camphor, a flammable solid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and other essential safety equipment.

Equipment CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesSelection should be based on an evaluation of potential hazards, duration of use, and the physical conditions of the workplace.[3]
Eye and Face Protection Safety glasses or gogglesChemical splash-resistant safety glasses or goggles with side protection are necessary. A face shield may be appropriate in some situations.[3]
Skin and Body Protection Laboratory coat and closed-toed footwearProtective clothing must be selected based on the hazards present. At a minimum, a lab coat and closed-toed shoes are required.[3] For larger quantities, a plastic apron, sleeves, and boots may be necessary.
Respiratory Protection Dust respirator or NIOSH/OSHA approved respiratorUse a dust respirator in well-ventilated areas.[4][5] For situations with inadequate ventilation or higher concentrations, a NIOSH/OSHA approved air-purifying respirator with an organic vapor cartridge and a particulate filter (N100, R100, or P100) is required.[6]
Engineering Controls Fume hood or well-ventilated areaWork should be conducted in a fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[1][2] Facilities should be equipped with an eyewash fountain.[3]

Detailed Protocols for Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure that the work area is clean and free of ignition sources such as open flames, hot surfaces, and sparks.[1][7] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.[3]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully open the container in a well-ventilated area or fume hood. Minimize the generation of dust.[3] Use non-sparking tools for transferring the chemical.

  • During Use: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3]

  • After Handling: Wash hands thoroughly with soap and water after handling.[3] Clean the work area and any equipment used.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing and reducing agents.[1] The storage area should be locked.[3]

Disposal of this compound:

  • Waste Collection: Place excess this compound and any contaminated disposable materials (e.g., gloves, absorbent paper) into a suitable, labeled, and sealed container for disposal.[2][3]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance.

  • Waste Disposal: Arrange for the removal of the chemical waste by a licensed chemical destruction plant.[8] Do not discharge this compound into sewer systems or the environment.[3][8]

Emergency Procedures: this compound Spill Response

In the event of a this compound spill, a swift and organized response is crucial to minimize exposure and contamination. The following workflow outlines the necessary steps.

D_Camphor_Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain the Spill ignition->contain Prevent spread cleanup Clean Up Spill contain->cleanup Dampen with 60-70% ethanol (B145695) and collect with absorbent material decontaminate Decontaminate Area cleanup->decontaminate Wash with ethanol then soap and water disposal Dispose of Waste decontaminate->disposal Seal in labeled container report Report the Incident disposal->report

Caption: Workflow for responding to a this compound spill.

This structured approach to handling this compound, from preparation to disposal, is designed to ensure the safety of all laboratory personnel and maintain a secure research environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.